molecular formula C5H11NO2 B1311511 Methyl (3S)-3-aminobutanoate CAS No. 83509-89-1

Methyl (3S)-3-aminobutanoate

Cat. No.: B1311511
CAS No.: 83509-89-1
M. Wt: 117.15 g/mol
InChI Key: SJQZRROQIBFBPS-BYPYZUCNSA-N
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Description

Methyl (3S)-3-aminobutanoate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZRROQIBFBPS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429332
Record name Methyl (3S)-3-aminobutanoate
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83509-89-1
Record name Methyl (3S)-3-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83509-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-3-aminobutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID40429332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Sustainable Synthesis of Methyl (3S)-3-aminobutanoate from Renewable Feedstocks

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imperative for sustainable practices in chemical manufacturing has catalyzed a paradigm shift, steering the industry away from its reliance on petrochemical feedstocks towards renewable, bio-based alternatives.[1][2][3] Within the pharmaceutical sector, this transition is particularly critical for the synthesis of chiral building blocks—enantiomerically pure compounds that form the backbone of many modern therapeutics. Methyl (3S)-3-aminobutanoate, a key chiral intermediate for important pharmaceuticals like β-lactam antibiotics and antiviral agents, stands as a prime candidate for green synthesis strategies.[4][5] This guide provides an in-depth technical exploration of scientifically robust and sustainable methodologies for producing this compound, designed for researchers, chemists, and professionals in drug development. We will dissect chemoenzymatic and biocatalytic pathways that leverage the specificity of enzymes and the abundance of renewable starting materials, offering a blueprint for environmentally responsible and efficient chemical synthesis.

Chapter 1: Biocatalytic Asymmetric Synthesis via Transaminase-Catalyzed Reductive Amination

Scientific Principle: The Elegance of Asymmetric Biocatalysis

The direct asymmetric amination of a prochiral ketone into a single-enantiomer amine represents one of the most elegant and atom-economical strategies in modern synthesis. ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine or alanine) to a carbonyl acceptor.[6] By employing an (S)-selective ω-transaminase, a prochiral β-keto ester can be converted directly to the desired (S)-β-amino ester with exceptional enantiopurity, often exceeding 99% enantiomeric excess (e.e.).[7][8] This approach circumvents the need for chiral auxiliaries or protecting groups and operates under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

Renewable Feedstock: The β-Keto Ester Precursor

The key precursor for this route is methyl acetoacetate. While traditionally derived from petrochemicals, a sustainable pathway exists starting from biomass. Fermentation of sugars can produce bio-ethanol, which can be oxidized to acetic acid. Dimerization of acetic acid yields diketene, which can then be reacted with methanol to form methyl acetoacetate. This bio-based route provides a direct link from renewable carbohydrates to the necessary prochiral ketone.

Experimental Workflow: From Renewable Carbon to Chiral Amine

The overall process can be visualized as a multi-step conversion from a basic renewable source to the final high-value product.

cluster_0 Biomass Valorization cluster_1 Biocatalytic Conversion Biomass (e.g., Corn) Biomass (e.g., Corn) Glucose Glucose Biomass (e.g., Corn)->Glucose Bio-ethanol Bio-ethanol Glucose->Bio-ethanol Fermentation Acetic Acid Acetic Acid Bio-ethanol->Acetic Acid Oxidation Methyl Acetoacetate Methyl Acetoacetate Acetic Acid->Methyl Acetoacetate Dimerization & Methanolysis This compound This compound Methyl Acetoacetate->this compound (S)-selective ω-Transaminase PLP, Amino Donor cluster_0 Renewable Precursor Synthesis cluster_1 Enzymatic Resolution Microbial Fermentation Microbial Fermentation PHB Biopolymer PHB Biopolymer Microbial Fermentation->PHB Biopolymer 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid PHB Biopolymer->3-Hydroxybutyric Acid Hydrolysis Crotonic Acid Crotonic Acid 3-Hydroxybutyric Acid->Crotonic Acid Dehydration Racemic Methyl 3-aminobutanoate Racemic Methyl 3-aminobutanoate Crotonic Acid->Racemic Methyl 3-aminobutanoate 1. Esterification 2. Aza-Michael Add. Mixture N-acetyl-(R)-ester + (S)-ester Racemic Methyl 3-aminobutanoate->Mixture CALB Lipase Acyl Donor (e.g., Ethyl Acetate) This compound This compound Mixture->this compound Separation

Caption: Chemoenzymatic pathway via kinetic resolution of a racemic intermediate.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines the resolution of racemic methyl 3-aminobutanoate using immobilized CALB.

  • Reaction Setup: To a stirred vessel, add racemic methyl 3-aminobutanoate (1 equivalent).

  • Solvent and Acyl Donor: Add an organic solvent such as diisopropyl ether or use ethyl acetate (5-10 volumes), which also serves as the acyl donor. [9]The use of ethyl acetate as both solvent and acyl donor creates a highly efficient, high-concentration system.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) at a loading of 10-20% by weight of the substrate.

  • Reaction Conditions: Heat the mixture to 45-60°C and stir. The reaction is anhydrous.

  • Monitoring: Monitor the reaction by chiral HPLC until approximately 50% conversion is reached. It is critical to stop the reaction at this point to achieve the highest possible enantiomeric excess for the remaining substrate.

  • Work-up and Separation:

    • Filter off the immobilized enzyme, which can be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted (S)-ester and the N-acetylated (R)-ester can be separated by column chromatography or by acid/base extraction. The basicity of the remaining free amine allows it to be separated from the neutral amide.

Performance Data
ParameterTypical ValueRationale & Insights
Conversion~50%The theoretical maximum yield for any kinetic resolution is 50%. Pushing the conversion beyond this point will decrease the enantiomeric excess of the remaining substrate.
Enantiomeric Excess> 99% e.e.CALB exhibits an exceptionally high enantioselectivity (E-value > 100) for this transformation, ensuring the remaining (S)-ester is of very high optical purity. [9]
Yield40-48%The yield is inherently limited to a maximum of 50%. Practical yields are slightly lower due to losses during separation and purification.
Enzyme Reusability> 10 cyclesImmobilized lipases are generally robust and can be recycled multiple times, which is a significant advantage for process economics and sustainability.

Chapter 3: Direct Esterification of Bio-derived (S)-3-Aminobutanoic Acid

Scientific Principle: Classic Chemistry on a Renewable Substrate

This pathway is the most direct, assuming the availability of enantiopure (S)-3-aminobutanoic acid from a renewable source. The final step is a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. [10]This method is straightforward, high-yielding, and utilizes common laboratory reagents. The primary challenge and opportunity lie in the sustainable production of the chiral amino acid precursor itself.

Renewable Feedstock: (S)-3-Aminobutanoic Acid

The development of fermentative routes to produce non-proteinogenic amino acids is an active area of metabolic engineering. By engineering microorganisms like E. coli or S. cerevisiae with tailored biosynthetic pathways, it is feasible to produce (S)-3-aminobutanoic acid directly from glucose or other renewable carbon sources. This biological route provides the chiral precursor with perfect enantioselectivity.

Experimental Workflow: The Final Chemical Step

This workflow is the most concise, focusing on the conversion of the bio-derived chiral acid to its corresponding methyl ester.

cluster_0 Bioproduction cluster_1 Chemical Conversion Renewable Feedstock (e.g., Glucose) Renewable Feedstock (e.g., Glucose) (S)-3-Aminobutanoic Acid (S)-3-Aminobutanoic Acid Renewable Feedstock (e.g., Glucose)->(S)-3-Aminobutanoic Acid Engineered Microorganism (Fermentation) (S)-3-Aminobutanoic Acid) (S)-3-Aminobutanoic Acid) This compound This compound (S)-3-Aminobutanoic Acid)->this compound Fischer Esterification (Methanol, Acid Catalyst)

Caption: Direct synthesis from a bio-produced chiral amino acid.

Detailed Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for the esterification of amino acids. [10]

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-3-aminobutanoic acid (1 equivalent).

  • Reagent Addition: Add anhydrous methanol (5-10 volumes). Cool the suspension in an ice-water bath to 0-10°C.

  • Catalyst Addition: Slowly and carefully add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. Thionyl chloride reacts with methanol to form HCl in situ, which is the acid catalyst, and methyl sulfite.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux until the reaction is complete, as monitored by TLC or LC-MS (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess methanol and volatile byproducts under reduced pressure. The resulting crude product, typically the hydrochloride salt, can be used as is or neutralized with a base and extracted to yield the free amine ester.

Performance Data
ParameterExpected ValueRationale & Insights
Yield> 95%Fischer esterification is a highly efficient and equilibrium-driven process. Using a large excess of methanol as the solvent drives the reaction to completion, ensuring a high yield. [10]
Purity> 99%The reaction is very clean. The primary product is often the hydrochloride salt, which can be easily isolated in high purity by simple concentration. [10]
Enantiomeric Purity> 99% e.e.This reaction does not affect the stereocenter. The enantiopurity of the product is entirely dependent on the enantiopurity of the starting amino acid.
ScalabilityExcellentThis is a robust and well-understood chemical transformation that is readily scalable for industrial production.

Conclusion and Future Outlook

The synthesis of this compound from renewable sources is not merely a theoretical exercise but a practical reality achievable through multiple robust strategies.

  • Asymmetric biocatalysis using transaminases offers the most elegant and atom-economical route, converting a simple prochiral ketone directly into the desired product with near-perfect enantioselectivity.

  • Chemoenzymatic kinetic resolution via lipases provides a reliable method to resolve a racemic mixture, capitalizing on the ruggedness and reusability of enzymes like CALB, though it is inherently limited by a 50% theoretical yield.

  • Direct esterification of bio-produced (S)-3-aminobutanoic acid represents the most straightforward chemical step, shifting the primary challenge to the upstream fermentative production of the chiral precursor.

The future of sustainable pharmaceutical manufacturing will undoubtedly involve a deeper integration of these technologies. Continued advances in enzyme engineering will yield transaminases and lipases with even broader substrate scopes, higher activities, and greater stability. [7]Concurrently, progress in metabolic engineering and synthetic biology will enable the large-scale production of complex chiral intermediates like (S)-3-aminobutanoic acid directly from crude biomass, further shortening the synthetic pathway and enhancing the overall sustainability of the process. [11]By embracing these biocatalytic and bio-based approaches, the scientific community can continue to deliver life-saving medicines while safeguarding the health of our planet.

References

  • Taizhou Da Chen Pharmaceutical Co Ltd. (2020). Synthesis method of (R) -3-aminobutanol. CN110683960A.
  • Gröger, H., & Hummel, W. (2014). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry. [Link]

  • Hoechst Aktiengesellschaft. (1990).
  • Shandong Chengchuang Pharmaceutical Technology Co Ltd. (2022).
  • Glindia. (n.d.). Methyl 3-Aminocrotonate. [Link]

  • The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53487346, this compound hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9118386, this compound. [Link]

  • Royal Society of Chemistry. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]

  • Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry. [Link]

  • Forró, E., & Fülöp, F. (2003). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. PubMed. [Link]

  • Cassimjee, K. E., et al. (2011). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications. [Link]

  • D'Elia, V., et al. (2021). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. [Link]

  • ResearchGate. (2019). Making natural products from renewable feedstocks: back to the roots?. [Link]

  • Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

  • Poór, P., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • ResearchGate. (2011). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. [Link]

  • Paizs, C., et al. (2011). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. PubMed Central. [Link]

  • Poór, P., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2019). Making natural products from renewable feedstocks: back to the roots?. [Link]

  • ResearchGate. (2014). Low Risk Synthesis of Energetic Poly(3‐Azidomethyl‐3‐Methyl Oxetane) from Tosylated Precursors. [Link]

  • ChemRxiv. (2024). Efficient Access to β-Branched Noncanonical Amino Acids via Transaminase-Catalyzed Dynamic Kinetic Resolutions Driven by a Lysine Amine Donor. [Link]

  • ReAgent Chemicals. (2022). Using Renewable Feedstocks in Chemistry. [Link]

  • Bunnage, M. E., et al. (2003). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. PubMed. [Link]

  • ResearchGate. (2015). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. [Link]

  • MDPI. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • Le, T., et al. (2023). Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids. PMC - PubMed Central. [Link]

  • PMC - NIH. (2025). Hazelnut: Explorations toward the Biocatalytic Synthesis of its Aroma Precursor. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

Methyl (3S)-3-aminobutanoate possesses a stereogenic center at the C3 position, a primary amine, and a methyl ester functional group. These features give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and the assessment of its purity.

Molecular Formula: C₅H₁₁NO₂[1]

Molecular Weight: 117.15 g/mol [1]

CAS Number: 83509-89-1

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Optimize the receiver gain and use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₃ (ester)~3.67Singlet (s)3H
-CH-NH₂~3.40Sextet (sext)1H
-CH₂-~2.40Doublet of doublets (dd)2H
-NH₂~1.50 (broad)Singlet (s)2H
-CH-CH₃ ~1.18Doublet (d)3H

Interpretation of Predicted ¹H NMR Spectrum:

  • The methyl ester protons (-OCH₃) are expected to appear as a singlet around 3.67 ppm due to the deshielding effect of the adjacent oxygen atom.

  • The methine proton (-CH-NH₂) at the stereocenter is coupled to the adjacent methylene protons and the methyl protons, resulting in a complex multiplet, predicted here as a sextet, around 3.40 ppm.

  • The two methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center and are expected to appear as a doublet of doublets around 2.40 ppm. They are coupled to the methine proton.

  • The amine protons (-NH₂) are exchangeable and their chemical shift can vary depending on the solvent, concentration, and temperature. They are expected to appear as a broad singlet around 1.50 ppm.

  • The methyl protons (-CH-CH₃) are coupled to the adjacent methine proton, resulting in a doublet around 1.18 ppm.

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is summarized below.

Carbon Assignment Predicted Chemical Shift (ppm)
-C =O (ester)~172.5
-O-C H₃ (ester)~51.5
-C H-NH₂~48.0
-C H₂-~42.0
-CH-C H₃~22.0

Interpretation of Predicted ¹³C NMR Spectrum:

  • The carbonyl carbon (-C=O) of the ester is the most deshielded carbon and is expected to appear at the lowest field, around 172.5 ppm.

  • The methyl carbon of the ester (-O-CH₃) will be found around 51.5 ppm.

  • The methine carbon attached to the amine group (-CH-NH₂) at the stereocenter is predicted to resonate around 48.0 ppm.

  • The methylene carbon (-CH₂-) is expected at approximately 42.0 ppm.

  • The methyl carbon (-CH-CH₃) will be the most shielded carbon, appearing at the highest field around 22.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=O, and C-O bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (primary amine)3300-3500Medium, two bands
C-H stretch (sp³ hybridized)2850-3000Medium to Strong
C=O stretch (ester)~1735Strong
N-H bend (primary amine)1590-1650Medium
C-O stretch (ester)1000-1300Strong

Interpretation of Predicted IR Spectrum:

  • The presence of a primary amine will be indicated by two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • The sp³ C-H stretching vibrations of the methyl and methylene groups will appear as medium to strong bands in the 2850-3000 cm⁻¹ region.

  • A very strong and sharp absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ester functional group.

  • The N-H bending vibration of the primary amine is expected to show a medium intensity band in the 1590-1650 cm⁻¹ range.

  • The C-O stretching vibrations of the ester group will give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. Electrospray Ionization (ESI) is another suitable option, which would likely show a prominent protonated molecular ion [M+H]⁺.

  • Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole or time-of-flight) is used.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum Data

Molecular Ion (M⁺): m/z = 117

Key Predicted Fragment Ions (m/z):

m/z Predicted Fragment Structure Interpretation
102[M - CH₃]⁺Loss of a methyl radical from the amine-bearing carbon.
88[M - C₂H₅]⁺ or [M - NH₃ - H]⁺Complex rearrangement and fragmentation.
74[CH(NH₂)CH₂C(O)]⁺Alpha-cleavage adjacent to the carbonyl group.
58[CH(NH₂)CH₃]⁺Cleavage of the C-C bond between C2 and C3.
44[CH(NH₂)CH₃]⁺A common fragment for primary amines.

Interpretation of Predicted Mass Spectrum:

  • The molecular ion peak (M⁺) is expected at m/z 117, corresponding to the molecular weight of the compound.

  • Alpha-cleavage is a common fragmentation pathway for amines and esters. The loss of the methyl group from the chiral center would result in a fragment at m/z 102.

  • Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene, leading to a fragment at m/z 74.

  • The cleavage of the C2-C3 bond would generate a prominent ion at m/z 58.

  • A characteristic fragment for primary amines is often observed at m/z 44.

MS_Fragmentation cluster_frags Key Fragmentation Pathways M [C₅H₁₁NO₂]⁺˙ m/z = 117 frag1 [M - CH₃]⁺ m/z = 102 M->frag1 - •CH₃ frag2 [CH(NH₂)CH₂C(O)]⁺ m/z = 74 M->frag2 - •OCH₃ frag3 [CH(NH₂)CH₃]⁺ m/z = 58 M->frag3 - •CH₂COOCH₃

Caption: Predicted MS Fragmentation Pathways.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and quality control. While the data presented is based on well-established spectroscopic principles, it is recommended to confirm these predictions with experimental data once the compound is synthesized and purified. The provided protocols for data acquisition offer a standardized approach to obtaining reliable and reproducible spectroscopic results.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). Methyl 3-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Methyl (3S)-3-aminobutanoate: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl (3S)-3-aminobutanoate, a valuable chiral intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, synthesis, applications, and safety considerations, offering field-proven insights into its utility.

Introduction: The Significance of a Chiral β-Amino Ester

This compound is the methyl ester of (S)-3-aminobutanoic acid. As a chiral molecule, it possesses a defined three-dimensional structure that is critical in the synthesis of stereospecific pharmaceuticals. The presence of both an amine and an ester functional group within a small, defined scaffold makes it a versatile building block for creating more complex molecules. In drug development, chirality is paramount; the biological activity of a drug is often dictated by the specific stereochemistry of its active pharmaceutical ingredient (API). Utilizing pre-defined chiral synthons like this compound is a cornerstone of efficient and predictable asymmetric synthesis, allowing for the construction of enantiomerically pure compounds and avoiding the costly and complex separation of isomers later in the development pipeline.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a starting material are critical for reaction design, purification, and formulation. Below is a summary of the key characteristics of this compound.

PropertyValueSource(s)
CAS Number 83509-89-1[1][2]
Molecular Formula C₅H₁₁NO₂[1][2][3]
Molecular Weight 117.15 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 54-55 °C at 13 Torr[1]
IUPAC Name This compound[2]
Synonyms (S)-Methyl 3-aminobutanoate[2]

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: Esterification of (R)-3-Aminobutyric Acid

A common and efficient method for preparing this compound is through the direct esterification of its parent amino acid, (S)-3-aminobutyric acid. The use of thionyl chloride (SOCl₂) in methanol is a classic and reliable approach, known as the Fischer-Speier esterification, which proceeds with high yield.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves a dual role. It is the solvent for the reaction and also the alcohol source for the ester formation. Using it in excess drives the reaction equilibrium towards the product side.

  • Thionyl Chloride as Catalyst: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as a strong acid catalyst, protonating the carboxylic acid and making it more susceptible to nucleophilic attack by methanol. This avoids the need for handling gaseous HCl directly.

  • Low-Temperature Addition: Thionyl chloride's reaction with methanol is highly exothermic. Adding it slowly at a reduced temperature (0-10 °C) is a critical safety measure to control the reaction rate and prevent dangerous temperature spikes.[4]

Step-by-Step Methodology: [4]

  • Reaction Setup: A clean, dry reaction flask equipped with a magnetic stirrer and a dropping funnel is charged with (S)-3-aminobutyric acid and methanol.

  • Cooling: The flask is cooled in an ice-water bath to bring the internal temperature to between 0-10 °C.

  • Reagent Addition: Thionyl chloride is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is concentrated under reduced pressure to remove excess methanol and HCl. The resulting crude product is then typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like dichloromethane.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the final product, this compound. Purity can be assessed by NMR and chiral HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start (S)-3-Aminobutyric Acid + Methanol cool Cool to 0-10 °C start->cool add_socl2 Dropwise Addition of Thionyl Chloride cool->add_socl2 stir Stir at Room Temp (Monitor Completion) add_socl2->stir concentrate Concentrate under Reduced Pressure stir->concentrate extract Neutralize & Extract (e.g., CH₂Cl₂) concentrate->extract purify Dry & Concentrate extract->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development & Research

This compound is not just a simple chemical; it is a key that unlocks access to a wide array of complex molecular architectures.

  • Pharmaceutical Intermediates: As an amino ester, it is a precursor for a variety of bioactive molecules. It is utilized in the synthesis of compounds such as beta-lactam antibiotics and other amino acid derivatives.[5] The methyl ester provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to the corresponding amino alcohol.

  • The "Magic Methyl" Effect: The strategic introduction of a methyl group into a drug candidate can profoundly impact its properties. This is often referred to as the "magic methyl" effect.[6] While this compound provides a larger scaffold, the principles apply. The methyl group can enhance binding affinity by displacing water molecules in a protein's active site, modulate metabolic stability by blocking sites of oxidation, and influence the overall conformation of the molecule.[6][7] Using building blocks like this compound allows for the precise placement of such groups.

  • Chiral Ligands and Catalysts: The amino group can be further functionalized to create chiral ligands for asymmetric catalysis, a field crucial for the large-scale, enantioselective production of pharmaceuticals.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The hydrochloride salt form, which is a solid, often has more extensive safety data available.

  • GHS Hazard Statements: The hydrochloride salt is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

    • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

    • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

    • Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere for long-term stability.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

  • Skin Contact: Wash off immediately with soap and plenty of water.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Ingestion: Rinse mouth with water and seek immediate medical advice.[9]

Conclusion

This compound stands out as a high-value chiral building block in the field of organic synthesis and drug discovery. Its defined stereochemistry and bifunctional nature provide a reliable and efficient starting point for the synthesis of complex, enantiomerically pure target molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage its full potential in their research and development endeavors.

References

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  • This compound hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem. (URL: [Link])

  • This compound | C5H11NO2 | CID 9118386 - PubChem. (URL: [Link])

  • Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem. (URL: [Link])

  • CN110683960A - Synthesis method of (R)
  • [Application of methyl in drug design] - PubMed. (URL: [Link])

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The Versatile Chiral Synthon: A Technical Guide to Chiral Pool Synthesis Starting from Methyl (3S)-3-Aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of stereochemically defined molecules is a cornerstone of innovation. Chiral pool synthesis, a strategy that utilizes readily available enantiopure natural products as starting materials, offers a direct and cost-effective route to complex chiral molecules. Among the diverse array of chiral building blocks, Methyl (3S)-3-aminobutanoate, a derivative of (S)-3-aminobutanoic acid, has emerged as a particularly valuable and versatile synthon. This guide provides an in-depth technical exploration of its synthetic utility, focusing on key transformations, mechanistic insights, and practical, field-proven protocols.

Introduction to this compound: A Profile of a Privileged Chiral Building Block

This compound, available commercially often as its hydrochloride salt for enhanced stability and solubility, possesses a unique combination of functionality that underpins its synthetic versatility. The presence of a stereogenic center at the β-position to the carbonyl group, a primary amine, and a modifiable ester moiety makes it a powerful tool for introducing chirality and constructing diverse molecular architectures. Its defined stereochemistry is crucial for controlling the three-dimensional arrangement of atoms in target molecules, a critical factor for the biological activity of many pharmaceuticals.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol
IUPAC NameThis compound
CAS Number83509-89-1

Data sourced from PubChem CID 9118386.[1]

The strategic value of this molecule lies in its ability to serve as a precursor to a variety of chiral scaffolds, including but not limited to β-lactams, pyrrolidines, and piperidines, which are prevalent in numerous biologically active compounds.

Core Synthetic Transformations: Unlocking the Potential of a Chiral Synthon

The synthetic utility of this compound is realized through a series of key transformations that leverage its inherent functionality. These include N-functionalization, ester manipulation, and cyclization strategies.

N-Acylation and N-Protection: The Gateway to Diverse Functionality

The primary amine of this compound is a key handle for molecular elaboration. Its nucleophilicity allows for straightforward N-acylation and N-protection, which are often the initial steps in a synthetic sequence.

Expertise & Experience: The choice of protecting group is critical and is dictated by the planned subsequent reaction conditions. For instance, the tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions. This strategic protection prevents unwanted side reactions of the amine and allows for the selective manipulation of the ester functionality.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes a standard procedure for the N-protection of the amine functionality.

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Cool the solution to 0 °C and add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride and free the amine.

  • Acylating Agent: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.

This N-protected intermediate is now primed for a variety of subsequent transformations, including diastereoselective alkylations or cyclization reactions.

Diastereoselective Synthesis of β-Lactams: The Staudinger Cycloaddition

The β-lactam ring is a cornerstone of many life-saving antibiotics. This compound can serve as a chiral precursor for the diastereoselective synthesis of these valuable heterocycles via the Staudinger [2+2] cycloaddition between a ketene and an imine.

Mechanistic Insight: The stereochemical outcome of the Staudinger reaction is highly dependent on the geometry of the imine and the ketene, as well as the reaction conditions. By forming an imine from the chiral amine of this compound, the stereocenter at the β-position can influence the facial selectivity of the ketene addition, leading to the preferential formation of one diastereomer.

Conceptual Workflow for β-Lactam Synthesis:

G A This compound B Imine Formation (with Aldehyde) A->B R-CHO C Chiral Imine B->C D [2+2] Staudinger Cycloaddition (with Ketene) C->D R'₂C=C=O E Diastereomerically Enriched β-Lactam D->E

Caption: Conceptual workflow for β-lactam synthesis.

While a specific, detailed protocol starting directly from this compound for a high-yielding, diastereoselective Staudinger reaction is not readily found in general literature, the principles of this transformation are well-established. The key to success lies in the careful selection of the aldehyde to form the imine and the ketene precursor to control the stereochemical outcome.

Synthesis of Chiral Piperidines: Building Privileged Scaffolds

The piperidine motif is a ubiquitous feature in a vast number of pharmaceuticals and natural products.[2] Chiral pool synthesis starting from amino acids provides an effective strategy for the enantioselective synthesis of substituted piperidines.[3]

Expertise & Experience: A common strategy involves the conversion of the starting amino acid derivative into a linear precursor containing electrophilic and nucleophilic centers poised for cyclization. For this compound, this can be achieved through a sequence of reduction, activation of the resulting hydroxyl group, and intramolecular nucleophilic substitution by the nitrogen atom.

Illustrative Synthetic Pathway to a Chiral Piperidine Derivative:

G cluster_0 Linear Precursor Assembly cluster_1 Cyclization A N-Protected Methyl (3S)-3-aminobutanoate B Reduction of Ester (e.g., LiAlH₄) A->B C Chiral Amino Alcohol B->C D Activation of Hydroxyl (e.g., TsCl, MsCl) C->D E Precursor with Leaving Group D->E F Intramolecular Cyclization E->F G Chiral Piperidine Derivative F->G

Caption: Pathway to a chiral piperidine derivative.

Detailed Protocol: Synthesis of a Chiral 3-Substituted Piperidine Precursor

This protocol outlines the initial steps towards the synthesis of a chiral piperidine, focusing on the reduction of the ester and activation of the resulting alcohol.

  • Ester Reduction: To a solution of N-Boc-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Extraction: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral amino alcohol. Purify by column chromatography.

  • Hydroxyl Activation: Dissolve the purified amino alcohol (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Reaction and Work-up: Stir the reaction at room temperature overnight. Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the tosylated product, which can be used in the subsequent cyclization step.

Quantitative Data Summary

The following table summarizes representative yields for the initial protection step, which is a crucial and well-documented transformation. Data for subsequent, more complex transformations are highly substrate- and condition-dependent and should be referenced from specific literature sources for the target molecule of interest.

TransformationStarting MaterialProductReagentsTypical Yield
N-Boc ProtectionThis compound HClN-Boc-Methyl (3S)-3-aminobutanoateBoc₂O, Et₃N, DCM>90%

Conclusion and Future Outlook

This compound stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability, inherent chirality, and versatile functionality provide a reliable and efficient starting point for the synthesis of a wide range of complex and valuable chiral molecules. The transformations outlined in this guide represent fundamental strategies that can be adapted and expanded upon to access novel chemical entities. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such privileged chiral building blocks will undoubtedly remain a cornerstone of modern drug discovery and development. Future innovations in catalysis and synthetic methodology will likely further expand the synthetic repertoire of this valuable chiral synthon, enabling the construction of even more intricate and biologically potent molecules.

References

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A Technical Guide to the Biological Significance of Methyl (3S)-3-aminobutanoate Derivatives as GABA B Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

In the landscape of neuropharmacology, the modulation of inhibitory neurotransmission remains a cornerstone of therapeutic development for a vast array of central nervous system (CNS) disorders. The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), exerts its effects through two main receptor classes: the ionotropic GABA A receptors and the metabotropic G-protein coupled GABA B receptors.[1] While the former are well-known targets for benzodiazepines and barbiturates, the GABA B receptor system offers a distinct and powerful point of intervention.

Methyl (3S)-3-aminobutanoate, a chiral derivative of 3-aminobutanoic acid, serves as a critical stereospecific building block for a class of compounds that selectively target these GABA B receptors.[2][3][4] The enantiomeric purity of this scaffold is paramount, as the biological activity of resulting ligands is often confined to a single stereoisomer.[5] This guide provides an in-depth exploration of the biological significance of these derivatives, focusing on their mechanism of action at the GABA B receptor, their therapeutic potential, and the validated experimental workflows required to characterize their activity.

The GABA B Receptor: A Heterodimeric GPCR at the Core of Neuronal Inhibition

To comprehend the significance of this compound derivatives, one must first understand their primary molecular target. Unlike the ligand-gated ion channels of the GABA A family, the GABA B receptor is a Class C G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABA B1 and GABA B2 subunits.[6][7][8][9]

Structural and Functional Organization:

  • GABA B1 Subunit: Contains the orthosteric binding site for GABA and its analogs within its large extracellular "Venus flytrap" domain.[6][8] It exists in two primary isoforms, GABA B1a and GABA B1b, which exhibit differential localization.[9]

  • GABA B2 Subunit: Essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins (primarily Gαi/o). It does not bind GABA but is activated upon conformational changes induced by agonist binding to the GABA B1 subunit.

Localization and Downstream Signaling: The differential localization of the GABA B1 isoforms dictates their primary function. GABA B1a is predominantly found on presynaptic terminals, where it acts as a heteroreceptor to inhibit the release of excitatory neurotransmitters like glutamate.[9] Conversely, GABA B1b is primarily located on postsynaptic dendritic spines, where its activation leads to hyperpolarization.[9]

Upon agonist binding, the activated Gαi/o protein initiates a cascade of downstream events:

  • Presynaptic Inhibition: The Gβγ subunit directly inhibits voltage-gated Ca2+ channels, reducing calcium influx and thereby suppressing neurotransmitter vesicle fusion and release.[10]

  • Postsynaptic Inhibition: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K+ efflux, membrane hyperpolarization, and a reduced likelihood of action potential firing.[10][11]

  • Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

GABAB_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist_pre GABAB Agonist (e.g., Baclofen) GABABR_pre GABAB Receptor (GABAB1a/GABAB2) Agonist_pre->GABABR_pre Binds G_protein_pre Gi/o Protein GABABR_pre->G_protein_pre Activates Ca_channel Ca²+ Channel G_protein_pre->Ca_channel Inhibits (via Gβγ) Vesicle Glutamate Vesicle Ca_channel->Vesicle Ca²+ influx required for fusion Release Reduced Glutamate Release Vesicle->Release Leads to Agonist_post GABAB Agonist GABABR_post GABAB Receptor (GABAB1b/GABAB2) Agonist_post->GABABR_post Binds G_protein_post Gi/o Protein GABABR_post->G_protein_post Activates K_channel GIRK K+ Channel G_protein_post->K_channel Opens (via Gβγ) Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization K+ Efflux Causes InVitro_Workflow cluster_binding Binding Affinity (Ki) cluster_function Functional Efficacy (EC50, Emax) Start Novel Derivative (Test Compound) BindingAssay Radioligand Binding Assay Start->BindingAssay Test for displacement FunctionalAssay [35S]GTPγS Binding Assay BindingAssay->FunctionalAssay Confirm target engagement Result Pharmacological Profile FunctionalAssay->Result Determine agonist/antagonist activity

Caption: In Vitro Characterization Workflow.

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled antagonist from the GABA B receptor.

  • Causality: A compound with high affinity will displace the radioligand at low concentrations. This assay directly quantifies the physical interaction between the compound and the receptor's orthosteric site.

  • Methodology:

    • Tissue Preparation: Homogenize rat brain cortical tissue in a buffered solution. Prepare a crude membrane suspension via centrifugation, which enriches for GABA B receptors. [12] 2. Assay Setup: In a 96-well plate, combine the brain membranes, a fixed concentration of a radiolabeled GABA B antagonist (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound. [6][8] 3. Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

  • Objective: To measure the functional activity of a test compound by quantifying its ability to stimulate G-protein activation downstream of the GABA B receptor.

  • Causality: Agonist binding induces a conformational change in the receptor, causing it to catalyze the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, binds irreversibly, providing a cumulative and measurable signal of receptor activation. [13]* Methodology:

    • Membrane Preparation: Use membranes from either rat brain tissue or a cell line stably overexpressing the human GABA B receptor (e.g., CHO-K1 cells). [6][8] 2. Assay Setup: Combine the membranes, varying concentrations of the test compound, and a fixed concentration of [35S]GTPγS in an assay buffer containing GDP.

    • Incubation: Incubate the reaction mixture to allow for receptor stimulation and [35S]GTPγS binding.

    • Separation & Quantification: Similar to the binding assay, terminate the reaction by rapid filtration and quantify the filter-bound radioactivity via scintillation counting.

    • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like GABA or baclofen.

In Vivo Evaluation: Assessing Therapeutic Potential

Once a compound demonstrates promising in vitro activity, the next critical step is to assess its effects in a living system. Animal models are indispensable for evaluating therapeutic efficacy and identifying potential side effects.

Exemplar Model: Cocaine Self-Administration and Reinstatement in Rats

  • Objective: To evaluate the potential of a GABA B agonist to reduce the motivation to take cocaine and to prevent relapse to drug-seeking behavior.

  • Causality: This model has high face validity for human addiction. By activating GABA B receptors, the test compound is hypothesized to dampen the dopamine-driven rewarding effects of cocaine, making it less reinforcing, and to inhibit the glutamatergic signaling that drives cue-induced drug seeking (relapse). [14][15]* Methodology:

    • Surgical Preparation: Rats are surgically implanted with intravenous catheters.

    • Acquisition Phase (Self-Administration): Rats are placed in operant chambers where they can press a lever to receive an intravenous infusion of cocaine. This phase measures the reinforcing (rewarding) properties of the drug. The test compound can be administered prior to sessions to see if it reduces the number of infusions the animals will self-administer. [15] 3. Extinction Phase: The cocaine is removed, and lever presses no longer result in an infusion. The animals learn to stop pressing the lever.

    • Reinstatement Phase (Relapse Model): After extinction, the animals are exposed to a cue previously associated with the drug (e.g., a light or tone) or a small, non-contingent "priming" dose of cocaine. This typically causes a robust reinstatement of lever-pressing (drug-seeking behavior). The test compound is administered before this session to assess its ability to prevent this relapse behavior. [15] 5. Control Measures: Throughout all phases, locomotor activity should be monitored to ensure that any reduction in lever pressing is due to a specific effect on motivation and not simply sedation or motor impairment. [16]

Future Directions: Beyond Orthosteric Agonism

While full agonists acting at the orthosteric site have proven therapeutic value, their clinical utility can be limited by side effects such as sedation, muscle weakness, and cognitive impairment. [17]The field is evolving to overcome these challenges.

  • Positive Allosteric Modulators (PAMs): These compounds do not activate the receptor directly but bind to a different (allosteric) site. In the presence of the endogenous agonist GABA, PAMs enhance the receptor's response. This approach offers a more nuanced modulation of the system, potentially amplifying physiological GABAergic tone without the "on/off" effects of a full agonist, leading to a superior side-effect profile. [16][17]* Isoform-Specific Ligands: Developing compounds that can selectively target the presynaptic GABA B1a or postsynaptic GABA B1b isoforms could lead to more targeted therapies. [9]For example, a purely presynaptic agent might offer robust anti-addiction or analgesic effects with minimal postsynaptic side effects like sedation.

Conclusion

Derivatives of this compound are foundational tools in the exploration and therapeutic targeting of the GABA B receptor system. Their significance lies in their ability to selectively modulate a key inhibitory pathway in the central nervous system. Through a rigorous and logical cascade of in vitro and in vivo characterization, these compounds can be validated as potent agonists with therapeutic potential in spasticity, pain, addiction, and beyond. As our understanding of the GABA B receptor deepens, the development of next-generation modulators, such as PAMs and isoform-specific ligands built upon these chiral scaffolds, holds the promise of delivering more effective and better-tolerated treatments for a host of challenging neurological and psychiatric disorders.

References

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
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  • O'Brien, R. E., et al. (2011). GABAB receptors and glucose homeostasis: evaluation in GABAB receptor knockout mice. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E139-E148. [Link]

  • Jacobsen, J. C., et al. (2014). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 231(15), 3051-3061. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of (R)-3-aminobutanoic Acid Methyl Ester Hydrochloride in Synthesis.
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An In-depth Technical Guide to Methyl (3S)-3-aminobutanoate and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl (3S)-3-aminobutanoate, a valuable chiral building block in medicinal chemistry. We delve into its physicochemical properties and stereochemical significance, offering detailed protocols for its synthesis and the preparation of its structural analogs, with a particular focus on N-acyl derivatives. The guide explores the pharmacological landscape of these compounds, highlighting their potential as modulators of the GABAergic system. Through a systematic examination of structure-activity relationships, we elucidate the key molecular features governing their biological activity. Furthermore, we present detailed experimental protocols for the biological evaluation of these analogs, including in vitro assays for GABA receptor modulation. Finally, we discuss the potential therapeutic applications of these compounds in the central nervous system and their role in the development of advanced drug delivery systems, outlining future perspectives and challenges in the field.

Introduction to this compound

This compound is a chiral ester of β-aminobutyric acid, a naturally occurring β-amino acid.[1] Its structure, featuring a stereocenter at the C3 position, makes it a valuable and versatile building block for the synthesis of a wide range of more complex chiral molecules, particularly in the pharmaceutical industry. The presence of both an amino and an ester functional group allows for a variety of chemical transformations, making it an attractive starting material for the generation of compound libraries for drug discovery.

Physicochemical Properties and Stereochemistry

The physicochemical properties of this compound are summarized in the table below. The (S)-enantiomer is specified, highlighting the importance of stereochemistry in its biological interactions. The molecule's properties, such as its moderate polarity and potential for hydrogen bonding, influence its solubility and interactions with biological targets.

PropertyValueReference
Molecular FormulaC5H11NO2[2]
Molecular Weight117.15 g/mol [2]
Boiling Point54-55 °C at 13 Torr[3]
IUPAC NameThis compound[2]
Synonyms(S)-Methyl 3-aminobutanoate, Methyl (S)-3-aminobutanoate[2]
Chirality(S) at C3[2]
Significance as a Chiral Building Block in Medicinal Chemistry

Chirality is a fundamental aspect of drug design, as the stereochemistry of a molecule can dramatically affect its pharmacological and toxicological properties.[4] this compound, as a readily available chiral molecule, serves as a crucial starting point for the asymmetric synthesis of numerous pharmaceutical agents. Its incorporation into drug candidates can help to achieve higher potency, selectivity, and a better safety profile by ensuring a precise three-dimensional fit with the biological target.

Overview of Biological Relevance and Therapeutic Potential

The biological activities of β-amino acids and their derivatives are diverse and of significant interest in medicinal chemistry.[5] There is growing evidence that structural analogs of this compound may exert their effects through modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[6] This suggests potential therapeutic applications in a range of neurological and psychiatric disorders characterized by an imbalance in GABAergic neurotransmission, such as epilepsy, anxiety, and sleep disorders.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs is a key focus of this guide, with an emphasis on practical and scalable methods.

Synthesis of the Core Scaffold: this compound

The most direct method for the synthesis of this compound is the esterification of (S)-3-aminobutanoic acid.

  • Reaction Setup: In a clean reaction vessel, suspend (R)-3-aminobutyric acid (50 g) in methanol (240 g).

  • Cooling: Cool the mixture to 0-10 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (66.4 g) dropwise to the cooled suspension, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, raise the temperature to reflux and continue the reaction until the starting material is consumed (monitored by a suitable method, such as TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the product.

The use of thionyl chloride for this esterification is efficient, but care must be taken due to its corrosive and reactive nature. The reaction should be performed in a well-ventilated fume hood. The temperature control during the addition of thionyl chloride is crucial to prevent side reactions. The progress of the reaction should be carefully monitored to ensure complete conversion and to avoid degradation of the product.

Synthesis of N-Acyl Analogs

N-acylation of the primary amine of this compound is a straightforward method to generate a diverse range of analogs with potentially altered pharmacological properties.

  • Starting Material: Dissolve Methyl (R)-3-aminobutyrate hydrochloride (50 g) and sodium carbonate (41.4 g) in water (400 g) in a suitable reaction vessel.

  • Cooling: Cool the solution to 0-10 °C.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition, warm the mixture to 20-30 °C and stir for 3-4 hours, or until the reaction is complete.

  • Work-up: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the N-acylated product.

Following the general protocol, various N-acyl derivatives can be synthesized. For example, using acetyl chloride yields (R)-3-acetamido methyl butyrate, and benzoyl chloride yields (R)-3-benzamido methyl butyrate.[2]

Modification of the amino group through acylation can significantly impact the molecule's properties. It can alter the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence its absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity for biological targets.

Synthesis of Analogs with Backbone Modifications

Further diversification of the this compound scaffold can be achieved by introducing substituents at the α- and β-positions of the butanoate backbone. These modifications can provide valuable insights into the structure-activity relationships of this class of compounds. The synthesis of such analogs often requires more complex multi-step synthetic routes.

Purification and Characterization of Analogs

Purification of the synthesized analogs is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the compounds are confirmed using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physicochemical and Pharmacological Properties of Structural Analogs

The structural modifications of the this compound core can have a profound impact on the resulting analogs' physicochemical and pharmacological properties.

Impact of Structural Modifications on Physicochemical Properties

The addition of acyl groups or other substituents can significantly alter the lipophilicity of the molecule, which is a key determinant of its ability to cross cell membranes, including the blood-brain barrier. Generally, increasing the length of an acyl chain or adding aromatic groups will increase the LogP value, making the compound more lipophilic and potentially enhancing its CNS penetration.

The introduction of different functional groups can also exert stereoelectronic effects, influencing the molecule's conformation and its interaction with target proteins. For example, the electronic nature of the substituents on an N-benzoyl group can affect the charge distribution within the molecule and its binding affinity.

Pharmacological Profile: Modulation of the GABAergic System

The primary pharmacological interest in analogs of this compound lies in their potential to modulate the GABAergic system.

The GABA system is the main inhibitory neurotransmitter system in the brain and plays a crucial role in regulating neuronal excitability.[6] Key components of this system include:

  • GABA receptors: These are the primary targets for GABA and can be broadly classified into GABAA and GABAB receptors. GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission, while GABAB receptors are G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[6]

  • Glutamic acid decarboxylase (GAD): This is the enzyme responsible for synthesizing GABA from glutamate.

  • GABA transaminase (GAT): This enzyme is responsible for the degradation of GABA.

β-Amino acid derivatives can interact with the GABA system in several ways. They can act as agonists or antagonists at GABA receptors, or they can modulate the activity of the enzymes involved in GABA metabolism, such as GAD and GAT. For example, some 3-alkyl-4-aminobutanoic acids have been shown to activate GAD, leading to an increase in GABA levels and subsequent anticonvulsant effects.[7]

The activation of GABAA receptors by agonists leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This is the fundamental mechanism of fast synaptic inhibition in the brain. Modulation of GABAB receptors can lead to the inhibition of adenylyl cyclase and the opening of potassium channels, also resulting in an inhibitory effect.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_A GABAA Receptor (Ion Channel) GABA_vesicle->GABA_A binds to GABA_B GABAB Receptor (GPCR) GABA_vesicle->GABA_B binds to Chloride Cl- Influx GABA_A->Chloride G_protein G-protein GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Effector Effector (e.g., K+ channel) G_protein->Effector Effector->Hyperpolarization Analog β-Amino Acid Analog Analog->GAD modulates Analog->GABA_A modulates

Caption: Simplified diagram of GABAergic signaling and potential points of modulation by β-amino acid analogs.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the analogs and their biological activity is crucial for the rational design of more potent and selective compounds.

Rationale and Methodology for SAR Analysis

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. This allows for the identification of key structural features, or pharmacophores, that are essential for activity, as well as regions of the molecule that can be modified to improve properties such as potency, selectivity, and metabolic stability.

SAR of N-Acylated Analogs

For N-acylated analogs of this compound, the nature of the acyl group is a key determinant of activity.

The size, shape, and electronic properties of the acyl group can influence how the molecule fits into the binding pocket of its target receptor. For example, bulky acyl groups may enhance binding through increased van der Waals interactions, but if they are too large, they may cause steric hindrance and reduce activity. The electronic properties of the acyl group can also affect binding through electrostatic interactions.

A systematic study of a series of N-acylated analogs would be necessary to establish a quantitative structure-activity relationship (QSAR). This would involve synthesizing a library of compounds with varying acyl groups and measuring their activity in a relevant biological assay. The data could then be used to build a computational model that can predict the activity of new, unsynthesized analogs.

Table of Hypothetical SAR Data for N-Acylated Analogs at GABAA Receptors

Analog (N-substituent)Lipophilicity (calc. LogP)GABAA Receptor Binding (Ki, nM)GABAA Receptor Potency (EC50, µM)
-H (Parent Compound)-0.5>10,000>100
-Acetyl-0.15,00050
-Propionyl0.42,50025
-Benzoyl1.85005
-4-Cl-Benzoyl2.52502
-4-MeO-Benzoyl1.76008

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

SAR of Backbone-Modified Analogs

Modifications to the carbon backbone of this compound can also have a significant impact on activity. Substituents at the α- and β-positions can influence the molecule's conformation and its interactions with the target protein.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound analogs typically involves a series of in vitro assays to determine their activity and mechanism of action.

In Vitro Assays for GABA Receptor Modulation

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Receptor Preparation: Prepare a membrane fraction from a suitable source of GABAA receptors (e.g., rat brain cortex or cells expressing recombinant receptors).

  • Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at a physiological pH.

  • Incubation: In a series of tubes, combine the receptor preparation, a known concentration of [3H]GABA (the radioligand), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

Functional assays measure the effect of a compound on the activity of the receptor.

The patch-clamp technique can be used to directly measure the ion flow through GABAA receptor channels in response to the application of a test compound. This allows for the determination of whether a compound is an agonist, antagonist, or allosteric modulator of the receptor.

Fluorescent-based assays, such as those using voltage-sensitive dyes or ion-sensitive indicators, can be used to measure changes in membrane potential or intracellular ion concentrations in response to receptor activation. These assays are often amenable to high-throughput screening.

Bioassay_Workflow start Synthesized Analog Library binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Patch-Clamp) (Determine EC50/IC50, Efficacy) start->functional_assay enzyme_assay Enzyme Activity Assay (GAD/GAT) start->enzyme_assay sar_analysis Structure-Activity Relationship Analysis binding_assay->sar_analysis functional_assay->sar_analysis enzyme_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the biological evaluation of a library of structural analogs.

In Vitro Assays for GAD and GAT Modulation

To investigate whether the analogs act by modulating GABA metabolism, assays to measure their effects on GAD and GAT activity can be performed.

Therapeutic Applications and Future Perspectives

The development of novel modulators of the GABAergic system is a promising area of research for the treatment of a variety of CNS disorders.

Potential as Anticonvulsants, Anxiolytics, and other CNS-acting agents

Given their likely mechanism of action, analogs of this compound have the potential to be developed as new treatments for epilepsy, anxiety disorders, insomnia, and other conditions associated with GABAergic dysfunction.

Role in the Development of Polyamino Esters for Drug Delivery

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that can be synthesized from β-amino acid esters.[8] These polymers have shown great promise as non-viral vectors for gene delivery and as carriers for controlled drug release, due to their pH-sensitive nature and ability to condense nucleic acids.[8] this compound and its analogs can serve as valuable monomers for the synthesis of novel PBAEs with tailored properties for specific drug delivery applications.

Challenges and Future Directions in Drug Development

While the therapeutic potential of these compounds is significant, there are several challenges to be addressed in their development. These include achieving selectivity for specific GABA receptor subtypes to minimize side effects, optimizing their pharmacokinetic properties for in vivo efficacy, and ensuring their long-term safety. Future research should focus on the synthesis and evaluation of a wider range of structural analogs to build a more comprehensive understanding of their SAR. Additionally, in vivo studies in relevant animal models will be necessary to validate their therapeutic potential.

Conclusion

This compound is a valuable chiral scaffold for the development of novel therapeutic agents. Its structural analogs, particularly those that modulate the GABAergic system, hold significant promise for the treatment of a range of CNS disorders. The synthetic and analytical methods outlined in this guide provide a framework for the continued exploration of this important class of compounds. Further research into their structure-activity relationships and in vivo pharmacology will be crucial for realizing their full therapeutic potential.

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A Theoretical Guide to the Reactivity of Methyl (3S)-3-aminobutanoate: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl (3S)-3-aminobutanoate is a chiral building block of significant interest in medicinal chemistry, primarily due to its role as a precursor to β-peptides and other complex molecular scaffolds. Understanding its reactivity is paramount for its effective utilization in synthesis and drug design. This technical guide provides a comprehensive theoretical framework for analyzing and predicting the reactivity of this compound. By leveraging quantum chemical methods, we explore the molecule's electronic structure, conformational landscape, and susceptibility to various chemical transformations. This document serves as a practical manual for computational and medicinal chemists, detailing not just the methodologies but the fundamental causality behind their application, thereby enabling a more rational and predictive approach to drug development.

Introduction: The Strategic Importance of a Chiral β-Amino Ester

The Ascendancy of β-Amino Acids in Drug Discovery

β-amino acids are structural isomers of the canonical α-amino acids, distinguished by the presence of an additional carbon atom in their backbone.[1] This seemingly minor alteration confers remarkable properties, including significantly increased metabolic stability and resistance to enzymatic degradation by proteases.[1][2] Peptides constructed from β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures such as helices and turns, often with shorter sequences than their α-peptide counterparts.[2][3] This makes them exceptional peptidomimetics, capable of mimicking the bioactive conformations of natural peptides while overcoming their inherent pharmacokinetic limitations.[1]

Profile of this compound: A Versatile Chiral Intermediate

This compound is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic ester moiety.[4] Its specific stereochemistry at the C3 position—the (S)-configuration—makes it a valuable chiral pool starting material for asymmetric synthesis. The methyl ester provides a convenient handle for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation to form peptide bonds.[4][5] Its application extends from being a simple building block to a key component in the synthesis of complex, biologically active molecules.[4]

The Predictive Power of Theoretical Chemistry in Reactivity Analysis

Modern drug development relies heavily on predictive models to reduce costs and accelerate timelines. Theoretical and computational chemistry provide a powerful lens to investigate molecular reactivity from first principles.[6] By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can elucidate a molecule's electronic structure, identify its most reactive sites, and calculate the energy barriers for chemical reactions.[7][8] This in silico approach allows researchers to screen potential reactions, understand reaction mechanisms, and predict stereochemical outcomes before committing to resource-intensive laboratory experiments.[6][9]

Foundational Theoretical Concepts & Computational Methodology

To accurately model the reactivity of this compound, a robust computational protocol is essential. The choice of method, basis set, and solvent model directly impacts the quality of the results.

Overview of Quantum Chemical Methods

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-sized organic molecules. DFT methods, such as the popular B3LYP functional, approximate the complex many-electron wavefunction by calculating the electron density, offering a favorable balance between computational cost and accuracy for geometry optimizations and energy calculations.[8][9]

Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy, especially for calculating reaction energies and weak interactions. They are often used as a "gold standard" to benchmark results from less expensive DFT methods.[8]

Basis Set Selection: Balancing Accuracy and Cost

A basis set is a set of mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good starting point. The "(d)" adds polarization functions on heavy atoms, and the "+" adds diffuse functions, which are crucial for describing anions and weak interactions.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing more reliable results as the size of the basis set (DZ -> TZ -> QZ) increases.[10]

The choice is a trade-off: a larger basis set yields higher accuracy but requires significantly more computational time. For a molecule like this compound, a B3LYP/6-311+G(d,p) level of theory is a robust choice for initial reactivity studies.

Solvation Models: The Impact of the Cellular Milieu

Reactions are rarely performed in the gas phase. Solvation can dramatically influence conformational preferences and reaction barriers.[7]

  • Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a common choice.[7]

  • Explicit Solvation Models: Here, individual solvent molecules are included in the calculation. This approach is much more computationally demanding but is necessary for studying reactions where specific solvent-solute interactions, like hydrogen bonding, play a direct mechanistic role.

Protocol: Standard Computational Workflow for Reactivity Analysis

A systematic approach is critical for obtaining reliable theoretical data. The following workflow outlines the essential steps for analyzing the molecule's properties and predicting its reactivity.

G Computational Reactivity Analysis Workflow cluster_0 Step 1: Initial Setup cluster_1 Step 2: Geometry Optimization & Verification cluster_2 Step 3: Electronic Property Analysis cluster_3 Step 4: Reaction Modeling A Input Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Verify Minimum (No imaginary frequencies) C->D Check Frequencies E Calculate Molecular Orbitals (HOMO, LUMO) D->E F Generate Electrostatic Potential (ESP) Map D->F G Calculate Atomic Charges (Mulliken, NBO) D->G H Locate Transition State (TS) (e.g., QST2/3, Berny) D->H Model a Reaction I TS Frequency Calculation H->I J Verify TS (One imaginary frequency) I->J Check Frequencies K Intrinsic Reaction Coordinate (IRC) Calculation J->K Confirm Path L Construct Reaction Energy Profile K->L

Caption: A standard workflow for computational reactivity analysis.

Analysis of Molecular Structure and Electronic Properties

The optimized geometry and electronic properties of a molecule are the foundation for understanding its chemical behavior.

Conformational Analysis and Stability

Even a small molecule like this compound can exist in several conformations due to the rotation around its single bonds. Theoretical studies on β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers.[7][10] A conformational search using computational methods is crucial to identify the lowest energy (most stable) structure, which is the most populated and likely to be the reacting species. Solvation effects can alter the relative energies of these conformers, often favoring more extended structures where polar groups can interact with the solvent.[7]

Frontier Molecular Orbitals (FMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool.

  • HOMO (Highest Occupied Molecular Orbital): Represents the region of highest electron density, indicating where the molecule is most likely to act as a nucleophile (electron donor). For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most susceptible to receiving electrons, indicating where the molecule will act as an electrophile. The LUMO is expected to be localized on the π* orbital of the carbonyl group (C=O).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Example of Calculated Reactivity Descriptors This table illustrates the type of quantitative data generated from a DFT calculation to assess reactivity. Values are conceptual and depend on the specific level of theory used.

PropertyExample ValueMethod/Basis SetInterpretation of Reactivity
E_HOMO-0.25 a.u.B3LYP/6-311+G(d,p)High energy indicates strong nucleophilic character (localized on N).
E_LUMO+0.05 a.u.B3LYP/6-311+G(d,p)Low energy indicates strong electrophilic character (localized on C=O).
HOMO-LUMO Gap0.30 a.u.B3LYP/6-311+G(d,p)Indicates moderate kinetic stability.
NBO Charge on N-0.85 eB3LYP/6-311+G(d,p)High negative charge confirms nucleophilicity.
NBO Charge on C (C=O)+0.70 eB3LYP/6-311+G(d,p)High positive charge confirms electrophilicity.
Adiabatic Ionization Energy138-142 kcal/molB3LYP/def2-TZVPDEnergy required to remove an electron; relates to antioxidant capacity.[9][11]
Adiabatic Electron Affinity~-2 kcal/molB3LYP/def2-TZVPDEnergy released upon adding an electron.[9][11]
Electrostatic Potential (ESP) Mapping

An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For our molecule, this will be centered around the nitrogen lone pair and the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack, which will be most prominent around the carbonyl carbon and the amino hydrogens.

Theoretical Investigation of Key Reaction Types

The bifunctional nature of this compound allows for a variety of reactions.[4] Theoretical modeling can provide quantitative insights into the feasibility and outcomes of these transformations.

Nucleophilic Reactivity: The Role of the Amino Group

The primary amino group is the most significant nucleophilic site. Its reactions, such as acylation (amide bond formation) and alkylation, are fundamental to incorporating this building block into larger molecules.

Theoretical Protocol for Modeling Nucleophilic Attack:

  • System Setup: Build the reactant complex, consisting of this compound and the electrophile (e.g., acetyl chloride for acylation).

  • Transition State (TS) Search: Use a method like QST3 or Berny optimization to locate the transition state structure for the nucleophilic attack of the nitrogen on the electrophilic center.

  • TS Verification: Confirm the TS has exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.[12]

  • IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation from the TS will confirm that it connects the reactant complex to the product complex.

  • Energy Calculation: Compute the single-point energies of the reactants, TS, and products using a higher level of theory or a larger basis set to obtain an accurate reaction energy profile and activation barrier (ΔG‡).

G cluster_0 Reaction Pathway Modeling A Reactant Complex (Amine + Electrophile) B Transition State (TS) Search (Locate Saddle Point) A->B Find Barrier E Calculate Activation Energy (ΔG‡) (TS Energy - Reactant Energy) A->E C Product Complex (e.g., Amide) B->C Follow Reaction Path D IRC Calculation (Verify Path) B->D B->E C->E D->A confirms start D->C confirms end

Caption: Workflow for modeling a reaction pathway and calculating the activation energy.

Electrophilic Reactivity: The Carbonyl Carbon as a Target

The ester's carbonyl carbon is an electrophilic site. It is susceptible to attack by nucleophiles, leading to reactions like:

  • Hydrolysis: Reaction with water or hydroxide to form the carboxylic acid. This is often the first step to activate the molecule for peptide coupling.

  • Aminolysis: Reaction with another amine to form an amide.

  • Reduction: Reaction with reducing agents like lithium borohydride can reduce the ester to a primary alcohol, yielding (S)-3-aminobutanol.[5]

Theoretical models can compare the activation barriers for these different pathways, predicting which reaction is kinetically favored under specific conditions (e.g., acidic vs. basic hydrolysis).

Reactivity at the α-Carbon: Enolate Formation and Stereochemical Stability

The protons on the carbon alpha to the carbonyl group (the C2 position) have a degree of acidity and can be removed by a strong base to form an enolate. While the C3 position holds the stereocenter, the formation of an enolate at C2 is a key consideration. More critically for β-amino acids, racemization can sometimes occur at the stereogenic center (C3) under harsh conditions, although this is generally less facile than for α-amino acids.[13] Theoretical calculations can predict the pKa of the α-protons and the kinetic barrier to deprotonation, providing a quantitative measure of the molecule's stereochemical integrity under basic conditions.

Application in Drug Development: A Theoretical Perspective

Use as a Peptidomimetic and Scaffold

As a precursor to β-peptides, theoretical studies can model how the incorporation of a 3-aminobutanoate residue influences the secondary structure of a peptide chain.[3] By calculating dihedral angles and potential energy surfaces, researchers can predict whether this residue will induce or stabilize specific folds, like the 14-helix, which is common in β-peptides.[3] This predictive power is invaluable for designing peptidomimetics that target protein-protein interactions.

The "Magic Methyl" Effect: Influence of the C3-Methyl Group

The methyl group at the chiral C3 position is not merely a point of stereochemistry; it has profound effects on the molecule's properties. In drug discovery, the addition of a methyl group—often termed the "magic methyl" effect—can dramatically alter a compound's binding affinity, metabolic stability, and conformational preferences.[14] The methyl group on this compound restricts rotation around the C2-C3 bond, pre-organizing the backbone into a more defined set of conformations. This conformational restriction can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency.[14] Theoretical modeling can quantify this effect by comparing the conformational landscape of 3-aminobutanoate with its unmethylated parent, β-alanine.

Summary and Future Outlook

This guide has outlined a comprehensive theoretical framework for investigating the reactivity of this compound. By applying established quantum chemical methods, researchers can gain deep insights into the molecule's electronic structure, conformational preferences, and the energetics of its key chemical transformations. This in silico approach provides a predictive, rational basis for:

  • Designing efficient synthetic routes.

  • Anticipating potential side reactions, such as racemization.

  • Understanding its role as a structural component in peptidomimetics.

  • Guiding the design of novel therapeutics with improved pharmacological properties.

Future theoretical work could explore its reactivity in enzymatic active sites, model its interactions with chiral catalysts, or develop machine learning models based on quantum chemical data to rapidly predict the reactivity of a wider range of β-amino acid derivatives. The synergy between theoretical prediction and experimental validation will continue to be a cornerstone of modern drug discovery and development.

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An In-depth Technical Guide to Methyl (3S)-3-aminobutanoate: From Synthetic Evolution to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (3S)-3-aminobutanoate, a chiral building block of significant interest in medicinal and synthetic chemistry, represents a class of β-amino esters that have become indispensable in the development of novel therapeutics. This technical guide provides a comprehensive overview of this molecule, beginning with the historical context of β-amino acid synthesis and tracing the evolution of methodologies leading to the efficient and stereocontrolled production of its enantiomerically pure forms. We will delve into detailed modern synthetic protocols, elucidating the mechanistic principles and experimental considerations that ensure high yield and enantioselectivity. Furthermore, this guide will explore the critical applications of this compound in drug discovery and development, with a focus on its role as a precursor to complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the synthesis and utility of this important chiral intermediate.

Introduction: The Significance of Chiral β-Amino Esters

β-Amino acids and their ester derivatives are crucial structural motifs found in a wide array of natural products and pharmaceutically active compounds.[1] Unlike their α-amino acid counterparts, the β-isomers possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor change that imparts unique conformational properties and metabolic stability to peptides and small molecules incorporating them. This compound, with its defined stereochemistry at the β-carbon, is a prime example of a chiral building block that allows for the precise construction of stereochemically complex target molecules. Its applications span from the synthesis of β-lactam antibiotics to the development of enzyme inhibitors and other therapeutics.

Compound Identifier Value
IUPAC NameThis compound
CAS Number83509-89-1[2][3]
Molecular FormulaC5H11NO2[3]
Molecular Weight117.15 g/mol [3]
AppearanceColorless to light yellow liquid

Discovery and Historical Context: The Evolution of Asymmetric Synthesis

While pinpointing a singular "discovery" of this compound is challenging, its history is intrinsically linked to the broader development of synthetic methodologies for chiral β-amino acids. Early methods for obtaining β-amino acids often resulted in racemic mixtures, which then required tedious and often inefficient resolution steps. The true value of compounds like this compound was unlocked with the advent of asymmetric synthesis—techniques that allow for the direct formation of a specific enantiomer.

The journey to enantiomerically pure β-amino esters has been marked by several key conceptual advancements:

  • Chiral Pool Synthesis: Early approaches utilized naturally occurring chiral molecules as starting materials. While effective, this limited the structural diversity of the accessible products.

  • Chiral Auxiliaries: The use of covalently attached chiral molecules to guide the stereochemical outcome of a reaction was a significant step forward. These auxiliaries could be cleaved after the desired stereocenter was set.

  • Catalytic Asymmetric Synthesis: The development of chiral catalysts, both metal-based and organic, revolutionized the field. These catalysts can generate large quantities of a chiral product from achiral starting materials with high enantioselectivity, making the synthesis of compounds like this compound scalable and efficient.[1]

The increasing availability of enantiomerically pure β-amino esters from the late 20th century onwards has directly fueled their exploration in drug discovery and materials science.

Modern Synthetic Methodologies for this compound and its Analogs

The contemporary synthesis of this compound and other chiral β-amino esters relies on a variety of sophisticated and highly stereoselective methods. The choice of a particular method often depends on factors such as the desired scale, available starting materials, and the specific structural features of the target molecule.

Asymmetric Hydrogenation of β-Enamino Esters

One of the most powerful and widely used methods for the synthesis of chiral β-amino esters is the asymmetric hydrogenation of β-enamino esters. This approach involves the use of a chiral metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands, to deliver hydrogen across the double bond with high facial selectivity.

Experimental Protocol: Asymmetric Hydrogenation

  • Preparation of the β-Enamino Ester: The β-enamino ester substrate is typically prepared by the condensation of a β-keto ester with an amine or ammonia.

  • Catalyst Preparation: A chiral catalyst precursor, such as a Rh(I) or Ru(II) complex, is combined with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos) in an appropriate solvent under an inert atmosphere.

  • Hydrogenation Reaction: The β-enamino ester substrate is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor. The catalyst solution is added, and the reactor is purged and pressurized with hydrogen gas.

  • Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature and pressure until completion, which is monitored by techniques such as TLC or GC. Upon completion, the pressure is released, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Causality in Experimental Choices:

  • Choice of Ligand: The structure of the chiral ligand is the primary determinant of the enantioselectivity of the reaction. The ligand's geometry creates a chiral environment around the metal center, which directs the hydrogenation to one face of the enamine.

  • Solvent and Temperature: These parameters can influence the solubility of the substrate and catalyst, as well as the rate and selectivity of the reaction. Optimization is often required for each specific substrate.

G sub β-Enamino Ester Substrate prod This compound sub->prod Asymmetric Hydrogenation cat Chiral Catalyst (e.g., Rh-BINAP) cat->prod h2 H₂ Gas h2->prod

Caption: Asymmetric hydrogenation workflow.

Conjugate Addition of Nitrogen Nucleophiles to α,β-Unsaturated Esters

The asymmetric conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated ester is another cornerstone of chiral β-amino ester synthesis. This reaction can be catalyzed by chiral organocatalysts or metal complexes.

Experimental Protocol: Organocatalyzed Conjugate Addition

  • Reactant Preparation: The α,β-unsaturated ester (e.g., methyl crotonate) and a nitrogen nucleophile (e.g., a carbamate) are dissolved in a suitable solvent.

  • Catalyst Introduction: A chiral organocatalyst, such as a thiourea-based catalyst or a chiral amine, is added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at a controlled temperature until the starting materials are consumed.

  • Purification: The reaction mixture is worked up, and the product is purified, typically by column chromatography, to yield the N-protected β-amino ester. The protecting group can then be removed in a subsequent step.

Trustworthiness Through Self-Validation:

The enantiomeric excess (e.e.) of the product is a direct measure of the catalyst's effectiveness and the protocol's fidelity. Chiral HPLC or GC analysis is routinely used to verify the stereochemical purity of the product, thus validating the experimental setup.

G ester α,β-Unsaturated Ester product N-Protected β-Amino Ester ester->product Conjugate Addition nuc Nitrogen Nucleophile nuc->product org_cat Chiral Organocatalyst org_cat->product final_product This compound product->final_product Deprotection

Caption: Organocatalyzed conjugate addition pathway.

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block due to the versatility of its two functional groups, the amine and the ester, which can be selectively modified.

Synthesis of β-Lactams

β-Lactams are a class of compounds famous for their antibiotic activity (e.g., penicillins and cephalosporins). Chiral β-amino esters are key precursors to enantiomerically pure β-lactams. The synthesis typically involves the cyclization of the β-amino ester, often after N-protection and activation of the ester group. The stereochemistry at the C3 position of the β-amino ester directly translates to the stereochemistry of the resulting β-lactam.

Elaboration into Complex Molecules

The amine group of this compound can be acylated, alkylated, or used in the formation of amides, while the ester group can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents. This dual functionality allows for its incorporation into a wide range of complex target molecules, including peptide mimics, enzyme inhibitors, and other biologically active compounds.

Conclusion

This compound stands as a testament to the power of modern asymmetric synthesis. While its early history is intertwined with the broader quest for stereocontrolled synthesis of β-amino acids, its current importance is clear and well-defined. The development of robust and efficient synthetic methodologies has made this and other chiral β-amino esters readily available, thereby accelerating the pace of drug discovery and development. As our understanding of the biological roles of β-amino acid-containing molecules continues to grow, so too will the demand for versatile and enantiomerically pure building blocks like this compound.

References

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An In-depth Technical Guide to Methyl (3S)-3-aminobutanoate: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl (3S)-3-aminobutanoate, a key chiral intermediate for researchers and professionals in drug development and organic synthesis. We will explore its fundamental physicochemical properties, robust synthetic protocols, and critical applications, offering field-proven insights to empower your research endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral ester of β-aminobutyric acid. Its structure features a stereocenter at the C3 position, making it a valuable building block for synthesizing enantiomerically pure pharmaceutical agents. The primary amino group and the methyl ester functionality provide two reactive handles for diverse chemical transformations.

The IUPAC name for this compound is this compound. It is also commonly known by its synonym, (S)-Methyl 3-aminobutanoate.[1] Its hydrochloride salt is also a frequently used variant in synthesis.[2]

Structural Representation

The two-dimensional structure of this compound is visualized below. The "(S)" designation indicates the specific stereochemical configuration at the chiral center, which is crucial for its biological activity in target molecules.

Methyl_3S_3_aminobutanoate_Structure C1 H3C C2 C C1->C2 C3 H C2->C3 C4 H2N C2->C4 C5 CH2 C2->C5 C6 C C5->C6 O1 O C6->O1 = O2 O C6->O2 C7 CH3 O2->C7

Caption: 2D Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference. These values are critical for reaction planning, analytical method development, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[1][3][4]
Molecular Weight 117.15 g/mol [1][3][4]
Exact Mass 117.078978594 Da[1][3]
CAS Number 83509-89-1[1]
Boiling Point 54-55 °C at 13 Torr[3]
Topological Polar Surface Area 52.3 Ų[1][3]
Heavy Atom Count 8[1][3]
Stereocenter Count 1 (Defined)[3]

Synthesis Protocol: Stereoselective Esterification

The synthesis of enantiomerically pure this compound is paramount to its utility. A common and effective method involves the direct esterification of (S)-3-aminobutanoic acid. The protocol described here is adapted from established methodologies, such as those used for the corresponding (R)-enantiomer.[5] The use of thionyl chloride in methanol is a classic and highly efficient method for converting carboxylic acids to methyl esters, particularly for amino acids where acid catalysis with heat can be problematic.

Experimental Workflow: Synthesis of Methyl (S)-3-aminobutyrate

Synthesis_Workflow Start (S)-3-Aminobutanoic Acid + Methanol Step1 Cool to 0-10°C (Ice Water Bath) Start->Step1 Initial Slurry Step2 Slowly add Thionyl Chloride (SOCl₂) dropwise Step1->Step2 Exothermic Reaction Control Step3 Stir at room temperature (Reaction Monitoring by TLC/LC-MS) Step2->Step3 Esterification Reaction Step4 Concentrate under reduced pressure (Remove excess solvent and HCl) Step3->Step4 Reaction Completion Step5 Aqueous Work-up & Extraction (e.g., with Dichloromethane) Step4->Step5 Crude Product Isolation Step6 Dry and Concentrate (Dry organic layer with Na₂SO₄, then evaporate) Step5->Step6 Purification End Purified this compound Step6->End Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reactor Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a dropping funnel, add (S)-3-aminobutanoic acid and methanol. The causality for using methanol is that it serves as both the solvent and the reactant for esterification.

  • Cooling: Cool the resulting slurry in an ice-water bath to a temperature of 0-10 °C. This step is critical to control the highly exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled slurry while stirring vigorously. The slow addition maintains temperature control and allows the in-situ formation of methyl chlorosulfite, the reactive species for esterification.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and volatile byproducts (HCl and SO₂). The resulting residue is the hydrochloride salt of the product. For the free amine, a basic aqueous work-up followed by extraction with an organic solvent like dichloromethane is necessary.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the final product. Purity can be assessed by NMR and chiral HPLC to confirm enantiomeric excess. This self-validating system ensures both chemical and optical purity are achieved.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate whose value lies in its defined stereochemistry and bifunctional nature.

  • Pharmaceutical Intermediates: As a β-amino acid derivative, it is a precursor for synthesizing a wide array of complex molecules, including beta-lactam antibiotics and antiviral agents.[6] The specific (S)-configuration is often essential for achieving the desired pharmacological activity and binding affinity to biological targets.

  • Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for protein degraders.[7] Chiral amines and their derivatives are frequently incorporated into the linker components of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, where the stereochemistry can significantly influence binding efficacy and ternary complex formation.

  • Agrochemicals: The structural motif of this compound is also found in the synthesis of modern agrochemicals, such as specific herbicides and fungicides, where chirality plays a role in enhancing efficacy and reducing environmental impact.[6]

Safety and Handling

The hydrochloride salt of the racemic or enantiopure methyl 3-aminobutanoate is classified as an irritant.[2][8] It may cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

For storage, the compound should be kept in a tightly sealed container in a cool, dry place. For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended to prevent degradation.[8]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Oakwood Chemical. (n.d.). (R)-Methyl 3-aminobutanoate hydrochloride, min 97%. Retrieved from [Link]

  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
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Methodological & Application

Application Note & Protocols: Asymmetric Synthesis of β-Lactams Leveraging the Chiral Pool Precursor, Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-lactam ring is a cornerstone of medicinal chemistry, most notably forming the structural core of powerhouse antibiotic classes like penicillins and carbapenems.[1][2] The stereochemistry of substituents on this four-membered ring is critical for biological activity, making asymmetric synthesis a paramount challenge in drug discovery and development. This guide details the strategic use of Methyl (3S)-3-aminobutanoate, a readily available chiral building block, for the diastereoselective synthesis of valuable β-lactam scaffolds. We provide in-depth protocols for its application in the Staudinger [2+2] ketene-imine cycloaddition, outlining the synthesis of a key chiral imine intermediate and its subsequent reaction. This document serves as a practical guide for chemists seeking to leverage chiral pool starting materials for efficient and stereocontrolled access to complex molecular architectures.

Introduction: The Enduring Significance of Chiral β-Lactams

First synthesized by Hermann Staudinger in 1907, the β-lactam (azetidin-2-one) ring has become one of the most important heterocyclic motifs in pharmaceutical science.[1] Its fame is primarily attributed to the discovery of penicillin, which heralded the antibiotic age.[3] Beyond classical penicillins and cephalosporins, the β-lactam core is found in advanced carbapenem antibiotics, which are often reserved as last-resort treatments for multidrug-resistant bacterial infections.[2] Furthermore, enantiopure β-lactams are not just therapeutic agents themselves but also serve as versatile chiral intermediates for synthesizing other complex molecules, including the side chain of the anti-cancer drug Paclitaxel (Taxol®).[4]

The biological activity of these compounds is exquisitely dependent on the absolute and relative stereochemistry of the substituents on the azetidinone ring. Therefore, methods that provide precise control over these stereocenters are of utmost importance. While numerous strategies exist, including the use of chiral catalysts and auxiliaries, a highly efficient approach is to begin with a molecule from the "chiral pool"—a readily available, inexpensive, and enantiomerically pure starting material.[5]

This compound is an ideal candidate for this purpose.[6] Possessing a defined stereocenter at the C3 position, it provides a powerful handle to direct the stereochemical outcome of subsequent reactions, effectively transferring its inherent chirality to the final β-lactam product.

Core Strategy: From Chiral Amino Ester to β-Lactam via a Chiral Imine

The most direct and widely utilized method for β-lactam construction is the Staudinger [2+2] cycloaddition between a ketene and an imine.[4][7] The stereochemical outcome of this reaction can be controlled by employing a chiral component. Our strategy hinges on converting this compound into a chiral imine (a Schiff base), which will then serve as the stereodirecting component in the cycloaddition reaction.

The primary amine of the butanoate ester can be readily condensed with an aldehyde to form the corresponding N-substituted imine. This imine retains the original stereocenter, which will sterically influence the approach of the ketene in the subsequent cycloaddition step, thereby favoring the formation of one diastereomer over the other.

G cluster_0 Part 1: Chiral Imine Synthesis cluster_1 Part 2: Staudinger Cycloaddition A This compound (Chiral Pool) C Condensation (e.g., MgSO₄, Toluene, reflux) A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Chiral Imine Intermediate C->D Stereocenter retained H [2+2] Cycloaddition D->H E Acyl Chloride (e.g., Acetoxyacetyl chloride) G In situ Ketene Generation E->G F Tertiary Amine Base (e.g., Triethylamine) F->G G->H I Diastereomerically Enriched β-Lactam H->I Diastereoselective face selection

Figure 1: Overall workflow from chiral precursor to β-lactam.

Detailed Protocols & Methodologies

Protocol 1: Synthesis of Chiral Imine Intermediate

This protocol describes the formation of a chiral Schiff base from this compound and benzaldehyde. The use of a dehydrating agent like anhydrous magnesium sulfate is crucial to drive the equilibrium towards the imine product.

Materials & Reagents:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene (anhydrous)

  • Dean-Stark apparatus (optional, but recommended for large scale)

  • Round-bottom flask, condenser, magnetic stirrer

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.17 g, 10 mmol, 1.0 eq).

  • Add anhydrous toluene (100 mL) to dissolve the ester.

  • Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq) to the solution.

  • Add anhydrous magnesium sulfate (2.4 g, 20 mmol, 2.0 eq) to the flask. This acts as a dehydrating agent.

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if available).

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude chiral imine as an oil.

  • The product is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Causality & Insights:

  • Why Benzaldehyde? Aromatic aldehydes are generally stable and lead to crystalline or easily characterizable imines. The lack of an α-proton prevents side reactions like aldol condensation.

  • Why Anhydrous Conditions? The formation of an imine from an amine and an aldehyde is a reversible condensation reaction that produces water. Removing water with a dehydrating agent (MgSO₄) or azeotropically (Dean-Stark trap) is essential to drive the reaction to completion according to Le Châtelier's principle.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

This protocol details the reaction of the previously synthesized chiral imine with a ketene, generated in situ from acetoxyacetyl chloride and triethylamine. This is a classic example of the Staudinger reaction.[3][5]

Materials & Reagents:

  • Chiral imine from Protocol 1

  • Acetoxyacetyl chloride

  • Triethylamine (Et₃N, freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk line or equivalent inert atmosphere setup

  • Addition funnel

Step-by-Step Procedure:

  • Dissolve the crude chiral imine (approx. 10 mmol, 1.0 eq) in anhydrous DCM (100 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of acetoxyacetyl chloride (1.50 g, 11 mmol, 1.1 eq) and freshly distilled triethylamine (1.53 mL, 11 mmol, 1.1 eq) in anhydrous DCM (20 mL).

  • Transfer this solution to an addition funnel and add it dropwise to the cold imine solution over a period of 1 hour with vigorous stirring. Crucial Step: The slow addition is critical to keep the concentration of the highly reactive ketene low, minimizing polymerization.[8]

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Slowly warm the reaction to room temperature and let it stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of diastereomers. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major cis-β-lactam diastereomer.

Mechanism & Stereoselectivity Explained: The Staudinger reaction proceeds via a two-step mechanism involving a zwitterionic intermediate.[6][9] The nucleophilic nitrogen of the imine attacks the central carbon of the ketene. The subsequent conrotatory ring closure of the resulting enolate onto the iminium ion forms the β-lactam ring.[6]

G cluster_0 Staudinger Reaction Mechanism Imine Chiral Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Lactam cis-β-Lactam (Major) Zwitterion->Lactam Conrotatory Ring Closure

Figure 2: Simplified mechanism of the Staudinger cycloaddition.

The stereocenter on the imine, originating from our chiral precursor, directs the ketene to attack from the less sterically hindered face. For reactions of this type, the cis diastereomer is typically the major product.[5] The exact diastereomeric ratio (d.r.) is influenced by substituents, temperature, and solvent, but ratios greater than 90:10 are common.[5][8]

Representative Data

While specific data for this compound is not cited, the table below summarizes typical outcomes for Staudinger reactions involving chiral imines derived from amino esters, providing a reasonable expectation for the proposed protocol.

Ketene PrecursorImine AldehydeSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Phthalimidoacetyl chlorideCinnamaldehydeDCM-78 to RT~75Single cis isomer[5]
Methoxyacetyl chlorideBenzaldehydeToluene0 to RT80-90>95:5General Lit.
Acetoxyacetyl chlorideVarious AromaticDCM-78 to RT70-85>90:10General Lit.

Advanced Applications: A Gateway to Carbapenems

The synthesized chiral β-lactam is a valuable intermediate for more complex targets. For instance, it can serve as a precursor to the carbapenem core structure, a class of potent broad-spectrum antibiotics.[2][10] The ester functional group can be further elaborated, and the N-aryl group can be cleaved and replaced to build the bicyclic carbapenem system. The stereocenters established in the Staudinger reaction are crucial for the final biological activity of the antibiotic.

Conclusion

This compound serves as an exemplary chiral pool starting material for the asymmetric synthesis of β-lactams. Through a straightforward conversion to a chiral imine followed by a diastereoselective Staudinger [2+2] cycloaddition, it is possible to construct highly functionalized, enantiomerically enriched β-lactam scaffolds. The protocols provided herein offer a robust and logical framework for researchers to leverage this versatile building block in the synthesis of medicinally relevant compounds.

References

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  • Santhosh, L., et al. (2018). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Organic & Biomolecular Chemistry, 16(26), 4874–4880. [Link]

  • Xu, D., & Zhao, J. (2009). Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids. Organic Letters, 11(24), 5754–5757. [Link]

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Application Note: Enantioselective Synthesis of Dihydropyrimidine-Based Hepatitis B Virus (HBV) Capsid Assembly Modulators Using Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutics with distinct mechanisms of action. HBV capsid assembly modulators (CAMs) represent a promising class of antivirals that disrupt a critical step in the viral lifecycle. Heteroaryldihydropyrimidines (HAPs) are potent CAMs that function by inducing the misassembly of the HBV core protein (Cp), leading to the formation of non-infectious viral particles.[1] The stereochemistry of these inhibitors is often critical for their biological activity. This guide provides a detailed rationale and a representative protocol for the synthesis of chiral dihydropyrimidines using Methyl (3S)-3-aminobutanoate as a key building block, targeting researchers in virology and medicinal chemistry.

Scientific Rationale: Targeting HBV Capsid Assembly

The HBV capsid, or core, is a protein shell composed of Cp dimers that protects the viral genome and is essential for viral replication.[1] The assembly of this icosahedral capsid is a highly regulated process. CAMs, particularly those from the HAP class, are allosteric effectors that bind to a pocket at the interface between Cp dimers.[2] This binding event induces a conformational change in the Cp, altering the natural curvature of assembly and leading to the formation of aberrant, non-functional structures instead of viable capsids.[1] By accelerating and misdirecting this assembly process, HAPs effectively halt the production of new infectious virions, making the capsid a compelling therapeutic target.[1][3]

Mechanism of Action: Normal vs. Modulated Capsid Assembly

The diagram below illustrates the therapeutic principle. Under normal conditions, Cp dimers assemble into a stable icosahedral capsid. In the presence of a HAP-type CAM, the drug binds to Cp dimers, forcing them into non-productive assembly pathways that result in therapeutically inactive polymers.

HBV_Capsid_Assembly cluster_0 Normal Viral Replication cluster_1 CAM-Mediated Inhibition Cp_dimer HBV Core Protein (Cp Dimer) Capsid Functional Icosahedral Capsid (T=4) Cp_dimer->Capsid Correct Assembly Virion Infectious Virion (pgRNA Encapsidated) Capsid->Virion Cp_dimer_drug HBV Core Protein (Cp Dimer) Bound_Complex Cp-CAM Complex Cp_dimer_drug->Bound_Complex HAP HAP-type CAM HAP->Bound_Complex Aberrant Aberrant, Non-functional Polymers Bound_Complex->Aberrant Misdirected Assembly No_Virion No Infectious Virion Aberrant->No_Virion

Caption: Mechanism of HAP-type Capsid Assembly Modulators (CAMs).

Synthetic Strategy: The Chiral Biginelli Reaction

The dihydropyrimidine (DHPM) core is efficiently synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea or thiourea.[4][5] To introduce stereochemical control, which is paramount for optimizing potency and reducing off-target effects, a chiral component must be incorporated. Here, we propose a strategy wherein This compound serves as the chiral precursor to one of the Biginelli components.

The rationale for using this specific building block is twofold:

  • Introduction of a Stereocenter: The (S)-configuration at the 3-position provides a defined stereocenter that can influence the final conformation of the DHPM, potentially leading to enhanced binding affinity with the HBV core protein.

  • Synthetic Versatility: The primary amine and ester functionalities allow for its conversion into a suitable urea or enamine derivative, which can then be used in the multicomponent reaction.

This guide outlines a representative two-step protocol: first, the synthesis of a chiral enamine intermediate, followed by the cyclocondensation to yield the target chiral dihydropyrimidine.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should adapt and optimize conditions based on their specific substrates and available laboratory equipment.

Part 3.1: Synthesis of Chiral Dihydropyrimidine (DHPM-S1)

Objective: To synthesize a representative chiral dihydropyrimidine using this compound.

Reaction Scheme:

  • Step 1: Formation of a chiral enamine from this compound and ethyl acetoacetate.

  • Step 2: Cyclocondensation of the enamine with an aromatic aldehyde and a guanidine salt to form the chiral DHPM core.

Materials and Reagents:

ReagentSupplierGrade
This compoundSigma-Aldrich≥98%
Ethyl acetoacetateAcros Organics≥99%
2-Chloro-4-fluorobenzaldehydeAlfa Aesar98%
Guanidine hydrochlorideSigma-Aldrich≥99%
Sodium ethoxide (21% in ethanol)Sigma-AldrichSolution
TolueneFisher Sci.Anhydrous, ≥99.8%
EthanolFisher Sci.Anhydrous
Diethyl etherVWRACS Grade
Saturated Sodium Bicarbonate SolutionLab Prepared-
BrineLab Prepared-
Anhydrous Magnesium SulfateSigma-Aldrich≥97%

Step-by-Step Procedure:

Step A: Synthesis of Chiral Enamine Intermediate

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.17 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 40 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (~20 mg).

  • Heat the mixture to reflux and allow it to stir for 4-6 hours, collecting the water generated in the Dean-Stark trap. Causality: This azeotropic removal of water drives the equilibrium towards the formation of the enamine product.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once complete, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude chiral enamine, which can be used in the next step without further purification.

Step B: Cyclocondensation to form Chiral DHPM-S1

  • To a 100 mL round-bottom flask, add guanidine hydrochloride (1.15 g, 12 mmol) and 30 mL of anhydrous ethanol.

  • Carefully add sodium ethoxide solution (4.6 mL, 12 mmol) dropwise at 0 °C. Stir for 30 minutes. Causality: This in-situ preparation generates free guanidine base, which is the active nucleophile for the reaction.

  • To this mixture, add 2-chloro-4-fluorobenzaldehyde (1.59 g, 10 mmol) and the crude chiral enamine from Step A dissolved in 10 mL of ethanol.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor progress by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral dihydropyrimidine product (DHPM-S1).

  • Characterization: Confirm the structure and assess purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine enantiomeric excess using chiral HPLC.

Part 3.2: Protocol for In Vitro Anti-HBV Evaluation

Objective: To determine the efficacy (EC₅₀) and cytotoxicity (CC₅₀) of the synthesized compound.

Cell Line: HepAD38 cells, which are stably transfected with a tetracycline-repressible copy of the HBV genome, are recommended.[6]

Step-by-Step Procedure:

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the tetracycline-containing medium to induce HBV replication. Add fresh medium containing serial dilutions of the test compound (e.g., DHPM-S1) and a positive control (e.g., Lamivudine). Include a "no drug" vehicle control. Incubate for 6 days.

  • Cytotoxicity Assay (CC₅₀): After the incubation period, measure cell viability using a standard MTS or CCK-8 assay according to the manufacturer's protocol. Calculate the CC₅₀ value, which is the concentration that reduces cell viability by 50%.

  • Efficacy Assay (EC₅₀):

    • Lyse the cells and extract the total DNA.

    • Quantify the amount of HBV DNA using quantitative PCR (qPCR) with primers specific for the HBV genome.[6]

    • The EC₅₀ value is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the vehicle control.

  • Calculate Selectivity Index (SI): The SI is a critical measure of the compound's therapeutic window. Calculate it as: SI = CC₅₀ / EC₅₀ . A higher SI value is desirable.

Overall Experimental Workflow

The following diagram outlines the complete process from synthesis to biological validation.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation Start Starting Materials (Chiral Amine, Aldehyde, etc.) Reaction Two-Step Synthesis (Enamine + Cyclocondensation) Start->Reaction Crude Crude DHPM-S1 Reaction->Crude Purify Column Chromatography Crude->Purify Pure Pure, Characterized DHPM-S1 Purify->Pure Cells HepAD38 Cell Culture Pure->Cells Treat Compound Treatment (6 days) Cells->Treat Assay Parallel Assays Treat->Assay qPCR HBV DNA qPCR Assay->qPCR MTS Cytotoxicity Assay Assay->MTS EC50 Determine EC₅₀ qPCR->EC50 CC50 Determine CC₅₀ MTS->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Caption: Workflow from synthesis to in vitro evaluation.

Data Interpretation & Expected Outcomes

A successful synthesis will yield a chiral dihydropyrimidine with high purity and enantiomeric excess. The biological evaluation will provide key metrics to assess its potential as an anti-HBV agent.

Hypothetical Data Summary:

CompoundYield (%)Purity (HPLC)EC₅₀ (µM)[6]CC₅₀ (µM)[6]Selectivity Index (SI)
DHPM-S1 45>98%0.05>50>1000
Lamivudine->99%0.09>100>1100
Bay 41-4109[7]->99%~0.01>20>2000

Interpretation:

  • An EC₅₀ value in the low nanomolar to micromolar range indicates potent antiviral activity.

  • A high CC₅₀ value (>50 µM) suggests low cytotoxicity at effective concentrations.

  • A high Selectivity Index (SI > 100) is a strong indicator of a promising therapeutic window, suggesting that the compound is much more toxic to the virus than to the host cells. The chirality introduced by this compound is expected to be a key driver of this potency and selectivity.

References

  • Stray, S. J., Bourne, C. R., Punna, S., Lewis, W. G., Finn, M. G., & Zlotnick, A. (2005). A heteroaryldihydropyrimidine activates and can misdirect hepatitis B virus capsid assembly. Proceedings of the National Academy of Sciences, 102(23), 8138–8143. [Link]

  • Qiu, Z., Zhou, X., et al. (2017). Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms. Scientific Reports, 7, 42374. [Link]

  • Wang, D., Chen, W., et al. (2016). Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry, 59(17), 7951–7966. [Link]

  • Tuerp, D., et al. (2017). 3-Hydroxypyrimidine-2,4-Diones as Novel Hepatitis B Virus Antivirals Targeting the Viral Ribonuclease H. Antimicrobial Agents and Chemotherapy, 61(8), e00457-17. [Link]

  • Wang, D., Chen, W., et al. (2016). Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors. ResearchGate. [Link]

  • Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. (2021). ACS Omega. [Link]

  • Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. (n.d.). ScienceDirect. [Link]

  • Luo, Y., et al. (2023). Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability. RSC Medicinal Chemistry, 14(7), 1335-1346. [Link]

  • Naturally derived anti-hepatitis B virus agents and their mechanism of action. (2014). World Journal of Gastroenterology. [Link]

  • Blocking Entry of Hepatitis B and D Viruses to Hepatocytes as a Novel Immunotherapy for Treating Chronic Infections. (2020). Vaccines. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Molecules. [Link]

  • Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. (2024). Organic Letters. [Link]

  • Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. (2023). Molecules. [Link]

  • Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus. (2022). ACS Infectious Diseases. [Link]

  • Hepatitis B virus peptide inhibitors: solution structures and interactions with the viral capsid. (2019). Organic & Biomolecular Chemistry. [Link]

  • Deres, K., et al. (2003). Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic compound in a transgenic mouse model. Journal of Hepatology, 38(6), 793-800. [Link]

  • de la Torre, M. C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(20), 6898. [Link]

  • Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC). (2002). Journal of Virology. [Link]

Sources

Topic: Employing Methyl (3S)-3-aminobutanoate as a Readily Accessible Chiral Auxiliary in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Development Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Chiral Auxiliary Toolkit

The aldol reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds to build complex molecular architectures.[1][2] The synthesis of enantiomerically pure β-hydroxy carbonyl compounds, prevalent motifs in numerous natural products and pharmaceutical agents like Atorvastatin, often relies on the use of chiral auxiliaries.[3][4] These auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and ideally recycled.[3]

While auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are renowned for their high efficacy and predictability, their synthesis can involve multiple steps or costly precursors.[3][5] This guide explores the application of Methyl (3S)-3-aminobutanoate, a compound readily derived from the chiral pool, as a cost-effective and practical chiral auxiliary for asymmetric aldol reactions. We will detail the underlying mechanistic principles, propose a robust protocol based on well-established precedents in boron-mediated aldol chemistry, and outline the expected outcomes.

Principle of Operation: The N-Acyloxazolidinone Analogue

To function as a controller in aldol reactions, the chiral amine must be converted into an N-acyl imide derivative. This transformation activates the α-protons for enolization and positions the chiral moiety to influence the subsequent reaction. The strategy is analogous to the use of Evans' oxazolidinones, where an N-acyl derivative is the active substrate.[6][7][8] By reacting this compound with an acyl chloride (e.g., propionyl chloride), we form the corresponding N-acyl amide, which serves as the direct precursor for the aldol reaction.

Mechanistic Rationale for Stereocontrol

The remarkable diastereoselectivity of these reactions is rationalized by the Zimmerman-Traxler transition state model.[3][6][9] The stereochemical outcome is dictated by a sequence of controlled events:

  • Z-Enolate Formation: The reaction is initiated by "soft" enolization using a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[6][7] This combination preferentially forms the (Z)-enolate through a six-membered, chair-like transition state, which minimizes steric interactions and is crucial for achieving high syn-diastereoselectivity.[7][8]

  • Chelated Transition State: The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, chair-like six-membered ring structure.[8][9]

  • Facial Selectivity: The stereocenter of the chiral auxiliary dictates the facial selectivity of the reaction. The substituent at the chiral center (the methyl group in the butanoate backbone) sterically blocks one face of the planar enolate. Consequently, the aldehyde electrophile is forced to approach from the less hindered face, ensuring a highly diastereoselective bond formation.[3][10] For the N-propionyl derivative of (3S)-Methyl 3-aminobutanoate, the (S)-configuration is predicted to direct the formation of a specific syn-aldol adduct.

Below is the proposed transition state model illustrating this principle.

Caption: Proposed Zimmerman-Traxler Transition State.

Experimental Protocols

This section provides a detailed, three-stage workflow for utilizing this compound as a chiral auxiliary.

Caption: Overall experimental workflow.

Protocol 1: Preparation of N-Propionyl-(3S)-Methyl-3-aminobutanoate

This step attaches the propionyl group, creating the enolization-ready substrate.

Materials:

  • This compound hydrochloride

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10 minutes to liberate the free amine.

  • Slowly add propionyl chloride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl auxiliary.

Protocol 2: Boron-Mediated Asymmetric Aldol Reaction

This is the key stereocenter-forming reaction. Isobutyraldehyde is used here as a model electrophile.

Materials:

  • N-Propionyl-(3S)-Methyl-3-aminobutanoate (from Protocol 1)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-propionyl auxiliary (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 eq, 1.0 M solution in DCM) dropwise via syringe.

  • After 5 minutes, add DIPEA (1.2 eq) dropwise. The solution should turn from colorless to pale yellow.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Add 30% H₂O₂ slowly at 0 °C (CAUTION: exothermic) and stir vigorously for 1 hour to decompose the boron intermediates.

  • Dilute with DCM and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio before purification by flash chromatography.

Protocol 3: Auxiliary Cleavage via Hydrolysis

This final step removes the auxiliary to yield the desired β-hydroxy acid product.

Materials:

  • Aldol adduct (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH), aqueous solution (e.g., 0.5 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Aqueous sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF:MeOH.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the cleaved auxiliary (which can be recovered).

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the final β-hydroxy acid product.

Data and Expected Outcomes

The success of a chiral auxiliary is measured by its ability to induce high diastereoselectivity and provide good chemical yields. Based on analogous systems, the proposed protocol is expected to deliver high levels of stereocontrol.

AldehydeProductExpected Diastereomeric Ratio (syn:anti)Expected Yield (%)
Isobutyraldehyde(2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid>95:580-90
Benzaldehyde(2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid>90:1075-85
Propionaldehyde(2S,3R)-3-Hydroxy-2-methylpentanoic acid>95:580-90

Note: These values are predictive and based on results from established N-acyl imide auxiliaries under similar boron-mediated conditions. Empirical validation is required.

Conclusion

This compound represents a promising and readily available chiral auxiliary for asymmetric aldol reactions. The protocols detailed herein are grounded in the well-understood principles of boron-mediated, Zimmerman-Traxler-controlled transformations. By leveraging a robust mechanistic framework, this guide provides researchers with a practical and cost-effective strategy to synthesize valuable, enantiomerically enriched β-hydroxy acids. This approach not only expands the synthetic chemist's toolkit but also underscores the power of deriving novel applications from the existing chiral pool.

References

  • Kato, D. et al. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • Avenoza, A. et al. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Mettath, S. et al. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. The Journal of Organic Chemistry. [Link]

  • Palomo, C. et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. BenchChem.
  • Liang, H. et al. (2025). Asymmetric biomimetic aldol reaction of glycinate enables highly efficient synthesis of chiral β-hydroxy-α-amino acid derivatives.
  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. no-added-chemicals.blogspot.com. [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Matthew Unthank. [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions. BenchChem.
  • Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Coconote.
  • University of California, Davis. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
  • DeLuca, R. J. et al. (2016). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. ACS Catalysis. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
  • Boston University. (2012). The asymmetric aldol reaction. OpenBU.
  • Myers, A. G. et al. (2007). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Nature Protocols. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Link]

  • Chan, A. S. C. et al. (2008). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Coordination Chemistry Reviews. [Link]

  • Barbas, C. F. et al. (2004). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2025). Domino Michael-Michael and Aldol-Aldol Reactions: Diastereoselective Synthesis of Functionalized Cyclohexanone Derivatives Containing Quaternary Carbon Center.

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Application Notes & Protocols: Amide Coupling Reactions of Methyl (3S)-3-aminobutanoate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Amide Bond and Chiral β-Amino Esters

The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides and proteins. Its synthesis is one of the most frequently performed reactions in the field of drug discovery and medicinal chemistry.[1] While ubiquitous, the construction of an amide bond is not trivial and typically requires the activation of a carboxylic acid to facilitate the reaction with an amine.

In recent years, non-canonical amino acids have garnered significant interest as building blocks for novel therapeutics. β-amino acids, which feature an additional methylene unit in their backbone compared to their α-analogs, are particularly valuable.[2] Incorporating them into peptide chains can induce specific secondary structures and, critically, often imparts enhanced resistance to metabolic degradation by peptidases, a highly desirable trait in drug design.

This document provides a detailed guide to the amide coupling of Methyl (3S)-3-aminobutanoate , a versatile and economically important chiral β-amino ester, with various carboxylic acids. We will explore the underlying mechanisms of common coupling reagents, provide step-by-step protocols, and offer practical insights into troubleshooting and purification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable chiral building block in their synthetic endeavors.

Reagent Focus: this compound Hydrochloride

This compound is a chiral building block used in the synthesis of various pharmaceuticals, including β-lactam antibiotics and other bioactive molecules.[3][4] It is most commonly available as its hydrochloride salt to improve shelf-life and handling.

  • Structure: this compound Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂[5][6][7]

  • Molecular Weight: 153.61 g/mol [5][6][7]

  • Key Consideration: The amine is protonated as a hydrochloride salt.[5] Therefore, in any coupling reaction, at least one equivalent of a base must be added to liberate the free, nucleophilic amine in situ. A non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used for this purpose.

The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of water. Modern amide synthesis relies on "coupling reagents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group and making the carbonyl carbon highly electrophilic for attack by the amine.

Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-soluble nature of the urea byproduct, which simplifies purification.[8] The reaction proceeds via a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea or lead to racemization at adjacent chiral centers.

To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt active ester.[9][10] This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to higher yields and reduced epimerization.[8][10]

Onium Salt-Mediated Coupling (e.g., HATU)

Onium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available.[11][12] HATU is based on the HOAt (1-hydroxy-7-azabenzotriazole) moiety. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is activated to form a highly reactive OAt-active ester.[12][13] The pyridine nitrogen atom in the HOAt core is thought to accelerate the subsequent aminolysis step through a base-catalysis effect, leading to very fast reaction rates and high efficiency, even with sterically hindered amines or acids.[13]

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->Intermediate Activation Amine This compound (R'-NH2) Amide Final Amide Product Amine->Amide Nucleophilic Attack Reagent Coupling Reagent (e.g., EDC, HATU) + Base Reagent->Intermediate Intermediate->Amide Byproducts Byproducts (e.g., Urea, HOBt) Intermediate->Byproducts

Caption: Generalized workflow for amide bond formation.

Guide to Selecting a Coupling Reagent

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, cost, and ease of purification.

Reagent/SystemAdvantagesDisadvantages/ConsiderationsTypical BaseCommon Solvents
EDC / HOBt Byproduct (urea) is water-soluble, simplifying workup.[8] Cost-effective.Can be less effective for sterically hindered substrates. HOBt has explosive properties when dry.DIPEA, Et₃N, NMMDCM, DMF, MeCN
HATU Very high coupling efficiency and fast reaction rates.[12][13] Excellent for hindered substrates and reduces racemization.[11]Higher cost. Reagent and byproducts are not water-soluble. Requires anhydrous conditions.[11]DIPEADMF, DMSO, NMP
PyBOP High efficiency, similar to HATU. Stable, non-hygroscopic solid.Generates carcinogenic HMPA as a byproduct (use is now often discouraged).DIPEA, Et₃NDMF, DCM
CDI Cost-effective and simple to use. Byproducts are gaseous (CO₂) and imidazole.Slower reaction rates. Can be sensitive to moisture.None required initially, base can be added later.THF, DCM

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using EDC and HOBt

This protocol is a robust starting point for many standard amide couplings.

Reagents & Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for organic synthesis

Stoichiometry:

ReactantMolar Equivalents
Carboxylic Acid1.0
This compound HCl1.1
EDC1.2
HOBt1.2
DIPEA / Et₃N2.5 - 3.0

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM or DMF to dissolve/suspend the reagents (concentration typically 0.1-0.5 M with respect to the carboxylic acid).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add the base (DIPEA or Et₃N, 2.5-3.0 eq) dropwise. One equivalent is for neutralizing the hydrochloride salt, and the remainder facilitates the coupling. Stir for 10-15 minutes.

  • Add EDC (1.2 eq) portion-wise to the stirring mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Workup:

    • If using DMF, dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic phase sequentially with 1 M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Procedure using HATU

This method is ideal for challenging couplings, including sterically hindered substrates or when rapid reaction is desired.[11]

Reagents & Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Diethyl ether, Ethyl acetate

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for organic synthesis

Stoichiometry:

ReactantMolar Equivalents
Carboxylic Acid1.0
This compound HCl1.1
HATU1.1
DIPEA3.0 - 4.0

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound hydrochloride (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF. Ensure all reagents are fully dissolved.[11]

  • Add DIPEA (3.0-4.0 eq) dropwise at room temperature. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 1-4 hours. Reaction times are typically much shorter than with EDC.[11][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash several times with water and/or brine to remove DMF and other water-soluble components.

    • Alternatively, the crude mixture can be poured into cold diethyl ether to precipitate the product, which can then be collected by filtration (if the product is a solid and has low ether solubility).

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Caption: A typical workflow for amide coupling reactions.

Purification and Characterization

Purification of the final amide product is crucial to remove unreacted starting materials and reagent-derived byproducts.

  • Flash Column Chromatography: This is the most common method. A gradient elution of ethyl acetate in hexanes or DCM/Methanol is typically effective for amides of moderate polarity. Tailing can sometimes be an issue; adding a small amount of triethylamine (~0.1-0.5%) to the eluent can help if the product is basic.[14]

  • Recrystallization: If the synthesized amide is a stable, crystalline solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[14] Solvents like ethyl acetate/hexanes, acetone, or acetonitrile can be effective.

  • Chiral Purity Analysis: Since a chiral starting material was used, it is good practice to confirm that no racemization has occurred. This is particularly important if the chiral center is α to the carbonyl of the carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a suitable chiral stationary phase (e.g., polysaccharide-based columns) are the methods of choice for this analysis.[15][][17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive/degraded coupling reagent (moisture sensitivity).- Insufficient base to liberate the free amine from its HCl salt.- Sterically demanding substrates.- Use fresh, high-purity, anhydrous reagents and solvents.- Ensure at least one full equivalent of base is used for the salt, plus additional for the coupling.- Switch to a more powerful coupling reagent like HATU.
Unreacted Starting Materials Remain - Insufficient reaction time.- Reaction has stalled.- Allow the reaction to run longer.- Try adding a slight excess (1.1-1.2 eq) of the more valuable or limiting starting material.- Increase the reaction temperature slightly (e.g., to 40 °C), but be mindful of potential racemization.
Formation of N-Acylurea Byproduct - Occurs with carbodiimide reagents (EDC, DCC) when the O-acylisourea intermediate rearranges before reacting with the amine.- Ensure HOBt or another additive is used to trap the intermediate.- Add the amine as soon as possible after the activation step.
Epimerization/ Racemization - Reaction conditions are too harsh (high temperature, prolonged exposure to base).- The activated intermediate is too long-lived.- Run the reaction at a lower temperature (0 °C to RT).- Use additives like HOBt or HOAt which are known to suppress racemization.[8]- Use a coupling reagent known for low racemization, like HATU.[12]

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Verma, S. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available at: [Link]

  • HATU - Wikipedia. Wikipedia. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Xiang, Y. et al. (2013). Chiral separation of amides using supercritical fluid chromatography. PubMed. Available at: [Link]

  • This compound hydrochloride. PubChem. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Research status of β-amino amides and our design blueprint. ResearchGate. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]

  • Wainer, I. W. et al. (1989). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects. PubMed. Available at: [Link]

  • Ilaš, J. et al. (2012). Synthesis and evaluation of novel amide amino-β-lactam derivatives as cholesterol absorption inhibitors. NIH. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. (2020). Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Preparation of amino acid amides. Google Patents. (2005).
  • (R)-Methyl 3-aminobutanoate hydrochloride, min 97%, 10 grams. Oakwood Chemical. Available at: [Link]

  • Gignac, M. A. & Rovis, T. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing. Available at: [Link]

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Application Note: Strategic Cyclization of Methyl (3S)-3-Aminobutanoate Derivatives for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (3S)-3-aminobutanoate is a versatile and economically significant chiral building block derived from (S)-aspartic acid. Its inherent stereocenter and bifunctional nature—possessing both a nucleophilic secondary amine and an electrophilic ester—make it an ideal starting material for the stereocontrolled synthesis of a wide array of nitrogen-containing heterocycles. These scaffolds, particularly β-lactams and piperidinones, are privileged structures in medicinal chemistry, forming the core of numerous antibiotics, enzyme inhibitors, and other therapeutic agents. This guide provides an in-depth exploration of key cyclization strategies for derivatives of this compound, focusing on the underlying mechanisms, providing detailed experimental protocols, and discussing critical process considerations to empower researchers in drug discovery and chemical synthesis.

Introduction: The Value of a Chiral Precursor

The (3S) stereocenter of methyl 3-aminobutanoate serves as a powerful control element in asymmetric synthesis. Preserving this chirality during cyclization reactions is paramount for producing enantiomerically pure final compounds, which is a critical requirement in modern drug development. The reactions detailed herein leverage this pre-existing stereocenter to influence the formation of new chiral centers, often with a high degree of diastereoselectivity. This application note will focus on two primary classes of cyclization products: four-membered β-lactams and six-membered piperidinones, which are accessed through distinct mechanistic pathways.

Synthesis of Chiral β-Lactams (Azetidin-2-ones)

The β-lactam ring is the pharmacophore of one of the most important classes of antibiotics, including penicillins and cephalosporins.[1] The direct intramolecular cyclization of β-amino esters to form β-lactams is a thermodynamically challenging transformation due to the strain of the four-membered ring and the relatively low reactivity of the ester. However, this challenge can be overcome by activating the ester carbonyl using a Lewis-acidic reagent that also serves as a base to deprotonate the amine. Grignard reagents are uniquely suited for this purpose.

Mechanistic Insight: Grignard-Mediated Cyclization

The reaction of a β-amino ester with a Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr) proceeds through a multi-step mechanism. First, the Grignard reagent acts as a strong base, deprotonating the secondary amine to form a magnesium amide. A second equivalent of the Grignard reagent can then coordinate to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon. This activation facilitates the intramolecular nucleophilic attack by the nitrogen anion, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the methoxide group, complexed to magnesium, yields the desired β-lactam ring.

Grignard_Mechanism Start Methyl (3S)-3-(N-R-amino)butanoate Step1 Amine Deprotonation (EtMgBr) Start->Step1 Intermediate1 Magnesium Amide Intermediate Step1->Intermediate1 Step2 Ester Activation (EtMgBr) Intermediate1->Step2 Intermediate2 Activated Ester Complex Step2->Intermediate2 Step3 Intramolecular Nucleophilic Attack Intermediate2->Step3 Intermediate3 Tetrahedral Intermediate Step3->Intermediate3 Step4 Collapse & Elimination Intermediate3->Step4 Product (3S)-3-(N-R-amino)-4-methyl- azetidin-2-one Step4->Product

Caption: Mechanism of Grignard-mediated β-lactam formation.

Experimental Protocol: Grignard-Mediated Synthesis of (3S)-4-Methyl-1-phenylazetidin-2-one

This protocol describes the cyclization of a representative N-substituted derivative, Methyl (3S)-3-(phenylamino)butanoate.

Materials:

  • Methyl (3S)-3-(phenylamino)butanoate (1.0 eq)

  • Ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Methyl (3S)-3-(phenylamino)butanoate (1.0 eq) dissolved in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Add ethylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and gas evolution (ethane) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-lactam.

ParameterConditionCausality & Notes
Grignard Reagent Ethylmagnesium bromideActs as both a base and a Lewis acid activator. Other Grignard reagents can be used.
Equivalents >2.0 eqThe first equivalent deprotonates the amine; the second activates the ester. A slight excess ensures complete reaction.
Solvent Anhydrous THFAprotic and compatible with Grignard reagents. Must be rigorously dried to prevent quenching.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation. The cyclization proceeds efficiently at room temperature.
Workup Saturated aq. NH₄ClA mild acidic quench to neutralize the magnesium alkoxides and salts without hydrolyzing the β-lactam ring.

Synthesis of Chiral 2-Piperidinones

The piperidine ring is a highly prevalent scaffold in natural products and pharmaceuticals.[2] Substituted 2-piperidones are valuable intermediates that can be readily converted to the corresponding piperidines.[3] A powerful method for constructing polysubstituted piperidones from this compound derivatives involves a tandem Michael addition-intramolecular cyclization sequence.

Mechanistic Insight: Tandem Michael Addition-Cyclization

This strategy involves two key steps. First, the secondary amine of the (3S)-3-aminobutanoate derivative undergoes a conjugate (Michael) addition to an α,β-unsaturated ester, such as ethyl acrylate. This forms a diester intermediate. Second, under the influence of a base (e.g., sodium ethoxide), the α-carbon of the original butanoate moiety is deprotonated to form an enolate. This enolate then attacks the second ester carbonyl in an intramolecular fashion, analogous to a Dieckmann condensation. This cyclization forges the six-membered ring. The stereocenter of the starting material directs the stereochemical outcome of the Michael addition and can influence the final diastereoselectivity of the polysubstituted piperidinone.

Piperidinone_Workflow Start This compound Derivative Step1 Michael Addition Start->Step1 Reagent1 α,β-Unsaturated Ester (e.g., Ethyl Acrylate) Reagent1->Step1 Intermediate Diester Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Amidation) Intermediate->Step2 Reagent2 Base (e.g., NaOEt) Reagent2->Step2 Product Substituted 2-Piperidinone Step2->Product

Caption: Workflow for tandem Michael addition-cyclization.

Experimental Protocol: Synthesis of Ethyl (4S)-4-methyl-6-oxo-1-phenylpiperidine-3-carboxylate

This protocol describes the reaction of Methyl (3S)-3-(phenylamino)butanoate with ethyl acrylate.

Materials:

  • Methyl (3S)-3-(phenylamino)butanoate (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • Sodium ethoxide (NaOEt, 1.5 eq)

  • Anhydrous Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve Methyl (3S)-3-(phenylamino)butanoate (1.0 eq) in anhydrous ethanol. Add ethyl acrylate (1.2 eq) and stir the mixture at 50 °C for 12-18 hours until TLC analysis indicates complete consumption of the starting amine.

  • Cyclization Setup: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add sodium ethoxide (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 6 hours. The formation of a precipitate may be observed.

  • Neutralization: Cool the reaction to 0 °C and carefully neutralize by adding 1 M HCl until the pH is ~7.

  • Concentration: Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume of water).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 2-piperidinone. The product may be a mixture of diastereomers.

ParameterConditionCausality & Notes
Michael Acceptor Ethyl acrylateOther acceptors (e.g., methyl vinyl ketone, acrylonitrile) can be used to generate different C3 substituents.
Base Sodium ethoxideA strong, non-nucleophilic base (under these conditions) is required to form the enolate for cyclization.
Solvent EthanolServes as the solvent for both steps and is compatible with the base used.
Temperature 50 °C (Michael), RT (Cyclization)The Michael addition is often accelerated by gentle heating. The cyclization proceeds smoothly at room temperature.
Diastereoselectivity VariableThe stereochemical outcome depends on the substituents and reaction conditions. Analysis by ¹H NMR is critical.[4][5]

General Considerations and Authoritative Insights

  • N-Substitution: The amine of this compound is often derivatized prior to cyclization. An N-aryl or N-benzyl group can influence electronics and sterics, impacting diastereoselectivity.[6] For some reactions, protection with a group like Boc (tert-butyloxycarbonyl) may be necessary, which can be removed later.

  • Stereochemical Integrity: The C3 stereocenter is generally robust but can be susceptible to epimerization under strongly basic conditions, especially if the α-proton is activated. It is crucial to use the mildest effective conditions and to analyze the enantiomeric purity of the product if necessary.

  • Alternative Cyclizations: While this note focuses on β-lactams and piperidinones, other cyclization pathways are possible. For instance, reduction of the ester to a primary alcohol followed by activation and intramolecular N-alkylation can lead to chiral azetidines or pyrrolidines.[7]

Conclusion

Derivatives of this compound are powerful intermediates for constructing high-value, chiral heterocyclic compounds. By understanding the underlying mechanisms of key cyclization reactions, such as the Grignard-mediated β-lactam synthesis and the tandem Michael addition-cyclization for piperidinones, researchers can strategically design and execute syntheses of complex molecular architectures. The protocols and insights provided herein serve as a foundational guide for professionals in drug development and organic synthesis to effectively utilize this versatile building block.

References

  • Al-Azzawi, S. Z. (2020). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]

  • Deredas, D., et al. (2013). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Elsevier. [Link]

  • Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Organic Chemistry Portal. [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Zhu, L., & Liu, D. R. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. [Link]

  • Deredas, D., et al. (2013). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Deredas, D., et al. (2013). Supplementary Information for Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Royal Society of Chemistry. [Link]

  • Watson, P. S., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Tang, T. P., & Ellman, J. A. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

  • Davies, S. G., et al. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. PubMed. [Link]

  • Al-Azzawi, S. Z. (2021). The Chemistry and Biology of Beta-Lactams. DOKUMEN.PUB. [Link]

  • Lee, J., et al. (2013). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC - NIH. [Link]

  • Hwang, M., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]

  • Zhu, W., et al. (2006). Synthesis of Piperidones by MCR. ResearchGate. [Link]

  • Concellón, C., et al. (2007). Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. PubMed. [Link]

  • Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]

  • Peterson, B. R., et al. (2014). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. [Link]

  • Cerkovnik, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • Wang, X., et al. (2021). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Green Chemistry. [Link]

  • Juozas, V. G., et al. (n.d.). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. NIH. [Link]

  • David, O., et al. (2003). NEW ACCESS TO CHIRAL CYCLIC ω-OXYGENATED β-ENAMINO ESTERS BY INTRAMOLECULAR AMINOCYCLISATION REACTIONS. HAL Open Science. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2020). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Chemical Communications. [Link]

  • Li, Y., et al. (2024). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. PMC - NIH. [Link]

  • Cruz, P. J., & Johnson, J. S. (2021). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC - NIH. [Link]

  • Peterson, B. R., et al. (2014). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PMC - NIH. [Link]

  • Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. [Link]

  • Ose, A., et al. (2024). Synthesis of 5-Amino-3(2 H)-furanones via S-Methylation/Intramolecular Cyclization of γ-Sulfanylamides. PubMed. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl (3S)-3-aminobutanoate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Value of a Compact Chiral Building Block

In the intricate field of natural product synthesis, where the precise arrangement of atoms in three-dimensional space dictates biological function, the choice of starting materials is paramount.[1][2] Methyl (3S)-3-aminobutanoate, hereafter referred to as M3AB, has emerged as a highly valuable and versatile C4 chiral building block.[3][4][] Its structure is deceptively simple, yet it contains the essential elements for complex molecular construction: a key stereocenter at the C3 position, a nucleophilic primary amine, and an electrophilic methyl ester. This unique combination allows synthetic chemists to introduce and control stereochemistry early in a synthetic sequence, significantly streamlining the path to complex targets such as alkaloids, β-lactam antibiotics, and other bioactive molecules.[6][7] This guide provides an in-depth exploration of M3AB's applications, detailing the scientific rationale behind its use and providing robust, field-tested protocols for its key transformations.

Section 1: Physicochemical Properties and Core Reactivity

Before deploying M3AB in a synthetic campaign, it is crucial to understand its fundamental properties and reactive potential.

Physicochemical Data

The properties of M3AB make it a convenient liquid starting material for a variety of common organic transformations.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 83509-89-1PubChem[8]
Molecular Formula C₅H₁₁NO₂PubChem[8]
Molecular Weight 117.15 g/mol PubChem[8]
Appearance LiquidVendor Data
Boiling Point ~150-152 °CVendor Data
Core Reactivity Pathways

The synthetic utility of M3AB stems from the orthogonal reactivity of its two functional groups. The primary amine serves as a potent nucleophile, readily undergoing acylation, alkylation, and condensation reactions. The methyl ester can be hydrolyzed, reduced to a primary alcohol, or serve as a handle for C-C bond formations via its enolate or related species.

Core_Reactivity cluster_amine Amine Reactivity cluster_ester Ester Reactivity M3AB This compound Amide N-Acyl Derivative M3AB->Amide Acylation (RCOCl, Base) Sulfonamide N-Sulfonyl Derivative M3AB->Sulfonamide Sulfonylation (RSO₂Cl, Base) SecondaryAmine N-Alkyl Derivative M3AB->SecondaryAmine Reductive Amination (RCHO, [H]) Acid Carboxylic Acid M3AB->Acid Saponification (LiOH, H₂O) Alcohol Amino Alcohol M3AB->Alcohol Reduction (LiAlH₄) Ketoester β-Keto Ester M3AB->Ketoester Acylation of Enolate (LDA, Acyl Source)

Caption: Key transformations of this compound.

Section 2: Application in Piperidine Alkaloid Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry and a core structural motif in numerous alkaloids.[6] M3AB provides an excellent starting point for the enantioselective synthesis of substituted piperidines, where the (S)-stereocenter dictates the final stereochemistry of the product.[9][10]

Scientific Rationale

A common strategy involves an initial N-acylation of M3AB, followed by an intramolecular cyclization, such as a Dieckmann condensation, to construct the piperidine ring. The inherent chirality of M3AB is preserved throughout this sequence, enabling the synthesis of optically pure piperidinone intermediates. These intermediates can then be further elaborated to target specific natural products.

Piperidine_Synthesis M3AB This compound Acyl N-Acyl Intermediate M3AB->Acyl 1. N-Acylation (e.g., with Acetoacetyl Chloride) Piperidinone Chiral 2,4-Piperidinedione Acyl->Piperidinone 2. Intramolecular Cyclization (e.g., Dieckmann Condensation) Alkaloid Piperidine Alkaloid Piperidinone->Alkaloid 3. Further Elaboration (Reduction, Alkylation, etc.)

Caption: General workflow for piperidine synthesis from M3AB.

Protocol 1: Synthesis of a Chiral N-Acyl Intermediate

The first crucial step is the clean and efficient acylation of the primary amine. The mixed anhydride method is often preferred as it proceeds under mild conditions, minimizing racemization and side reactions.[11]

Objective: To synthesize Methyl (3S)-3-acetamido-butanoate.

Materials:

  • This compound (M3AB)

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve M3AB (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of M3AB).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution.

  • Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.[12]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[11] d. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Insights:

  • Why Pyridine? Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst.

  • Why Acetic Anhydride? It is a readily available, effective acylating agent. For more sensitive substrates, using an acid chloride with a non-nucleophilic base like triethylamine is a common alternative.[13][14][15]

  • Why Low Temperature? The initial addition is performed at 0 °C to control the exothermicity of the acylation reaction and prevent potential side reactions.

Section 3: Application in β-Lactam Synthesis

The β-lactam (2-azetidinone) ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[7][16] β-Amino esters like M3AB are ideal precursors for constructing this strained four-membered ring, with the stereochemistry at C3 of the starting material directly translating to the C4 position of the β-lactam.[17]

Scientific Rationale

The synthesis typically involves activation of the ester carbonyl's α-position, followed by an intramolecular nucleophilic attack by the nitrogen atom. A common method involves converting the ester into a Grignard reagent-reactive species or using other organometallic reagents to facilitate the cyclization. The resulting 4-methyl-azetidin-2-one retains the (S)-stereochemistry from the parent M3AB.

Blactam_Synthesis M3AB This compound ProtectedAmine N-Protected M3AB M3AB->ProtectedAmine 1. N-Protection (e.g., Boc or Cbz group) Lactam (S)-4-Methylazetidin-2-one ProtectedAmine->Lactam 2. Intramolecular Cyclization (e.g., using Grignard Reagent) 3. Deprotection

Caption: General workflow for β-lactam synthesis from M3AB.

Protocol 2: Synthesis of (S)-4-Methylazetidin-2-one

This protocol outlines the cyclization of N-protected M3AB using a Grignard reagent, a robust method for β-lactam formation from β-amino esters.[18]

Objective: To prepare (S)-4-methylazetidin-2-one from N-Boc protected M3AB.

Materials:

  • N-Boc-Methyl (3S)-3-aminobutanoate (prepared from M3AB)

  • Ethylmagnesium bromide (EtMgBr), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried), syringe, cannula

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-Methyl (3S)-3-aminobutanoate (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C. Add the EtMgBr solution (2.2 eq) dropwise via syringe over 30 minutes. A thick precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and warm the mixture to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: a. Extract the aqueous mixture with ethyl acetate (3x). b. Combine the organic layers and wash with brine. c. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. The crude N-Boc protected β-lactam is then deprotected under standard acidic conditions (e.g., trifluoroacetic acid in DCM) and purified by chromatography or distillation to yield the final product.

Causality and Insights:

  • Why Grignard Reagent? The first equivalent of EtMgBr deprotonates the N-H bond of the Boc-carbamate. The second equivalent forms a complex with the ester, making it susceptible to intramolecular cyclization. The elimination of MeO-MgBr drives the formation of the β-lactam ring.

  • Why N-Protection? The Boc group protects the amine from side reactions and activates the N-H bond for deprotonation by the first equivalent of the Grignard reagent.

  • Stereochemical Integrity: This reaction proceeds with retention of configuration at the chiral center, making it a reliable method for transferring the stereochemistry of M3AB to the final product.

Section 4: Advanced Synthons via Diastereoselective Reduction

A powerful strategy in modern synthesis is to further elaborate chiral building blocks into more complex intermediates. M3AB can be converted into a β-keto ester derivative, which then serves as a substrate for diastereoselective reduction to furnish valuable syn- or anti-1,3-amino alcohols.[19]

Scientific Rationale

Following N-protection, the methyl ester of M3AB can be elaborated into a β-keto ester. The subsequent reduction of the newly formed ketone can be controlled to favor one of two diastereomers. Chelation-controlled reductions (e.g., using Zn(BH₄)₂) typically favor the syn diastereomer, while sterically-controlled reductions using bulky reagents (e.g., L-Selectride®) favor the anti diastereomer.[20][21]

Reduction_Workflow M3AB N-Protected M3AB Ketoester β-Keto Ester Derivative M3AB->Ketoester 1. Weinreb Amide Formation 2. Grignard Addition Syn syn-1,3-Amino Alcohol Ketoester->Syn Chelation Control (e.g., Zn(BH₄)₂) Anti anti-1,3-Amino Alcohol Ketoester->Anti Steric Control (e.g., L-Selectride®)

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for "Methyl (3S)-3-aminobutanoate" acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the acylation of Methyl (3S)-3-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.

Introduction: The Chemistry of Amide Bond Formation

The N-acylation of this compound is a fundamental transformation that forms a stable amide bond. This chiral building block is crucial in the synthesis of various pharmaceutical intermediates and complex molecules. The primary amino group is a potent nucleophile that readily attacks an activated carboxyl group. However, the presence of the methyl ester functionality and a key stereocenter demands careful selection of reagents and conditions to ensure high yield, purity, and stereochemical fidelity. This guide will walk you through the critical parameters and troubleshooting strategies for a successful acylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary methods for acylating this compound?

There are three principal strategies for this transformation, each with distinct advantages and considerations. The choice depends on the nature of your acylating agent, the scale of the reaction, and the sensitivity of your substrates.

  • Using Acyl Halides or Anhydrides: This is the most direct and often most cost-effective method.[1] Acyl chlorides are highly reactive electrophiles that react rapidly with the amine. The reaction generates a molecule of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2] A common and robust procedure for this method is the Schotten-Baumann reaction , which utilizes a two-phase system (typically an organic solvent and aqueous base) to efficiently trap the acid byproduct.[3][4]

  • Using Carboxylic Acids with Coupling Reagents: This is the preferred method for sensitive or complex substrates, and it is the cornerstone of modern peptide synthesis.[5] Instead of activating the carboxylic acid as a harsh acyl chloride, a coupling reagent is used in situ to form a highly reactive ester or other activated species.[6] This approach offers milder reaction conditions, often leading to higher yields and fewer side products. Common coupling reagents include carbodiimides (DCC, EDC) and aminium/uronium or phosphonium salts (HATU, HBTU, PyBOP).[7][8]

  • Alternative & "Green" Methods: Modern synthetic chemistry emphasizes milder and more environmentally benign protocols. One such method involves using N-acylbenzotriazoles, which can effectively acylate amines in aqueous media, simplifying workup and avoiding hazardous solvents.[9]

Amine This compound Product Product: N-Acyl this compound Amine->Product Acid Carboxylic Acid (R-COOH) AcylChloride Method 1: Convert to Acyl Chloride (R-COCl) (e.g., with SOCl2) Acid->AcylChloride Coupling Method 2: Activate in situ with Coupling Reagent (e.g., HATU, DCC) Acid->Coupling AcylChloride->Product + Amine + Base (e.g., TEA) Coupling->Product + Amine + Base (e.g., DIPEA)

Caption: Troubleshooting flowchart for low reaction yield.

Q3: I'm seeing unexpected spots on my TLC plate. What are the likely side reactions?

Side reactions can compromise both the yield and purity of your final product. Understanding their origin is critical for suppression.

  • Side Product 1: Diacylated Amine: This occurs if the newly formed amide is acylated a second time.

    • Why it happens: This is generally unfavorable. The amide nitrogen is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing effect of the adjacent carbonyl group.

    • How to avoid: Diacylation is rare under standard conditions (1.0-1.2 equivalents of acylating agent). [2]It typically only occurs under very harsh conditions with a large excess of a highly reactive acylating agent. Stick to the recommended stoichiometry.

  • Side Product 2: Reaction at the Ester: The starting amine could potentially react with the methyl ester of another molecule in an aminolysis reaction. [10] * Why it happens: This is an intermolecular reaction between two molecules of the starting material. It is generally much slower than the desired N-acylation, especially when a highly reactive acylating agent is present.

    • How to avoid: This side reaction is usually negligible. Running the reaction at a reasonable concentration and avoiding excessively high temperatures or prolonged reaction times can minimize it.

  • Side Product 3: Racemization: Loss of stereochemical integrity at the C3 position.

    • Why it happens: The stereocenter at C3 is not adjacent to an easily deprotonated position (like an alpha-carbonyl proton), so it is generally stable under standard acylation conditions. Racemization is a greater concern when activating amino acids for peptide coupling, but here we are acylating a pre-formed chiral amine.

    • How to avoid: While the risk is low, using mild conditions is always best practice for preserving chirality. Amide coupling reagents are designed to minimize racemization. [9]For instance, the addition of additives like HOBt or using reagents like HATU are known to suppress this side reaction effectively. [6]

Q4: Which solvent and base combination is best?

The optimal choice depends on the chosen acylation method. The key is to select a solvent that dissolves the reactants but does not participate in the reaction, and a base that effectively neutralizes acid without causing side reactions.

Table 1: Common Solvents for Acylation

SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.140Excellent solubility for many organics, aprotic, volatile. A common first choice.
Tetrahydrofuran (THF)7.566Good general-purpose aprotic solvent. Can contain peroxides; use fresh, inhibited solvent.
Acetonitrile (ACN)37.582Polar aprotic solvent, good for dissolving polar starting materials.
N,N-Dimethylformamide (DMF)36.7153High-boiling polar aprotic solvent, excellent solvating power but can be difficult to remove.

Table 2: Common Bases for Acylation

BasepKa of Conj. AcidTypeUse Case
Triethylamine (TEA)10.75Organic, Tertiary AmineStandard base for homogeneous reactions with acyl chlorides. Can be nucleophilic in some cases.
Pyridine5.25Organic, HeterocyclicOften used as both a base and a solvent/catalyst. Less basic than TEA. [2]
DIPEA (Hünig's Base)10.7Organic, Hindered AmineNon-nucleophilic due to steric bulk. Ideal for preventing side reactions with sensitive electrophiles.
Sodium Carbonate (Na₂CO₃)10.33Inorganic SaltUsed in aqueous solutions for Schotten-Baumann conditions. [11][12]Easy to remove during workup.

Recommendation: For a standard acylation with an acyl chloride, DCM with TEA or DIPEA is a robust starting point. For a Schotten-Baumann setup, a biphasic system of DCM and aqueous sodium carbonate is effective. For coupling reactions, DMF or DCM with DIPEA is standard practice.

Experimental Protocols

Protocol A: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general procedure for the acylation of this compound with a generic acyl chloride (R-COCl).

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Add an equal volume of saturated aqueous Na₂CO₃ solution. Cool the biphasic mixture to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1.1 eq) in a small amount of DCM.

  • Add the acyl chloride solution dropwise to the vigorously stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

Protocol B: Acylation using a Carboxylic Acid and HATU

This protocol is ideal for creating amide bonds from carboxylic acids under mild conditions, preserving sensitive functional groups and stereocenters.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.2 M).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. This is the pre-activation step.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution sequentially with 5% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x). This removes residual DMF, DIPEA, and unreacted reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Jadhav, G. N., et al. (2013). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α, β-unsaturated acid chlorides. Journal of the Serbian Chemical Society. Available at: [Link]

  • BenchChem (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem Technical Support.
  • Google Patents (2021). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • The Organic Chemistry Tutor (2021). Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 3-aminobutanoate. PubChem Compound Database. Retrieved from: [Link]

  • Chemistry Steps (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Retrieved from: [Link]

  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from: [Link]

  • Wikipedia (n.d.). Schotten–Baumann reaction. Retrieved from: [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Grokipedia (n.d.). Schotten–Baumann reaction. Retrieved from: [Link]

  • Lokey Lab Protocols - Wikidot (2017). Schotten-Baumann Reaction. Retrieved from: [Link]

Sources

Technical Support Center: Purification of Methyl (3S)-3-aminobutanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl (3S)-3-aminobutanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Here, we address common challenges encountered during the purification of reaction mixtures containing this compound, providing troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our goal is to equip you with the knowledge to navigate the intricacies of purifying this amino ester with confidence and precision.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section provides in-depth solutions to specific problems that may arise during the workup and purification of this compound.

Issue 1: My final product is contaminated with unreacted (S)-3-aminobutanoic acid.

Root Cause Analysis: The most common reason for this contamination is an incomplete esterification reaction or, more frequently, inadequate separation during the workup phase. (S)-3-aminobutanoic acid, being a water-soluble amino acid, can be challenging to separate from its corresponding methyl ester if the proper extraction conditions are not employed.

Recommended Solution: Acid-Base Extraction Protocol

An acid-base extraction is a highly effective method for separating the acidic starting material from the desired ester product.[1][2] This technique leverages the differential solubility of the acidic and basic forms of the compounds in aqueous and organic phases.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-insoluble organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1][2] This will deprotonate the carboxylic acid of the unreacted (S)-3-aminobutanoic acid, forming the water-soluble sodium salt, which will partition into the aqueous layer.

    • Expert Tip: Avoid using strong bases like sodium hydroxide (NaOH) as they can hydrolyze the ester product.[1]

  • Separation: Carefully separate the aqueous layer. Repeat the basic wash two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Issue 2: The product is isolated as the hydrochloride salt, but I need the free amine.

Root Cause Analysis: Many synthetic procedures for amino acid esters, such as Fischer esterification using thionyl chloride in methanol, initially yield the hydrochloride salt of the amino ester.[3] The protonated amine group needs to be neutralized to obtain the free base.

Recommended Solution: Neutralization and Extraction

This process involves neutralizing the hydrochloride salt with a base and then extracting the free amine into an organic solvent.[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the this compound hydrochloride salt in water.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), while stirring until the pH of the aqueous layer is between 7 and 8.[4][5] This will neutralize the ammonium salt to the free amine.

    • Causality: Maintaining a pH of 7-8 is crucial to minimize hydrolysis of the ester while ensuring the amine is in its free base form for efficient extraction.[5]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or diethyl ether.[4] The free amine is more soluble in the organic phase.

  • Combine and Dry: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free this compound.

Issue 3: My purified product has poor enantiomeric excess (ee).

Root Cause Analysis: Contamination with the (R)-enantiomer can occur if the starting material, (S)-3-aminobutanoic acid, was not enantiomerically pure, or if racemization occurred during the reaction or workup.

Recommended Solution: Chiral High-Performance Liquid Chromatography (HPLC)

For separating enantiomers, chiral HPLC is the most effective technique.[6][7] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7][8]

General Chiral HPLC Workflow:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and amino acid esters.[8]

  • Method Development: Develop a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The optimal mobile phase composition will need to be determined experimentally to achieve baseline separation of the enantiomers.

  • Analysis and Fraction Collection: Inject the sample onto the chiral HPLC system. Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to the desired (S)-enantiomer.

  • Concentration: Combine the collected fractions and remove the solvent under reduced pressure to obtain the enantiomerically pure product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is the best way to store this compound?

The free amine form of this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The hydrochloride salt is generally more stable and can be stored at room temperature.[9]

Q2: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the chemical purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine chemical purity, and with a chiral column, it can be used to determine the enantiomeric purity (ee).[11]

  • Differential Scanning Calorimetry (DSC): For high-purity samples (≥98%), DSC can be a useful method for purity determination.[]

Q3: What are the key physical and chemical properties of this compound?

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂[12]
Molecular Weight117.15 g/mol [12]
CAS Number83509-89-1[12]

For the hydrochloride salt:

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO₂[13]
Molecular Weight153.61 g/mol [13]
CAS Number139243-55-3[13]

Q4: Are there any specific safety precautions I should take when handling this compound hydrochloride?

Yes, this compound hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Visualized Workflows

Purification Workflow for Removing Acidic Impurities

crude Crude Reaction Mixture (Ester + Acid Impurity) dissolve Dissolve in Organic Solvent (e.g., DCM) crude->dissolve wash Wash with aq. NaHCO₃ (Separatory Funnel) dissolve->wash separate Separate Layers wash->separate organic_layer Organic Layer (Ester) separate->organic_layer aqueous_layer Aqueous Layer (Acid Salt) separate->aqueous_layer dry Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry concentrate Concentrate dry->concentrate product Purified This compound concentrate->product

Caption: Acid-Base Extraction Workflow.

Workflow for Free Amine Generation from Hydrochloride Salt

hcl_salt This compound Hydrochloride Salt dissolve_h2o Dissolve in Water hcl_salt->dissolve_h2o neutralize Neutralize with aq. K₂CO₃ (pH 7-8) dissolve_h2o->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract separate Separate Layers extract->separate organic_layer Organic Layer (Free Amine) separate->organic_layer aqueous_layer Aqueous Layer (Salts) separate->aqueous_layer dry Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry concentrate Concentrate dry->concentrate product Purified Free Amine concentrate->product

Sources

Technical Support Center: Reactions with Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with Methyl (3S)-3-aminobutanoate. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during chemical transformations involving this chiral β-amino ester. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses the most frequently encountered side products and experimental failures in a question-and-answer format. We delve into the causality of these issues and provide detailed protocols for their mitigation.

Issue 1: Loss of Stereochemical Purity (Racemization)

Q: My final product shows a loss of enantiomeric excess (e.e.), or even complete racemization. What is causing this and how can I prevent it?

A: Racemization, the conversion of an optically active compound into a racemic mixture, is a significant risk when working with chiral molecules like this compound.[1] The primary cause is the formation of an achiral intermediate, most commonly an enolate, where the stereocenter becomes planar.[1]

Root Causes & Mechanistic Insight:

  • Base-Mediated Enolization: The presence of a base, particularly a strong one, can abstract the acidic proton alpha to the carbonyl group of the ester. The resulting enolate intermediate is planar and achiral. Subsequent protonation can occur from either face with equal probability, leading to a racemic mixture.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.[1]

  • Certain Coupling Reagents: In amide bond formation, some coupling reagents can promote the formation of an oxazolone-like intermediate with α-amino acids, which is prone to racemization. While the mechanism is different for β-amino esters, certain activating agents can still increase the acidity of the α-proton, facilitating racemization.

Troubleshooting & Mitigation Protocols:

Parameter Recommendation Scientific Rationale
Base Selection Use non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA).These bases are less likely to promote enolization due to steric hindrance, while still being effective acid scavengers.
Temperature Control Maintain low reaction temperatures (e.g., 0 °C to room temperature) whenever possible.Lower temperatures reduce the kinetic energy of the system, minimizing the rate of enolization.
Coupling Reagent Choice For amide couplings, utilize reagents known to suppress racemization, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Examples include HATU, HBTU, and EDC/HOBt.These additives react with the activated carboxylic acid to form active esters that are less prone to racemization-inducing side reactions.[2]
Reaction Time Minimize reaction times. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged exposure to basic conditions or elevated temperatures increases the likelihood of racemization.

Experimental Protocol: Racemization Suppression in Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.1 eq) in an appropriate aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for 5-10 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature, monitoring its progress by LC-MS.

  • Upon completion, proceed with the appropriate aqueous work-up.

Issue 2: Formation of a Lactam Side Product (Intramolecular Cyclization)

Q: I am observing a significant amount of a lower molecular weight byproduct, which I suspect is a lactam. Why is this happening?

A: The formation of a six-membered ring lactam, specifically (S)-4-methylpiperidin-2-one, is a common intramolecular cyclization side product. This is mechanistically analogous to diketopiperazine formation seen in peptide synthesis.[3][4] This occurs when the primary amine of one molecule of this compound attacks its own ester carbonyl group.

Root Causes & Mechanistic Insight:

  • Unprotected Amine: This side reaction is most prevalent when the amine group is unprotected and free to act as a nucleophile.

  • Base or Heat: The reaction can be catalyzed by either base, which increases the nucleophilicity of the amine, or heat, which provides the energy for the cyclization to occur.

  • Delayed Intermolecular Reaction: If the desired intermolecular reaction (e.g., acylation) is slow, the intramolecular pathway may become more competitive.

Troubleshooting & Mitigation Protocols:

Strategy Recommendation Scientific Rationale
N-Protection Protect the amine group with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), before proceeding with reactions that do not involve the amine itself.A protecting group prevents the amine from acting as a nucleophile, thus blocking the intramolecular cyclization pathway.[5]
Reaction Conditions If the amine must be unprotected, run the reaction at lower temperatures and ensure that the intermolecular coupling partner is present and reactive from the start of the reaction.This favors the desired intermolecular reaction kinetically over the intramolecular cyclization.
Order of Addition In amide coupling reactions, pre-activating the carboxylic acid before adding the this compound can ensure a rapid intermolecular reaction.This minimizes the time the free amino ester is present under conditions that could promote cyclization.

Diagram: Intramolecular Cyclization

Caption: Formation of a lactam side product.

Issue 3: High Molecular Weight Impurities (Dimerization/Oligomerization)

Q: My reaction mixture shows peaks in the mass spectrum corresponding to dimers or even trimers of my expected product. What is the cause?

A: This is due to intermolecular amide bond formation, where the amine of one molecule of this compound attacks the ester carbonyl of another molecule. This can lead to the formation of dimers, trimers, and other oligomers.

Root Causes & Mechanistic Insight:

  • High Concentration: At high concentrations, the probability of intermolecular collisions increases, favoring dimerization over other reaction pathways.

  • Elevated Temperatures: Heating can promote the direct amidation of the ester without the need for a catalyst, especially if the reaction is run neat or at high concentration.

  • Slow Desired Reaction: Similar to lactam formation, if the intended reaction is sluggish, the amino ester can react with itself.

Troubleshooting & Mitigation Protocols:

Parameter Recommendation Scientific Rationale
Concentration Run reactions at a lower concentration (e.g., 0.1-0.5 M).This reduces the frequency of intermolecular collisions between molecules of the starting material.
N-Protection As with lactam formation, protecting the amine group is the most effective way to prevent intermolecular amidation.The protected amine cannot act as a nucleophile.[5]
Temperature Avoid unnecessarily high temperatures, especially when the amine is unprotected.This minimizes the rate of the uncatalyzed intermolecular amidation.

Diagram: Intermolecular Dimerization

Caption: Formation of an amide dimer.

II. Frequently Asked Questions (FAQs)

Q1: Can I perform an N-acylation without protecting the methyl ester?

A1: Yes, in most cases. The amine is significantly more nucleophilic than the ester carbonyl oxygen. Standard acylation conditions (e.g., using an acid chloride or a standard amide coupling protocol) will selectively acylate the nitrogen. However, be mindful of the reaction conditions. The use of strong bases or prolonged reaction times could lead to hydrolysis of the ester.

Q2: My reaction is very slow when coupling a sterically hindered carboxylic acid to this compound. What can I do?

A2: For sterically hindered couplings, you may need more forcing conditions, but this increases the risk of side reactions like racemization. Consider using a more powerful coupling reagent like COMU or increasing the temperature slightly. Alternatively, converting the carboxylic acid to its acid chloride may provide a more reactive species. Always monitor for racemization when modifying the protocol.

Q3: How do I remove the unreacted this compound from my reaction mixture after work-up?

A3: this compound is a relatively polar compound. If your product is significantly less polar, standard silica gel chromatography should be effective. Alternatively, an acidic wash (e.g., with dilute HCl) during the work-up will protonate the amine group of the starting material, making it water-soluble and allowing for its removal into the aqueous phase. This is only suitable if your product is stable to acidic conditions.

Q4: Is it possible for the methyl ester to undergo transesterification if I use an alcohol as a solvent?

A4: Yes, transesterification is possible, especially under acidic or basic catalysis or at elevated temperatures. It is generally advisable to use aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) to avoid this potential side reaction.

Q5: I've noticed the formation of (S)-3-aminobutanoic acid in my reaction. What is causing this?

A5: This is due to the hydrolysis of the methyl ester. This can occur if your reaction conditions are too acidic or basic, or if there is water present in your reagents or solvents.[6] During the aqueous work-up, prolonged contact with acidic or basic layers can also cause hydrolysis. Ensure you use anhydrous solvents and reagents, and perform the work-up efficiently.

III. References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development. [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Racemization. Wikipedia. [Link]

  • Diketopiperazines. Baran Laboratory, Scripps Research. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Custom Peptide Services. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Racemization Assays. ScienceDirect. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]

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Technical Support Center: Stereochemical Integrity of Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl (3S)-3-aminobutanoate." This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing racemization at the C3 chiral center during chemical transformations. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles to ensure the stereochemical purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of enantiomeric excess (e.e.) in my product. What is the fundamental mechanism causing racemization of this compound?

Answer: The racemization of this compound, a β-amino ester, occurs through a base-catalyzed mechanism involving the formation of a planar, achiral enolate intermediate.[1][2][3] Here's the step-by-step process:

  • Proton Abstraction: A base removes a proton from the carbon alpha to the carbonyl group (the C2 position). These α-hydrogens are acidic due to the electron-withdrawing effect of the adjacent ester group.[4][5]

  • Enolate Formation: This deprotonation creates a planar enolate ion. The formation of this intermediate temporarily destroys the asymmetry at the adjacent C3 chiral center.[2][3]

  • Reprotonation: The enolate can then be reprotonated. Because the intermediate is planar, the proton can be added back from either face of the molecule with nearly equal probability.[1][4]

  • Racemic Mixture: Reprotonation from one face regenerates the starting (S)-enantiomer, while protonation from the opposite face forms the (R)-enantiomer. Over time, this leads to a racemic mixture, diminishing the optical activity and enantiomeric excess of your material.[3]

This process is highly sensitive to the presence of bases, temperature, and solvent. Any reaction condition that favors the formation and lifetime of the enolate intermediate will increase the rate of racemization.


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Figure 1. Base-catalyzed racemization of this compound via a planar enolate.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a common reaction where racemization of chiral amino esters is a significant risk. This is due to the use of activating agents and bases, which can inadvertently promote enolization.[6][7]

Q2: I performed an amide coupling with my N-protected (3S)-3-aminobutanoic acid (obtained after hydrolysis) and observed significant epimerization in the final peptide. What went wrong?

Answer: This is a classic problem in peptide synthesis. The loss of stereochemical integrity during the coupling of β-amino acids (and α-amino acids) is often linked to the choice of coupling reagent, base, solvent, and temperature.[6][8]

Several factors in your coupling step could be the culprit:

  • Choice of Base: Strong bases or even milder tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be basic enough to abstract the α-proton, leading to racemization.[9] The basicity and steric hindrance of the base are critical factors.[9]

  • Coupling Reagent: Some coupling reagents can promote racemization more than others.[6][10] For instance, carbodiimides like DCC or EDC, when used without an appropriate additive, can lead to side reactions and epimerization.[11][12]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesirable enolization.[8]

  • Pre-activation Time: Long pre-activation times (mixing the carboxylic acid, coupling reagent, and base before adding the amine) can increase the window of opportunity for the activated species to racemize.


}

Figure 2. Decision workflow for minimizing racemization during amide coupling.

Q3: What are the recommended, field-proven conditions for an amide coupling to preserve the stereochemistry of my β-amino acid?

Answer: To minimize racemization, you must select conditions that activate the carboxylic acid efficiently for amidation while suppressing the competing enolization pathway.

ParameterRecommendedHigh-Risk AlternativeRationale
Coupling Reagent DEPBT , COMU , HATU / HBTU + HOAt/HOBt[9][10]EDC or DCC aloneAdditives like HOAt/HOBt form an active ester that is less prone to racemization than the primary activated species.[8][9] Reagents like DEPBT are specifically designed for low epimerization.[10]
Base N-Methylmorpholine (NMM) , 2,4,6-Collidine (TMP)Triethylamine (TEA), DIPEAWeaker, sterically hindered bases are less effective at abstracting the α-proton, reducing the rate of enolization.[9]
Solvent Apolar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) Polar aprotic solvents like DMFPolar solvents can stabilize the enolate intermediate, potentially increasing its lifetime and the chance of racemization. However, solubility must be considered.[8]
Temperature 0 °C , then allow to warm to room temperature (RT)RT or elevated temperaturesLower temperatures decrease the rate of enolization significantly more than they decrease the rate of the desired coupling reaction.[8]
Order of Addition Add base last, or add pre-mixed acid/reagent to amine/base solution. Minimize pre-activation time.Long pre-activation of acid with reagent and base.This minimizes the time the activated acid is exposed to basic conditions before it can react with the amine nucleophile.

Protocol: Low-Racemization Amide Coupling

  • Preparation: Dissolve the N-protected (3S)-3-aminobutanoic acid (1.0 equiv) and the amine coupling partner (1.1 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Additive: Add the racemization suppressant, such as 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 equiv) to the mixture.

  • Base Addition: Slowly add N-methylmorpholine (NMM) (2.0 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, proceed with a standard aqueous work-up to quench the reaction and purify the product.

Analytical Troubleshooting

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my starting material and final product?

Answer: Accurate determination of enantiomeric purity is crucial. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[13]

There are two primary approaches for analyzing your compound:

  • Direct Separation: This involves using a Chiral Stationary Phase (CSP) that can differentiate between the (S) and (R) enantiomers directly. Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® T) are excellent choices for amino acids and their derivatives.[14][15]

  • Indirect Separation (Derivatization): In this method, the sample is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to create a pair of diastereomers.[13] These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18).[13][16][17]

Protocol: General Chiral HPLC Analysis (Direct Method)

  • Column Selection: Choose a suitable CSP. For this compound, a column like Chiralpak IA or AD-H is a good starting point.[13]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol.[15] A common starting point is 90:10 Hexane:IPA.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent. Ensure it is fully dissolved and filtered.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: Integrate the peak areas for both the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

If you do not have access to a chiral column, the derivatization method followed by analysis on a standard C18 column is a robust alternative.[16][17]

References

  • Racemiz
  • 19.
  • Racemization of Carbonyl Compounds. AK Lectures.
  • Stereo-Regulated Synthesis of Peptides Containing a β-Trifluoromethyl-β-amino Acid.
  • Design and synthesis of beta-peptides with biological activity. PubMed.
  • Epimeriz
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • Racemization of Chiral Carbonyl Compounds. YouTube.
  • Chemically fuelled deracemiz
  • A kind of separation detection method of 3-aminobutanol enantiomer.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
  • Coupling Reagents. Aapptec Peptides.
  • racemiz
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
  • A Comparative Guide to Chiral HPLC Methods for (S)
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters.
  • Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al 2 O 3 catalyst.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Self-Assembly in Peptides Containing β-and γ-amino Acids. PubMed.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Lecture 16 Protecting groups and racemiz

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Improving the yield and selectivity of "Methyl (3S)-3-aminobutanoate" transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and selectivity of reactions involving Methyl (3S)-3-aminobutanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block in their synthetic endeavors. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section is structured to provide rapid answers to the most common issues encountered during the synthesis and subsequent transformations of this compound.

A. General Handling, Storage, and Synthesis

Q1: How should I properly store and handle this compound and its hydrochloride salt?

A: this compound is a primary amine and an ester, making it susceptible to degradation. The free base should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to minimize oxidation and hydrolysis. It is a liquid with a boiling point of 54-55 °C at 13 Torr[1].

The hydrochloride salt is a more stable, solid alternative[2]. It is less sensitive to air and moisture, making it easier to handle and store for long periods at room temperature. However, it is crucial to ensure it is kept in a desiccated environment, as it is hygroscopic. When using the salt in a reaction, it must be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to generate the free amine in situ.

Q2: What are the most reliable methods for synthesizing high-purity this compound?

A: High-purity synthesis is critical to avoid downstream complications. Two common and effective routes are:

  • Fischer Esterification of (S)-3-Aminobutanoic Acid: This is a straightforward method involving the reaction of the parent amino acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and also consumes the water byproduct, driving the equilibrium towards the product[3][4].

  • Enzymatic Synthesis: For achieving exceptionally high enantiomeric purity, biocatalytic methods using enzymes like transaminases are superior[5][6]. These methods operate under mild conditions, significantly reducing the risk of racemization and side reactions[7].

Regardless of the method, it is essential to start with high-purity (S)-3-aminobutanoic acid and anhydrous solvents to ensure high chemical and optical purity of the final product[8].

B. Troubleshooting N-Acylation Reactions

Q3: I am observing low yields in the N-acylation of this compound. What are the common causes and how can I resolve them?

A: Low yields in N-acylation are typically traced back to one of several factors. A systematic check is the best approach.

  • Cause 1: Inadequate Base: The acylation reaction generates one equivalent of acid (e.g., HCl from an acyl chloride). This acid will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added to scavenge this acid. Using a weaker or insufficient amount of base is a common pitfall.

  • Solution: Use at least 1.1 equivalents of a tertiary amine base. For sensitive substrates, pyridine can be used, though it is less basic[9].

  • Cause 2: Reagent Reactivity/Purity: The acylating agent (e.g., acyl chloride, anhydride) may have degraded due to moisture. Ensure it is fresh or purified before use. Similarly, impurities in the solvent or starting material can interfere with the reaction.

  • Solution: Use anhydrous solvents and ensure the purity of your starting amine and acylating agent.

  • Cause 3: Competing Side Reactions: At elevated temperatures, the ester moiety can undergo side reactions.

  • Solution: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This minimizes side reactions and improves selectivity[7][9].

Workflow for Troubleshooting Low Acylation Yield

start Low N-Acylation Yield cause1 Inadequate Base? start->cause1 cause2 Reagent Purity Issue? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Incorrect Stoichiometry? start->cause4 sol1 Use >1.1 eq. of non-nucleophilic base (e.g., TEA, DIPEA) cause1->sol1 Check pKa & equivalents sol2 Use fresh/purified acylating agent and anhydrous solvents cause2->sol2 Analyze by NMR/GC-MS sol3 Run reaction at 0°C, then warm to RT cause3->sol3 Monitor with TLC sol4 Verify molar ratios of all reagents cause4->sol4 Recalculate masses

Caption: Troubleshooting workflow for low N-acylation yield.

C. Troubleshooting N-Alkylation Reactions

Q4: My N-alkylation reaction results in a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

A: The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to competitive di-alkylation. Several strategies can mitigate this:

  • Stoichiometry Control: Use a slight excess of the amine relative to the alkylating agent. This is the simplest approach but often yields incomplete conversion.

  • Bulky Reagents: If possible, use a sterically hindered alkylating agent or a bulky base to disfavor the second alkylation step at the more crowded secondary amine.

  • Reductive Amination: This is often the most selective method. The primary amine first forms an imine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)[10]. The imine of the secondary amine intermediate forms much slower, thus favoring mono-alkylation.

  • Chelation Control: For 1,3-amino alcohols (if the ester is reduced first), chelation with 9-borabicyclononane (9-BBN) can effectively protect the amine, allowing for selective mono-alkylation[11].

Q5: I'm performing a reductive amination and experiencing low conversion. What should I investigate?

A: Low conversion in reductive amination typically points to issues with imine formation or the reduction step.

  • Check Imine Formation: Imine formation is an equilibrium process that releases water. The reaction is often favored in aprotic solvents that allow for the removal of water, for example, by adding a drying agent like anhydrous MgSO₄. The pH is also critical; slightly acidic conditions (pH 4-6) are often optimal to activate the carbonyl without fully protonating the amine.

  • Verify Reducing Agent Activity: Ensure your reducing agent is not hydrolyzed or degraded. STAB is generally preferred as it is milder and more tolerant of slightly acidic conditions than NaBH₄.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting materials and the formation of the imine intermediate before and after adding the reducing agent.

Decision Tree for N-Alkylation Strategy

start Goal: Selective Mono-N-Alkylation q1 Are mono- and di-alkylation products easily separable? start->q1 q2 Is the corresponding aldehyde/ketone available? q1->q2 No strat1 Direct Alkylation (Use excess amine) q1->strat1 Yes strat2 Reductive Amination (High Selectivity) q2->strat2 Yes strat3 Protecting Group Strategy (e.g., Boc, then alkylate) q2->strat3 No

Caption: Decision tree for selecting an N-alkylation method.

D. Preventing Racemization

Q6: Under what conditions can racemization of this compound occur, and how can I prevent it?

A: The chiral center in this compound is at the C3 position, adjacent to the amine group but not the carbonyl group. This makes it less prone to racemization via enolization compared to α-amino esters[12]. However, racemization is still possible under certain conditions:

  • Harsh Basic or Acidic Conditions: Strong bases can potentially abstract the proton at the chiral center, although this is less likely than with α-amino acids. More commonly, harsh acidic or basic conditions used during transformations (e.g., ester hydrolysis) or purification can promote racemization[13].

  • Elevated Temperatures: Prolonged exposure to high temperatures, especially in the presence of acid or base, can provide the energy needed to overcome the barrier to epimerization[14].

  • Certain Catalysts: Some metal catalysts used in hydrogenation or other transformations can promote racemization if not chosen carefully[15].

Prevention Strategies:

  • Employ mild reaction conditions whenever possible (e.g., moderate pH, low temperatures)[7].

  • Minimize reaction times and avoid unnecessarily long heating periods.

  • For sensitive transformations, consider enzymatic methods, which are renowned for their stereospecificity[6].

  • When performing reactions that could risk racemization, it is crucial to analyze the enantiomeric excess (e.e.) of the product.

Q7: What is the best way to determine the enantiomeric purity of my final product?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity. You will need a chiral stationary phase column (e.g., CHIRALPAK® series)[16]. Develop a method using a suitable mobile phase (often a mixture of hexane and isopropanol) to resolve the two enantiomers. The enantiomeric excess can be calculated from the relative peak areas.

II. Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.2 eq.) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Protocol 2: General Procedure for Reductive N-Alkylation
  • Preparation: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol, add acetic acid (catalytic amount, e.g., 0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS (typically 12-24 hours).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

III. Data & Troubleshooting Summary

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionStability & Notes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to bases, hydrogenation. Widely used and reliable[17][18].
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Not suitable if other reducible groups are present[19].
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Orthogonal to Boc and Cbz. Sensitive to bases[17][18].
Table 2: Quick Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solutions
Low Yield Incomplete reaction, reagent degradation, suboptimal conditions (temp, pH, base).Monitor reaction to completion (TLC/LCMS), use fresh reagents, optimize temperature and base choice[7][20].
Low Selectivity Formation of di-substituted products, side reactions at the ester.Use reductive amination for alkylation, protect the amine, run reactions at lower temperatures[10].
Product Racemization Harsh pH conditions (strong acid/base), high temperature.Use mild reagents and conditions, avoid prolonged heating, consider enzymatic routes[6][14][15].
Difficult Purification Polar nature of product, presence of unreacted starting material or byproducts.Optimize reaction for higher conversion, use appropriate chromatography (e.g., reverse-phase for very polar compounds), consider crystallization.

IV. References

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Available from:

  • Benchchem. Technical Support Center: Chiral Synthesis of Aminopiperidines. Available from:

  • Benchchem. Optimization of reaction conditions for 3-aminobutan-1-ol synthesis. Available from:

  • Chemically fuelled deracemization of amino acids. Available from:

  • ResearchGate. Optimization of the reaction conditions. [a]. Available from:

  • Amino Acid Derivatives for Peptide Synthesis. Available from:

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from:

  • ResearchGate. Optimization of reaction conditions a. Available from:

  • PubChem. This compound. Available from:

  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol. Available from:

  • Sigma-Aldrich. (s)-methyl 3-aminobutanoate. Available from:

  • ResearchGate. Racemization of chiral amino alcohols: Catalyst selection and characterization. Available from:

  • Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. Available from:

  • PubChem. This compound hydrochloride. Available from:

  • ECHEMI. This compound. Available from:

  • SciSpace. Amino Acid-Protecting Groups. Available from:

  • NIH. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from:

  • Racemization Assays. Available from:

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from:

  • PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Available from:

  • NIH. A Convenient Synthesis of Amino Acid Methyl Esters. Available from:

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from:

  • MDPI. (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. Available from:

  • Biosynth. Protecting Groups in Peptide Synthesis. Available from:

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from:

Sources

Stability of "Methyl (3S)-3-aminobutanoate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Methyl (3S)-3-aminobutanoate

Introduction

This compound is a chiral building block crucial in the synthesis of various pharmaceutical compounds and advanced materials. As a β-amino acid ester, its chemical stability is a critical parameter that dictates storage conditions, reaction compatibility, and formulation strategies. This guide provides an in-depth analysis of the compound's stability under acidic and basic conditions, offering troubleshooting advice and validated protocols for researchers in the field. Our goal is to equip you with the foundational knowledge to anticipate and mitigate potential degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental principles governing the stability of this compound.

Q1: What are the key structural features of this compound that influence its stability?

A1: The molecule's reactivity is governed by two primary functional groups:

  • The Methyl Ester: This group is susceptible to cleavage via hydrolysis, a reaction that breaks the ester bond to form (3S)-3-aminobutanoic acid and methanol.[1] This is the principal degradation pathway.

  • The Primary Amine: Located at the β-position, this amine group is basic. It can be protonated in acidic media to form an ammonium salt or exist as a free, nucleophilic base in neutral to alkaline conditions. The pKa of the conjugate acid of the amino group in the parent molecule, 3-aminobutanoic acid, is approximately 10.5.[2] This amine group plays a direct role in one of the ester hydrolysis mechanisms.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway is the hydrolysis of the methyl ester bond.[3] This reaction can be catalyzed by acid, base, or, uniquely, by the molecule itself through an intramolecular mechanism. The rate and nature of this degradation are highly dependent on the pH of the solution.

Q3: My compound is degrading in a neutral aqueous solution (pH ≈ 7). I thought esters were more stable at neutral pH. Why is this happening?

A3: This is a common and excellent observation. While ester hydrolysis is slowest at a slightly acidic pH, β-amino esters like this compound can undergo intramolecular general base catalysis.[4][5]

Here's the causality: At neutral pH, a significant portion of the amino groups are in their free base form (deprotonated). This neighboring amine group can abstract a proton from a water molecule, increasing the water's nucleophilicity and facilitating its attack on the nearby ester carbonyl carbon.[4] This self-catalyzed pathway leads to a noticeable rate of hydrolysis even in the absence of external acid or base catalysts, creating a pH-independent region of degradation roughly between pH 4 and 8.[4]

Q4: How does stability change under strongly acidic conditions (e.g., pH < 3)?

A4: Under strongly acidic conditions, two competing effects occur:

  • Amine Protonation: The primary amine group becomes fully protonated to form an ammonium salt (-NH3+). This prevents it from acting as an intramolecular catalyst, shutting down the pathway described in A3.

  • Acid-Catalyzed Hydrolysis: The ester group itself becomes susceptible to standard acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and vulnerable to attack by water.[6] This process is an equilibrium, meaning an excess of water is required to drive the reaction toward the hydrolysis products.[1][6]

Therefore, while the intramolecular degradation is stopped, the compound will still degrade via the classical acid-catalyzed pathway.

Q5: What is the expected stability under basic conditions (e.g., pH > 9)?

A5: The compound is highly unstable under basic conditions. The ester undergoes rapid and irreversible base-catalyzed hydrolysis, also known as saponification.[1][6] The hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the ester carbonyl. The reaction is considered irreversible because the final product, (3S)-3-aminobutanoic acid, is immediately deprotonated by the base to form a carboxylate salt.[6] This negatively charged carboxylate is resonance-stabilized and resistant to further nucleophilic attack, driving the reaction to completion. The degradation rate in basic environments is significantly faster than in acidic or neutral conditions.[7]

Q6: What is the optimal pH range for storing aqueous solutions of this compound for short-term use?

A6: For maximum stability in aqueous solutions during short-term experiments, a slightly acidic pH range of 4 to 6 is recommended.[3]

  • Why? In this range, the concentration of hydroxide ions is low, minimizing base-catalyzed hydrolysis. Concurrently, a majority of the amine groups are protonated, which significantly reduces the rate of intramolecular general base catalysis. While some acid-catalyzed hydrolysis can still occur, it is generally slower in this range than the other two mechanisms at their respective optimal pH values.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action & Explanation
Inconsistent biological/chemical activity or lower-than-expected yield. Compound degradation via ester hydrolysis.1. Verify Solution pH: Use a calibrated pH meter. The amine group can act as a buffer, altering the expected pH of unbuffered solutions.[8] 2. Use a Buffer: Prepare solutions using a suitable buffer system (e.g., acetate for pH 4-5.5, citrate for pH 3-6) to maintain a stable, slightly acidic environment. 3. Lower Temperature: Store stock solutions and conduct experiments at the lowest practical temperature to reduce reaction kinetics. Prepare solutions fresh whenever possible.
Appearance of a new, more polar peak in HPLC analysis. Formation of the hydrolysis product, (3S)-3-aminobutanoic acid.The carboxylic acid product is significantly more polar than the parent ester. Use the HPLC protocol below to confirm its identity by spiking a sample with an authentic standard of the acid, if available. This confirms degradation is the issue.
Precipitate forms when dissolving the compound in a basic buffer. This is less likely a stability issue and more a solubility problem.While the ester is a free base, its hydrochloride salt is often used.[9] If you are neutralizing the HCl salt with a strong base to get to a high pH, you may be crashing out the free base form before it has a chance to hydrolyze. Ensure complete dissolution before pH adjustment.

Visualizing the Degradation Pathways

The following diagrams illustrate the key chemical mechanisms responsible for the degradation of this compound.

Caption: Acid-Catalyzed Ester Hydrolysis Workflow.

Caption: Base-Catalyzed Ester Hydrolysis (Saponification).

Intramolecular_Catalysis cluster_0 Mechanism start This compound R-NH₂ ... C=O step1 1. Amine group (-NH₂) acts as a general base, abstracting a proton from water. start->step1 Interacts with water H₂O water->step1 step2 2. The activated hydroxide attacks the proximal ester carbonyl. step1->step2 step3 3. Tetrahedral intermediate collapses, yielding products. step2->step3 products Products (3S)-3-aminobutanoic acid + Methanol step3->products

Caption: Intramolecular General Base Catalysis at Neutral pH.

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storage
  • Solid Storage: Store solid this compound or its hydrochloride salt[9] in a tightly sealed container at 2-8°C, protected from moisture.

  • Solvent Choice: For non-aqueous reactions, use high-purity, anhydrous solvents to prevent hydrolysis.

  • Aqueous Stock Solutions:

    • Prepare stock solutions in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • For maximal integrity, prepare solutions fresh before each experiment.

    • If short-term storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Stability via Reverse-Phase HPLC

This protocol provides a framework for quantitatively assessing the degradation of the ester into its corresponding carboxylic acid.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Detection: 210 nm.

  • Sample Preparation (Time-Point Analysis):

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the aqueous buffer system you wish to test (e.g., pH 3, 5, 7, 9 buffers).

    • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately quench any further reaction by diluting the aliquot into a vial containing an excess of the initial mobile phase (e.g., 95% Mobile Phase A) and place it in the autosampler at 4°C.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 50% B

      • 15-17 min: Linear gradient from 50% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

    • Analysis: The parent ester will have a longer retention time than the more polar carboxylic acid hydrolysis product. Quantify the peak areas at each time point to determine the rate of degradation.

Summary of Stability Profile

Condition pH Range Primary Degradation Mechanism Relative Rate Key Considerations
Strongly Acidic < 3Acid-Catalyzed HydrolysisModerateReversible reaction. Amine is protonated and non-catalytic.
Slightly Acidic 4 - 6Minimal Activity (All Pathways Slow)Slowest (Optimal Stability) Recommended range for storage and handling of aqueous solutions.[3]
Neutral 6 - 8Intramolecular General Base CatalysisModerateA significant portion of the amine is deprotonated and acts as an internal catalyst.[4][5]
Basic > 9Base-Catalyzed Hydrolysis (Saponification)Very Fast Irreversible and rapid degradation.[6][7] Avoid these conditions unless hydrolysis is intended.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9118386, this compound. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53487346, this compound hydrochloride. Available from: [Link]

  • Home Sunshine Pharma (Date unavailable). (R)-3-Aminobutanoic Acid CAS 3775-73-3. Available from: [Link]

  • Al-Aghbari, F., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central. Available from: [Link]

  • ResearchGate (Date unavailable). Degradation of poly(β-amino ester) gels in alcohols through transesterification: Method to conjugate drugs to polymer matrices. Available from: [Link]

  • ResearchGate (Date unavailable). Synthesis and degradation of poly(beta-aminoester) with pendant primary amine. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12500430, Methyl 3-aminobutanoate. Available from: [Link]

  • ResolveMass Laboratories Inc. (Date unavailable). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available from: [Link]

  • American Chemical Society (Date unavailable). Connecting molecular features of poly(β-amino ester)s to their degradation and solution behavior to engineer functional materials with controlled lifetimes. ACS Publications. Available from: [Link]

  • Stenutz, R. (Date unavailable). Methyl 3-aminobutanoate. Available from: [Link]

  • Google Patents (Date unavailable). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • FooDB (2010). Showing Compound 3-Aminobutanoic acid (FDB008314). Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10932, Beta-Aminobutyric Acid. Available from: [Link]

  • Wikipedia (Date unavailable). Ester hydrolysis. Available from: [Link]

  • Fife, T. H., Singh, R., & Bembi, R. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179–3185. Available from: [Link]

  • ResearchGate (Date unavailable). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Available from: [Link]

  • Chemistry Steps (Date unavailable). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 82(24), 6436–6436. Available from: [Link]

  • Organic Chemistry Portal (Date unavailable). Methyl Esters. Available from: [Link]

  • Quora (2020). What is methyl butanoate equation of basic hydrolysis? Available from: [Link]

  • Bunnage, M. E., et al. (2003). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Organic & Biomolecular Chemistry, 1(21), 3708-15. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl (3S)-3-aminobutanoate." This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during their experiments. The following question-and-answer-based guide provides in-depth technical insights and actionable protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is showing low to no product yield. What are the most common root causes?

Low conversion rates in amide coupling reactions involving this compound can typically be traced back to a few key factors. These often involve the activation of the carboxylic acid, the nucleophilicity of the amine, or the overall reaction conditions.[1][2]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an active ester, for example) to be readily attacked by the amine. If the coupling reagent is unsuitable for the specific substrate or used in insufficient amounts, this activation step will be incomplete, leading to a stalled reaction.[1]

  • Deactivation of the Amine: this compound, like other primary amines, can be protonated by the carboxylic acid, forming an unreactive ammonium carboxylate salt.[2] This acid-base neutralization competes with the desired amide bond formation. The hydrochloride salt of this compound is also a common starting material and requires neutralization.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the two reactants, resulting in a sluggish or incomplete reaction.[1]

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the unreactive carboxylic acid, effectively quenching the reaction. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the type or amount of base can significantly influence the reaction's success.[1]

Q2: I suspect an issue with my coupling reagent. How do I choose the right one for my reaction with this compound?

The selection of a coupling reagent is critical and depends on the specific characteristics of your carboxylic acid.[2] Here is a comparative overview of common coupling reagents:

Coupling Reagent ClassExamplesStrengthsPotential Issues & Mitigation
Carbodiimides DCC, DIC, EDCCost-effective, widely used.Can cause racemization; dehydration of Asn/Gln side chains. Mitigation: Use in combination with additives like HOBt or OxymaPure to suppress side reactions.[1][3][4]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemization.[3][4]BOP produces carcinogenic HMPA as a byproduct. Mitigation: Opt for PyBOP, which is a safer alternative.[3][4]
Aminium/Uronium Salts HATU, HBTU, TBTUVery potent activating agents, excellent for hindered couplings.[5]Excess reagent can cap the N-terminus of a peptide. Mitigation: Use stoichiometric amounts relative to the carboxylic acid.[3]

Expert Insight: For routine couplings with simple carboxylic acids, EDC in combination with HOBt or OxymaPure is a robust and economical choice. For sterically hindered carboxylic acids or when facing persistent low yields, switching to a more powerful reagent like HATU is often effective.[5]

Q3: My starting material is the hydrochloride salt of this compound. How does this affect my reaction setup?

Using the hydrochloride salt, such as this compound hydrochloride, necessitates the addition of a non-nucleophilic base to neutralize the ammonium salt and liberate the free amine.[6][7][8]

  • Base Selection: A hindered tertiary amine like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used.[1][5]

  • Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. An additional equivalent is often needed to scavenge the acid produced during the coupling reaction itself. A common practice is to use 2-3 equivalents of DIPEA.

G

Q4: I'm observing diastereomeric impurities in my product. What could be causing this racemization and how can I prevent it?

Racemization, the loss of stereochemical integrity at the chiral center, is a common side reaction, especially when coupling N-protected amino acids.[5]

  • Mechanism: The activated carboxylic acid can cyclize to form an oxazolone intermediate, which can easily tautomerize, leading to racemization.

  • Prevention Strategies:

    • Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly effective at minimizing racemization when used with a coupling reagent like EDC or DIC.[1]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[1]

    • Choose the Right Base: A weaker base like N-methylmorpholine (NMM) is sometimes preferred over DIPEA to reduce the risk of racemization.[5]

Troubleshooting Workflow

If you are experiencing low conversion rates, follow this systematic troubleshooting guide.

G Start Low Conversion Rate Observed CheckReagents Q1: Are all reagents pure, anhydrous, and correctly quantified? Start->CheckReagents CheckConditions Q2: Are reaction conditions optimal? (Solvent, Temperature, Base) CheckReagents->CheckConditions Yes Solution1 Action: Use fresh, anhydrous solvents. Dry reagents. Verify stoichiometry. CheckReagents->Solution1 No CheckActivation Q3: Is the carboxylic acid activation efficient? CheckConditions->CheckActivation Yes Solution2 Action: Switch to a suitable solvent (DMF, DCM). Run reaction at 0°C to RT. Ensure proper base is used (e.g., DIPEA for HCl salt). CheckConditions->Solution2 No CheckAmine Q4: Is the amine active and available? CheckActivation->CheckAmine Yes Solution3 Action: Pre-activate acid for 15-30 min. Switch to a stronger coupling reagent (e.g., HATU). Increase reagent equivalents (1.2-1.5 eq). CheckActivation->Solution3 No Solution4 Action: If using HCl salt, add 2-3 eq. of DIPEA. Consider steric hindrance and modify substrate if possible. CheckAmine->Solution4 No End Optimized Conversion Rate CheckAmine->End Yes Solution1->Start Re-run Experiment Solution2->Start Re-run Experiment Solution3->Start Re-run Experiment Solution4->Start Re-run Experiment

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for challenging couplings where other methods have failed.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[10]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Progress with TLC

A simple way to monitor the reaction is to quench a small aliquot of the reaction mixture with methanol.

  • Withdraw a small sample from the reaction mixture.

  • Add a few drops of methanol. Any remaining activated carboxylic acid will rapidly convert to its methyl ester.

  • Spot the quenched sample on a TLC plate alongside your starting materials. The formation of the new, more nonpolar amide product can be easily visualized.[11]

References

  • University of Rochester. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • The Organic Chemistry Channel. (2023, September 24). Amidation Reaction [Video]. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Thieme. (n.d.). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Retrieved from [Link]

  • Stratech. (n.d.). (R)-Methyl 3-aminobutanoate hydrochloride, min 97%, 10 grams. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-aminobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • PubMed. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]

  • PubMed. (2003). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.09. Carboxylic Acids and Esters. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Methyl 3-aminobutanoate. Retrieved from [Link]

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Removal of unreacted "Methyl (3S)-3-aminobutanoate" from product mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted Methyl (3S)-3-aminobutanoate from product mixtures. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can confidently and efficiently purify your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its removal?

A1: this compound is a primary amine with a basic nitrogen atom and a methyl ester functional group.[1][2] Its key properties include:

PropertyValueSource
Molecular FormulaC5H11NO2[1][2]
Molecular Weight117.15 g/mol [1][2]
Boiling Point54-55 °C at 13 Torr
Estimated pKa (of conjugate acid)~10.2 - 10.5[3][4][5][6]
PolarityPolar

The basicity of the amino group is the most critical property for its removal via acid-base extraction. By washing an organic solution with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.

Q2: I'm seeing a persistent emulsion during my acid-base extraction. What can I do?

A2: Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with amines.[7][8] Here are several strategies to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.[7]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[7]

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method.

Q3: My product is acid-sensitive. How can I remove this compound without using a strong acid wash?

A3: If your product is sensitive to acidic conditions, you have a few alternatives to the standard acid wash:

  • Use a milder acidic wash: A dilute solution of citric acid or ammonium chloride can be effective at protonating the amine without creating a harshly acidic environment.

  • Wash with Copper(II) Sulfate: A 10% aqueous solution of copper(II) sulfate can be used. The amine will complex with the copper ions and be extracted into the aqueous layer, which typically turns a deep blue or purple color.[9][10]

  • Flash Chromatography: Utilize flash chromatography with a suitable stationary phase (e.g., silica gel with a triethylamine-treated eluent, or alumina) to separate the polar amine from your less polar product.[11][12]

  • Selective Crystallization: In some cases, selective precipitation of the amine as a salt (e.g., with trichloroacetic acid) can be an effective purification method.[13]

Q4: How can I monitor the removal of this compound during the purification process?

A4: The most common method for monitoring the removal of the amine is Thin Layer Chromatography (TLC). You can spot the crude reaction mixture and the washed organic layer on a TLC plate. Staining the plate with a ninhydrin solution will specifically visualize the primary amine as a colored spot (typically purple or pink). The disappearance or significant reduction in the intensity of this spot indicates successful removal.

Troubleshooting Guides

Guide 1: Incomplete Removal of this compound by Acid-Base Extraction

This guide will help you troubleshoot situations where you still observe the presence of the starting amine in your product after performing an acid wash.

Caption: Troubleshooting workflow for incomplete amine removal.

Detailed Troubleshooting Steps:

  • Verify the pH of the Aqueous Wash: After the acid wash, test the pH of the aqueous layer using pH paper. For complete protonation of this compound (pKa of conjugate acid ≈ 10.2-10.5), the pH of the aqueous wash should be significantly lower, ideally around pH 1-2.[3][4][5][6]

  • Increase the Acidity: If the pH is not sufficiently acidic, use a more concentrated acid solution (e.g., 1M HCl instead of 0.1M HCl) or perform multiple washes with the acidic solution.[9][10][14]

  • Ensure Thorough Mixing: Inadequate mixing of the two phases will result in poor extraction efficiency. Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes, remembering to vent frequently to release any pressure buildup.

  • Consider Solvent Choice: While this compound hydrochloride is highly water-soluble, in some organic solvents, it may have some residual solubility. If you suspect this, adding more water to the aqueous phase can help to further drive the equilibrium towards the aqueous layer.

Guide 2: Product Loss During Acid-Base Extraction

This guide addresses the issue of losing your desired product into the aqueous layer along with the unreacted amine.

Caption: Decision tree for troubleshooting product loss during extraction.

Detailed Troubleshooting Steps:

  • Assess the Properties of Your Product: Determine if your product has any acidic or basic functional groups.

    • Acidic Product: If your product is acidic, it will react with a basic wash. To avoid this, perform a mild acid wash first to remove the amine, followed by a mild basic wash (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

    • Basic Product: If your product is also a base, it will be extracted into the aqueous layer along with the unreacted this compound. To recover your product, you will need to basify the acidic aqueous layer (e.g., with NaOH) and then re-extract your product with an organic solvent.

  • Product with Some Water Solubility: If your neutral product has some water solubility, minimize the number and volume of aqueous washes. Using a saturated brine solution for the final washes can help to "salt out" your product from the aqueous layer and push it back into the organic layer.

  • Consider Alternative Purification: If significant product loss persists due to its solubility properties, liquid-liquid extraction may not be the ideal method. In such cases, flash chromatography is often a more suitable alternative.[11][12][15][16]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Removal of this compound

This protocol is suitable for reactions where the desired product is neutral and not sensitive to acid.

Materials:

  • Reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently by inverting the funnel and opening the stopcock.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the acid wash (steps 2-4) one more time.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.

  • Wash the organic layer with an equal volume of brine to remove any remaining water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer to dry it.

  • Filter or decant the dried organic layer to remove the drying agent.

  • Concentrate the organic layer under reduced pressure to obtain the purified product.

Protocol 2: Flash Chromatography for Removal of Polar this compound

This protocol is recommended for acid-sensitive products or when extraction methods are ineffective.

Materials:

  • Crude product mixture

  • Silica gel or alumina

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate with 1% triethylamine, or Dichloromethane/Methanol)

  • Flash chromatography system or glass column

  • Test tubes or fraction collector

Procedure:

  • Choose a Solvent System: Determine a suitable eluent system using TLC analysis. For polar amines, a common strategy is to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing on the silica gel.

  • Prepare the Column: Pack a flash chromatography column with the chosen stationary phase (silica gel or alumina).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elute the Column: Run the column with the chosen eluent system, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Tracerco. Diagnosing Problems in Liquid Liquid Extractors. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • YouTube. Liquid-Liquid extraction problems and solutions. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Tracerco. Diagnosing Problems in Liquid Liquid Extractors. [Link]

  • YouTube. Organic Practical Setup 5. Washing to remove acid impurities. [Link]

  • University of Rochester. Workup for Removing Amines. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Wikipedia. β-Alanine. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Aminobutanoic acid (HMDB0031654). [Link]

  • Waters Knowledge Base. How to clean an ACQUITY UPLC using Acid / base cleaning protocol after severe PEG contamination or other contamination?. [Link]

  • Chemistry LibreTexts. 8.6: Common Extraction Washes. [Link]

  • PubChem. This compound. [Link]

  • FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). [Link]

  • Reddit. Amine workup : r/Chempros. [Link]

  • Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • PubChem. Beta-Aminobutyric Acid. [Link]

  • PubChem. beta-Alanine-methyl-ester. [Link]

  • PubChem. Beta-Alanine. [Link]

  • PubChem. Methyl 3-aminobutanoate. [Link]

  • PubChem. Ethyl (3R)-3-aminobutanoate. [Link]

  • Cheméo. Chemical Properties of Hexane, 3-methyl- (CAS 589-34-4). [Link]

  • PubChem. (3S)-5-methylhexan-3-amine. [Link]

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Navigating the Synthesis of Methyl (3S)-3-aminobutanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl (3S)-3-aminobutanoate. As a key chiral intermediate in the development of various pharmaceuticals, ensuring the purity and yield of this compound is paramount. This guide, structured in a responsive question-and-answer format, is designed to provide you, our fellow researchers, with actionable insights and troubleshooting strategies to navigate the common challenges encountered during its synthesis. Drawing upon established chemical principles and practical laboratory experience, we aim to equip you with the knowledge to identify potential byproducts, optimize your reaction conditions, and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward laboratory-scale synthesis is the Fischer esterification of (S)-3-aminobutanoic acid.[1] This method involves reacting the amino acid with methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂), to yield the corresponding methyl ester hydrochloride.[1][2] The reaction is generally initiated at a low temperature (0-10 °C) during the addition of thionyl chloride, followed by a period of reflux to drive the reaction to completion.[1]

Troubleshooting Guide: Byproduct Identification and Mitigation

Q2: My reaction mixture shows multiple spots on TLC besides the desired product. What are the likely byproducts?

Several side reactions can occur during the esterification of (S)-3-aminobutanoic acid, leading to a range of impurities. Based on the reactivity of β-amino acids and the reaction conditions employed, the most probable byproducts include:

  • Unreacted (S)-3-aminobutanoic acid: Incomplete esterification will result in the presence of the starting material.

  • Dimerization and Oligomerization Products: Self-condensation of the amino acid or the amino ester can lead to the formation of amide-linked dimers and higher-order oligomers.[3]

  • Methyl (E/Z)-crotonate: Elimination of the amino group can lead to the formation of the unsaturated ester.

  • (R)-Methyl 3-aminobutanoate: Racemization at the chiral center can lead to the formation of the undesired enantiomer.[3]

Below is a table summarizing these common byproducts and their potential causes:

ByproductChemical StructurePotential Cause(s)
Unreacted (S)-3-aminobutanoic acidHOOC-CH(CH₃)-CH₂-NH₂Insufficient reaction time, inadequate amount of catalyst, or low reaction temperature.
Dimer of 3-aminobutanoic acidHOOC-CH(CH₃)-CH₂-NH-CO-CH(CH₃)-CH₂-NH₂High reaction temperatures, prolonged reaction times, or high concentrations of reactants.
Methyl (E/Z)-crotonateCH₃-CH=CH-COOCH₃High temperatures and strongly acidic conditions can promote this elimination side reaction.
(R)-Methyl 3-aminobutanoateH₂N-CH(CH₃)-CH₂-COOCH₃Presence of strong base or prolonged exposure to harsh acidic conditions and high temperatures.[3]

In-Depth Analysis and Methodologies

Q3: How can I definitively identify these byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in your reaction mixture.

  • Sample Preparation: A small aliquot of the crude reaction mixture can be directly analyzed or, for better results, derivatized. Derivatization with reagents like methyl chloroformate can improve the volatility and chromatographic behavior of the amino ester and its byproducts.

  • Expected Observations:

    • The desired product, this compound, will show a characteristic mass spectrum.

    • Unreacted starting material will likely not be volatile enough for direct GC analysis unless derivatized.

    • Methyl crotonate, being highly volatile, will have a shorter retention time than the product. Its mass spectrum will show a distinct molecular ion peak.

    • Dimeric and oligomeric byproducts are generally not volatile enough for standard GC-MS analysis and are better characterized by other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any significant impurities.

  • Sample Preparation: An aliquot of the crude product can be dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Key Spectral Features to Look For:

    • This compound: Look for the characteristic singlet of the methyl ester protons (around 3.7 ppm) and the signals corresponding to the butanoate backbone.

    • Unreacted (S)-3-aminobutanoic acid: The absence of the methyl ester singlet and the presence of the carboxylic acid proton (if not in D₂O) are indicative.

    • Methyl crotonate: The presence of vinyl proton signals in the olefinic region (typically 5.8-7.0 ppm) is a clear indicator of this elimination byproduct.

    • Dimeric Byproducts: The appearance of new amide N-H signals and a more complex set of signals in the aliphatic region can suggest the presence of dimers.

Here is a table of expected ¹H NMR chemical shifts for the product and key byproducts:

CompoundKey ¹H NMR Signals (ppm, approximate)
This compound~3.7 (s, 3H, -OCH₃), ~3.3 (m, 1H, -CH(NH₂)-), ~2.4 (m, 2H, -CH₂-COO-), ~1.2 (d, 3H, -CH(CH₃)-)
Methyl crotonate~6.9 (dq, 1H, =CH-COO-), ~5.8 (dq, 1H, CH₃-CH=), ~3.7 (s, 3H, -OCH₃), ~1.9 (dd, 3H, CH₃-CH=)
Dimer of 3-aminobutanoic acidComplex multiplet signals, amide N-H protons (typically > 7 ppm)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mitigation Strategies and Best Practices

Q4: How can I minimize the formation of these byproducts?

Careful control of reaction parameters is crucial for minimizing side reactions.

  • Temperature Control: Add thionyl chloride at low temperatures (0-10 °C) to control the initial exothermic reaction. While reflux is necessary to drive the esterification, prolonged heating at high temperatures should be avoided to minimize elimination and dimerization.

  • Stoichiometry of Reagents: Using a moderate excess of methanol can help shift the equilibrium towards the product. However, a large excess of thionyl chloride should be avoided as it can promote side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Over-refluxing can lead to increased byproduct formation.

  • Work-up Procedure: Prompt and efficient work-up is important. Neutralizing the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) can help to quench the reaction and prevent further side reactions during purification.

Q5: What are the recommended methods for purifying this compound?

Purification strategies should be tailored to remove the specific byproducts identified in your reaction mixture.

  • Extraction: An initial acid-base extraction can be very effective. The desired amino ester can be extracted into an organic solvent after basification of the aqueous reaction mixture. Unreacted amino acid will remain in the aqueous layer.

  • Distillation: For the removal of volatile impurities like methyl crotonate and residual methanol, distillation under reduced pressure is a highly effective method.

  • Column Chromatography: If distillation is not sufficient to remove all impurities, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent streaking of the amine on the silica gel) is often effective.

Visualizing the Process

To better understand the synthetic pathway and the potential for byproduct formation, the following workflow diagram is provided.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_analysis Analysis & Identification cluster_byproducts Potential Byproducts cluster_purification Purification Stage Start (S)-3-Aminobutanoic Acid + Methanol Catalyst Thionyl Chloride (SOCl2) (0-10°C then Reflux) Start->Catalyst Esterification Crude Crude Reaction Mixture Catalyst->Crude Unreacted Unreacted Starting Material Catalyst->Unreacted Incomplete Reaction Dimer Dimer/Oligomers Catalyst->Dimer High Temp/Time Crotonate Methyl Crotonate Catalyst->Crotonate High Temp/Acid Racemate (R)-Enantiomer Catalyst->Racemate Harsh Conditions TLC TLC Analysis Crude->TLC GCMS GC-MS Analysis Crude->GCMS NMR NMR Spectroscopy Crude->NMR Extraction Acid-Base Extraction Crude->Extraction Distillation Distillation Extraction->Distillation Chromatography Column Chromatography Distillation->Chromatography Final Pure this compound Chromatography->Final

Synthetic Workflow and Byproduct Formation

Concluding Remarks

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By employing the analytical techniques and mitigation strategies outlined in this guide, researchers can enhance the purity and yield of their product. This technical support center is a living document, and we encourage feedback and questions from the scientific community to continuously improve its utility.

References

  • Google Patents.
  • Lynn, D. M. Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. J. Vis. Exp.50 , e2524 (2011). [Link]

  • Google Patents. CN110683960A - Synthesis method of (R)-3-aminobutanol.
  • Mateus, A. F. C. et al. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. J. Chromatogr. A1414 , 139-149 (2015). [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Moos, M. et al. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids53 , 645–656 (2021). [Link]

  • ResearchGate. Synthesis of methyl-3-aminocrotonate. [Link]

  • Shrestha, A. et al. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Polym. Chem.13 , 546-555 (2022). [Link]

  • Pearson. Reactions of Amino Acids: Esterification. [Link]

  • Gunda, P. et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules13 , 1111-1119 (2008). [Link]

  • Reddy, M. S. et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules13 , 1111-1119 (2008). [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

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  • ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]

  • Gottlieb, H. E. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. J. Org. Chem.78 , 676-681 (2013). [Link]

  • Tserovski, V. et al. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. J. Sep. Sci.42 , 2329-2339 (2019). [Link]

  • Fiehn, O. et al. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Metabolites6 , 20 (2016). [Link]

  • The Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK! [Link]

  • Massachusetts Institute of Technology. Degradable poly(β-amino ester) microparticles for cleansing products and food fortification. [Link]

  • Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Li, Y. et al. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts10 , 89 (2020). [Link]

  • De, A. et al. Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.60B , 443-451 (2021). [Link]

  • Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics29 , 2176-2179 (2010). [Link]

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Scale-up challenges for reactions involving "Methyl (3S)-3-aminobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (3S)-3-aminobutanoate. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter when scaling up reactions involving this valuable chiral building block. Our focus is on diagnosing problems based on scientific principles and providing robust, actionable solutions.

Introduction: Understanding this compound

This compound is a chiral amino acid ester widely used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester—makes it a versatile intermediate. However, the very properties that make it useful can also present significant challenges during process scale-up. This guide addresses the most common issues encountered in reactions such as amidations and reductive aminations.

Physicochemical Properties

A clear understanding of the physical properties of your starting material is critical for process design and troubleshooting.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Appearance Colorless Liquid[2]
Boiling Point 54-55 °C @ 13 Torr[2]
Storage Temperature Freezer
CAS Number 83509-89-1[1]

Note: The hydrochloride salt, this compound hydrochloride (CAS: 139243-54-2), is a solid at room temperature and exhibits different solubility profiles.[3][4]

Troubleshooting Guide: Common Scale-Up Challenges

This section is structured in a problem-and-solution format to directly address issues you may encounter in the lab or pilot plant.

Issue 1: Stalled or Incomplete Amidation Reactions

Question: My amidation reaction with this compound works well at the 1g scale, but stalls at 50-60% conversion when I scale up to 100g. What is happening?

Scientific Rationale: Amidation reactions involving methyl esters are often reversible equilibrium processes. The reaction between an amine and this compound produces the desired amide and the volatile byproduct, methanol.[5][6] As the concentration of methanol builds up in the reaction vessel at larger scales, it can drive the reverse reaction, preventing the reaction from reaching full conversion.[6] This is a classic example of Le Chatelier's principle in action, a phenomenon that is often negligible at small scales where the byproduct can more easily evaporate but becomes rate-limiting upon scale-up.

Potential Causes & Recommended Solutions:

  • Equilibrium Limitation due to Methanol Accumulation:

    • Solution: Implement a method for the in situ removal of methanol. This actively shifts the equilibrium toward the product.[6]

      • Inert Gas Stripping: Bubble a slow stream of an inert gas (e.g., Nitrogen or Argon) through the reaction mixture. The gas flow will carry the volatile methanol out of the system.[6]

      • Vacuum Stripping: For reactions that can be run at elevated temperatures, applying a mild vacuum can effectively remove methanol as it forms.[5] This is a common process intensification technique.

  • Mass Transfer Limitations:

    • Solution: At larger scales, inefficient mixing can create localized pockets of high methanol concentration. Ensure your reactor is equipped with an appropriate overhead stirrer and baffling to maintain a homogenous reaction mixture.

G Stalled Stalled Amidation (Low Conversion) CheckEq Is the reaction reversible? Stalled->CheckEq CheckMixing Is mixing efficient at scale? Stalled->CheckMixing CheckEq->CheckMixing No MeOH Methanol Accumulation Shifts Equilibrium CheckEq->MeOH Yes MassXfer Poor Mass Transfer (Inhomogeneity) CheckMixing->MassXfer No RemoveMeOH Solution: Implement Methanol Removal (e.g., Vacuum, N2 Sparge) MeOH->RemoveMeOH ImproveMixing Solution: Improve Agitation (e.g., Baffles, Stirrer Design) MassXfer->ImproveMixing

Sources

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of Methyl (3S)-3-aminobutanoate Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

The stereochemical purity of drug intermediates is a cornerstone of modern pharmaceutical development. For chiral building blocks like Methyl (3S)-3-aminobutanoate and its derivatives, accurately quantifying the enantiomeric excess (e.e.) is not merely a quality control metric; it is a critical determinant of the final product's efficacy and safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in experimental data and mechanistic principles. We will explore both direct and indirect chiral HPLC strategies and contrast them with alternative analytical techniques, offering researchers a comprehensive framework for method selection and development.

The Central Challenge: Chiral Recognition of β-Amino Esters

Methyl 3-aminobutanoate is a β-amino acid ester. Unlike α-amino acids, the separation of the amino and carbonyl groups by an additional carbon atom influences the molecule's conformational flexibility and the spatial arrangement of its functional groups. This structural nuance is central to the strategy for chiral recognition. The primary amine provides a key interaction site for hydrogen bonding and complexation, while the ester group can also participate in dipole-dipole or hydrogen bonding interactions.[1][2] An effective chiral method must exploit these features to differentiate between the two enantiomers.

Strategic Decision: Direct vs. Indirect HPLC Methods

The first decision in developing a chiral separation method is whether to resolve the enantiomers directly on a Chiral Stationary Phase (CSP) or to convert them into diastereomers for separation on a standard achiral column.

G cluster_0 cluster_1 Direct Method cluster_2 Indirect Method start Sample: Methyl 3-aminobutanoate Derivative decision Method Selection start->decision direct_hplc Chiral HPLC (CSP) decision->direct_hplc Use Chiral Stationary Phase derivatization Derivatization (with Chiral Reagent) decision->derivatization Use Chiral Derivatizing Agent direct_outcome Enantiomers Resolved Directly direct_hplc->direct_outcome achiral_hplc Achiral HPLC (e.g., C18) derivatization->achiral_hplc indirect_outcome Diastereomers Resolved achiral_hplc->indirect_outcome

Caption: Workflow for selecting a chiral HPLC method.

Direct Enantioseparation Using Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity and speed, as it avoids sample derivatization.[3] The success of this method hinges entirely on selecting a CSP that can form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times. For primary amines and amino acid esters, several classes of CSPs are highly effective.

A. Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of amylose or cellulose derivatives coated or covalently bonded to a silica support.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[5]

  • Expert Insight: For analytes like Methyl 3-aminobutanoate, CSPs such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points. The carbamate linkages provide sites for hydrogen bonding with the analyte's amine group, while the phenyl groups offer potential for π-π stacking.[1][4]

B. Crown Ether-Based CSPs: Crown ether CSPs are specifically designed for the separation of compounds containing a primary amino group.[6] The chiral cavity of the crown ether selectively complexes with the protonated primary amine (-NH3+) of one enantiomer through multiple hydrogen bonds.

  • Expert Insight: Columns like CROWNPAK® CR(+) are highly effective for underivatized amino acids and their esters.[6][7][8] The separation typically requires an acidic mobile phase (e.g., aqueous perchloric or trifluoroacetic acid) to ensure the analyte's amine group is protonated. This makes the method highly compatible with mass spectrometry.[6][9]

C. Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC™ T (Teicoplanin) offer broad selectivity for amino acids and related compounds.[2][10] They possess a complex structure with multiple chiral centers and functional groups (carboxyl, phenolic, amino), creating a variety of potential interaction sites.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Analyte Preparation: Dissolve the Methyl 3-aminobutanoate derivative in the mobile phase to a concentration of ~1 mg/mL.

  • Mobile Phase: A typical starting condition is a mixture of an alkane and an alcohol, such as n-Hexane/2-Propanol (80:20, v/v). The ratio is critical; increasing the alcohol content generally reduces retention time but may decrease resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Temperature can influence selectivity; running at lower temperatures often improves resolution but increases analysis time.[8]

  • Detection: UV at 210-220 nm (for the ester carbonyl) or an appropriate wavelength if the derivative contains a chromophore.

Indirect Enantioseparation via Diastereomer Formation

The indirect method involves reacting the enantiomeric sample with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C8, C18).[6][11]

  • Causality: This approach is powerful when the analyte lacks a strong UV chromophore or when a suitable CSP cannot be readily found. The derivatization step can also introduce a fluorescent tag, dramatically increasing detection sensitivity.[1][11]

Common Chiral Derivatizing Agents:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with primary and secondary amines to form stable, UV-active diastereomers.[11]

  • o-Phthalaldehyde (OPA) with a chiral thiol: Forms fluorescent isoindole derivatives.

  • (R)-α-methyl-2-naphthaleneacetyl chloride: Introduces a naphthalene group, providing a strong UV chromophore.[12]

  • Derivatization: a. Dissolve ~1 mg of the Methyl 3-aminobutanoate derivative sample in 100 µL of acetone. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Add 40 µL of 1 M sodium bicarbonate buffer (pH ~8.5). d. Heat the mixture at 40°C for 1 hour.[11] e. Cool the reaction and quench by adding 20 µL of 2 M HCl. f. Dilute the mixture with the mobile phase before injection.

  • Column: Standard C18 column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., 0.1% Trifluoroacetic Acid in water) is typically used.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to improve peak shape.[11]

  • Detection: UV at 340 nm.

Performance Comparison: HPLC Methods

ParameterDirect Method (CSP)Indirect Method (Derivatization)
Speed Faster; no reaction step required.Slower due to derivatization, heating, and quenching steps.[11]
Simplicity High. Inject-and-run procedure.Lower. Requires careful control of reaction conditions.
Accuracy High. No risk of kinetic resolution or racemization during derivatization.Potential for error if derivatization is incomplete or if the agent is not enantiomerically pure.
Sensitivity Dependent on analyte's native chromophore.Can be very high if a fluorescent or strongly UV-active tag is introduced.[1]
Cost High initial cost for chiral columns.Lower column cost (standard C18), but ongoing cost for high-purity chiral reagents.
Method Development Can be empirical, requiring screening of multiple CSPs and mobile phases.[3]More predictable separation of diastereomers on C18 columns.
Applicability Broadly applicable with the right CSP.Useful for analytes without chromophores or when universal detection is needed.[12]

Comparison with Alternative Methodologies

While HPLC is the workhorse for enantiomeric excess determination, other techniques offer distinct advantages in specific contexts.[13]

G cluster_0 Analytical Techniques for E.E. Determination cluster_1 hplc Chiral HPLC hplc_pros Pros: - High Resolution - High Accuracy - Quantitative - Preparative Scale hplc->hplc_pros hplc_cons Cons: - Slower Throughput - Requires Chromophore (or derivatization) hplc->hplc_cons nmr Chiral NMR Spectroscopy nmr_pros Pros: - No Separation Needed - Absolute Configuration Possible - Small Sample Amount nmr->nmr_pros nmr_cons Cons: - Lower Sensitivity/Accuracy - Peak Overlap Issues - Requires Chiral Reagent nmr->nmr_cons cd Circular Dichroism (CD) cd_pros Pros: - Very High Throughput - 'Mix-and-Measure' - Good for HTS cd->cd_pros cd_cons Cons: - Less Accurate - Indirect Measurement - Requires Calibration cd->cd_cons

Caption: Comparison of HPLC, NMR, and CD techniques.

NMR Spectroscopy

Enantiomeric excess can be determined by NMR using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The agent interacts with the analyte enantiomers to form transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), causing the signals of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F) to appear at different chemical shifts.[14][15]

  • Comparison to HPLC: NMR is generally faster as no chromatographic separation is required. However, it is often less sensitive and accurate for determining trace enantiomeric impurities (<1% e.e.). Peak overlap can be a significant issue, complicating quantification.[14]

Chiroptical Methods (Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. For high-throughput screening (HTS), CD-based assays can determine e.e. rapidly.[13] These methods often involve a host-guest system where the analyte binds to a chiral sensor molecule, inducing a change in the CD signal that is proportional to the enantiomeric composition.[13][16]

  • Comparison to HPLC: CD methods are significantly faster, making them ideal for screening large numbers of samples in catalyst development.[13] However, they are generally less accurate than HPLC (e.g., ±5% error reported in some systems) and require the development of a specific sensor system for the analyte class.[13] They provide an indirect measurement that relies on a calibrated response curve.

Conclusion and Recommendations

For the definitive and accurate quantification of the enantiomeric excess of this compound derivatives in research and development, HPLC remains the gold standard .

  • For routine analysis, method simplicity, and accuracy, the direct method using a well-chosen Chiral Stationary Phase (such as a polysaccharide or crown ether-based column) is highly recommended. It minimizes sample handling and eliminates potential errors associated with derivatization.

  • The indirect method is a robust alternative when analytes lack a chromophore, when enhanced sensitivity is required, or when a suitable CSP is not available. The use of a derivatizing agent like Marfey's reagent on a standard C18 column is a validated and reliable approach.[11]

While alternative techniques like NMR and CD spectroscopy have valuable applications, particularly in high-throughput environments, they do not currently match the resolution, accuracy, and quantitative reliability of a well-developed chiral HPLC method for the precise determination of enantiomeric purity in drug development.

References

  • A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis. Benchchem.
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A Senior Application Scientist's Guide to Chiral β-Amino Esters: A Comparative Analysis Featuring Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral β-Amino Esters

In the landscape of modern medicinal chemistry and drug development, chiral β-amino acids and their ester derivatives stand out as pivotal structural motifs. Their incorporation into peptide-based therapeutics can induce stable, predictable secondary structures and confer remarkable resistance to enzymatic degradation, a critical factor in enhancing bioavailability and in-vivo efficacy.[1] The β-amino acid framework is a cornerstone in a multitude of biologically active molecules, from potent antibiotics to next-generation anticancer agents.[1] Consequently, the robust and stereocontrolled synthesis of enantiopure β-amino esters is a challenge of paramount importance for the pharmaceutical and biotechnology sectors.[2]

This guide provides an in-depth comparison of Methyl (3S)-3-aminobutanoate, a fundamental chiral building block, with other structurally relevant β-amino esters. We will dissect and compare their physicochemical properties, explore the nuances of their synthetic routes, and provide field-proven experimental protocols for their synthesis and analysis. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable, data-driven insights.

Physicochemical Properties: A Head-to-Head Comparison

The choice of ester group (e.g., methyl, ethyl, tert-butyl) and the stereochemistry at the β-carbon are defining features that dictate the physical properties and subsequent reactivity of these building blocks. Below is a comparative summary of this compound and two common alternatives.

PropertyThis compoundEthyl (3S)-3-aminobutanoatetert-Butyl (3R)-3-aminobutanoate
Molecular Formula C₅H₁₁NO₂[3]C₆H₁₃NO₂C₈H₁₇NO₂
Molecular Weight 117.15 g/mol [3]131.17 g/mol 159.23 g/mol
CAS Number 83509-89-1[3]52559-99-2188241-57-2
Boiling Point 54-55 °C @ 13 Torr[4]Not widely reportedNot widely reported
Stereochemistry (S)-configuration(S)-configuration(R)-configuration
Ester Group MethylEthyltert-Butyl

The selection of the ester functionality is a critical strategic decision. A methyl ester is often chosen for its reactivity and ease of transformation. In contrast, a bulky tert-butyl ester can serve as a protecting group, being stable under many reaction conditions but readily removable with acid, offering a distinct synthetic advantage in multi-step sequences.

Core Synthetic Strategies: Pathways to Enantiopurity

The efficient, enantioselective synthesis of β-amino esters is a well-explored field, with several robust methods available. The choice of strategy is often dictated by the desired substitution pattern, scalability requirements, and the availability of starting materials. We will compare four principal approaches.

Asymmetric Hydrogenation of β-Enamido Esters

This atom-economical method involves the hydrogenation of a prochiral β-enamido ester substrate using a chiral transition metal catalyst, typically based on Rhodium (Rh) or Ruthenium (Ru) complexed with chiral phosphine ligands.[1][5] The geometry of the enamine substrate ((E) vs. (Z)) can significantly influence reactivity and the level of enantioselectivity achieved.[5]

G cluster_0 Asymmetric Hydrogenation start Prochiral β-Enamido Ester product Chiral β-Amino Ester start->product Hydrogenation cat Chiral Catalyst (e.g., Rh-DuPhos) cat->product h2 H₂ (Pressure) h2->product

Caption: Workflow for Asymmetric Hydrogenation.

Diastereoselective Reformatsky Reaction

A classic and reliable method involves the addition of a Reformatsky reagent (an organozinc reagent derived from an α-halo ester) to a chiral imine.[6][7] The stereochemistry is often directed by a chiral auxiliary, such as (S)-phenylglycinol, on the imine, leading to a product with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the desired chiral β-amino ester.[6][7][8]

G cluster_1 Reformatsky Reaction imine Chiral Imine (with auxiliary) intermediate Diastereomeric Adduct imine->intermediate reagent Reformatsky Reagent (BrZnCH₂CO₂R) reagent->intermediate cleavage Auxiliary Cleavage (e.g., NaIO₄) intermediate->cleavage product Chiral β-Amino Ester cleavage->product G cluster_2 Asymmetric Mannich Reaction aldehyde Aldehyde product Chiral β-Amino Ester aldehyde->product amine Amine amine->product enolate Ketene Silyl Acetal (Enolate Equivalent) enolate->product catalyst Chiral Catalyst (e.g., Organocatalyst) catalyst->product Controls Stereochemistry

Caption: Workflow for Asymmetric Mannich-Type Reaction.

Aza-Michael (Conjugate) Addition

This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The use of a chiral catalyst ensures that the addition occurs enantioselectively, establishing the stereocenter at the β-position. This method is highly atom-economical as it is a pure addition reaction with no byproducts. [9]

Comparative Summary of Synthetic Routes
Synthetic StrategyKey AdvantagesKey LimitationsTypical ee (%)
Asymmetric Hydrogenation High atom economy, excellent enantioselectivity, well-established ligands. [1]Requires specialized high-pressure equipment; catalyst can be expensive.90-99+ [5][10]
Reformatsky Reaction High diastereoselectivity, reliable and well-understood mechanism. [6][7]Stoichiometric use of chiral auxiliary and zinc; multi-step process.>98 (de) [6][7]
Mannich Reaction Convergent (three components), broad substrate scope, organocatalytic options. [11][9]Can be challenging to control stereoselectivity with certain substrates.90-97 [2]
Aza-Michael Addition 100% atom economy, direct C-N bond formation. [9]Can be limited by the reactivity of the Michael acceptor and nucleophile.90-99 [9]

Experimental Protocol: Synthesis of a β-Amino Ester via Chiral Auxiliary

This protocol is adapted from a well-established, practical, large-scale synthesis using the Reformatsky approach, demonstrating the causality behind key experimental choices. [6][7] Objective: To synthesize a chiral β-amino ester with high diastereoselectivity.

Methodology:

  • Imine Formation (Self-Validating Start):

    • Rationale: The formation of a chiral imine from an aldehyde and (S)-phenylglycinol is the critical first step that installs the stereochemical directing group. The purity of this imine directly impacts the diastereoselectivity of the subsequent step.

    • Procedure: To a solution of 3-trimethylsilylpropanal (1.0 eq) in toluene, add (S)-phenylglycinol (1.0 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically. Monitor the reaction by TLC until the aldehyde is consumed. The crude chiral imine is typically used directly without further purification, which is validated by the high diastereoselectivity observed later.

  • Diastereoselective Reformatsky Addition:

    • Rationale: The Reformatsky reagent, generated in situ from an α-bromoester and activated zinc, adds to the chiral imine. The rigid, chelated transition state, directed by the phenylglycinol auxiliary, forces the addition to occur on a specific face of the imine, yielding one major diastereomer. [6] * Procedure: In a separate flask, activate zinc dust with 1,2-dibromoethane. Add a solution of methyl bromoacetate (1.2 eq) in THF to the activated zinc and heat gently to initiate reagent formation. Cool the reagent to -10 °C and slowly add the crude imine solution from Step 1. Stir the reaction at this temperature for 4-6 hours.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric excess (de) can be determined at this stage by ¹H NMR analysis of the crude product, typically showing >98% de. [6]

  • Oxidative Cleavage of the Chiral Auxiliary:

    • Rationale: The chiral auxiliary must be removed to unmask the desired β-amino ester. Sodium periodate (NaIO₄) is an effective reagent for the oxidative cleavage of the C-C bond in the amino alcohol moiety. [6][7]Interestingly, in some cases, the cleavage is selective for the major (desired) diastereomer, further enhancing the enantiomeric purity of the final product. [6] * Procedure: Dissolve the crude adduct from Step 2 in a mixture of ethanol and water. Add sodium periodate (2.5 eq) in portions while maintaining the temperature below 25 °C. Stir for 12-16 hours.

  • Hydrolysis and Isolation:

    • Rationale: The product of the cleavage is an imine, which is hydrolyzed under acidic conditions to yield the free amine. It is then isolated as a stable salt, such as a hydrochloride or p-toluenesulfonate salt, which improves handling and stability. [7] * Procedure: After cleavage, filter the reaction mixture. To the filtrate, add p-toluenesulfonic acid monohydrate (1.1 eq). The product salt typically precipitates from the solution or can be crystallized by adding an anti-solvent like heptane. Filter the solid, wash with a non-polar solvent, and dry under vacuum to yield the final chiral β-amino ester salt with high enantiomeric excess (ee >99%). [6]

Analytical Characterization: The Mandate for Purity Verification

The synthesis of a chiral molecule is incomplete without rigorous verification of its enantiomeric purity. The determination of enantiomeric excess (ee) is a critical quality control step in both research and manufacturing. [12]

Comparison of Key Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase (CSP). [12]High accuracy and resolution; well-established and versatile. [13]Longer analysis times; higher solvent consumption. [13][14]
Chiral GC Separation of volatile enantiomers based on differential interaction with a CSP. [12]High sensitivity (FID detector); fast analysis for volatile compounds.Requires analyte to be volatile or derivatized; potential for thermal degradation.
NMR with Chiral Agents Formation of diastereomeric complexes with a chiral discriminating agent, leading to distinct NMR signals. [12][15]Rapid analysis; no separation required; provides structural information.Lower sensitivity; requires pure chiral discriminating agents; signal overlap can be an issue.
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a self-validating system for determining the enantiomeric purity of a chiral β-amino ester.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

Procedure:

  • Method Development (Validation Step 1):

    • Rationale: A racemic standard (a 50:50 mixture of both enantiomers) is essential to establish the method. It allows for the identification of the retention times for each enantiomer and confirms that the chosen column and mobile phase can achieve baseline separation.

    • Procedure: Prepare a solution of the racemic β-amino ester in the mobile phase. Inject onto the chiral column. Optimize the mobile phase (typically a mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the two enantiomeric peaks. Record the retention times (t_R1 and t_R2).

  • Sample Preparation:

    • Rationale: The sample must be accurately prepared at a known concentration to ensure the response is within the linear range of the detector.

    • Procedure: Accurately weigh and dissolve the synthesized chiral β-amino ester sample in the optimized mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Sample Analysis:

    • Procedure: Inject the prepared sample onto the HPLC system using the optimized method from Step 1. Record the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • Rationale: The area under each peak is directly proportional to the concentration of that enantiomer. The ee is a measure of the purity of the dominant enantiomer.

    • Procedure: Integrate the peak areas for the two enantiomers (Area1 and Area2). Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

G cluster_3 Workflow for ee Determination by Chiral HPLC racemic Prepare Racemic Standard method Develop Separation Method racemic->method analysis Inject Sample & Acquire Chromatogram method->analysis sample Prepare Synthesized Sample sample->analysis calc Integrate Peaks & Calculate ee% analysis->calc

Caption: Workflow for ee Determination by Chiral HPLC.

Conclusion

This compound and its related chiral β-amino esters are more than just reagents; they are enabling tools for the construction of complex, biologically active molecules. The choice between a methyl, ethyl, or tert-butyl ester, or between an (S) or (R) enantiomer, is a strategic decision with far-reaching implications for a synthetic campaign. Understanding the comparative advantages of different synthetic routes—from the atom economy of asymmetric hydrogenation to the reliability of diastereoselective additions—allows the modern chemist to select the optimal pathway. This choice must always be validated by rigorous analytical characterization, with techniques like chiral HPLC providing the definitive measure of success. By integrating a deep understanding of synthesis with robust analytical science, researchers can confidently and efficiently leverage these critical building blocks to advance the frontiers of drug discovery.

References

  • Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, R. P., et al. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications. Available at: [Link]

  • Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. Available at: [Link]

  • Smith, C. R., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie. Available at: [Link]

  • Ka-Wing, C., et al. (2014). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

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  • Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis of anti-β-hydroxy-α-amino esters using chiral quaternary ammonium salts. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). Selected methods for the asymmetric synthesis of chiral γ‐amino esters... ResearchGate. Available at: [Link]

  • Li, B., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • Colpaert, F., et al. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters. Available at: [Link]

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A Comparative Guide to Spectroscopic Methods for Confirming the Stereochemistry of Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise control and confirmation of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety and efficacy of therapeutic agents.[1] Chiral molecules, such as Methyl (3S)-3-aminobutanoate, a key building block in the synthesis of various pharmaceuticals, present a critical challenge in this regard. The spatial arrangement of atoms at a stereocenter can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of modern spectroscopic techniques for the unambiguous determination of the absolute configuration of this compound and its derivatives, offering researchers the insights needed to select the most appropriate method for their specific needs.

The Imperative of Stereochemical Confirmation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the ability to produce and, critically, to verify the stereochemical purity of a single enantiomer is a cornerstone of modern drug development. This guide will navigate the practical applications and theoretical underpinnings of three powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Diastereomeric Differentiation

NMR spectroscopy is a cornerstone of chemical analysis, and its application to stereochemical determination is both robust and versatile. The core principle involves converting a pair of enantiomers, which are indistinguishable in a standard NMR spectrum, into a pair of diastereomers. Diastereomers possess different physical properties and, crucially, distinct NMR spectra, allowing for both the determination of enantiomeric excess and the assignment of absolute configuration.[2][3] This is achieved through the use of chiral derivatizing agents or chiral solvating agents.

Chiral Derivatizing Agents (CDAs): The Mosher's Method

Among the most reliable and widely used CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[4][5][6] This method is particularly well-suited for determining the absolute configuration of primary amines like this compound.[7][8] The amine is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form a pair of diastereomeric amides.

The underlying principle of Mosher's method lies in the magnetic anisotropy of the phenyl group of the MTPA moiety. In the most stable conformation of the resulting amide, this phenyl group will shield or deshield nearby protons of the analyte, leading to observable differences in their chemical shifts (Δδ = δS - δR). By systematically analyzing these chemical shift differences, the absolute configuration of the original amine can be confidently assigned.[4][7][9]

  • Preparation of Diastereomeric Amides (Two parallel reactions):

    • Reaction A: To a solution of the purified Methyl 3-aminobutanoate (1.0 equivalent) in a suitable aprotic solvent (e.g., pyridine or CH₂Cl₂ with a catalytic amount of DMAP), add (R)-(-)-MTPA chloride (1.2 equivalents) dropwise at 0 °C.

    • Reaction B: In a separate flask, repeat the identical procedure using (S)-(+)-MTPA chloride (1.2 equivalents).

    • Rationale: Running two separate reactions with both enantiomers of the CDA is crucial for the comparative analysis that forms the basis of the configuration assignment.[4][5]

  • Reaction Monitoring and Work-up:

    • Allow the reactions to stir at room temperature, monitoring for completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify each diastereomeric amide separately via column chromatography on silica gel to remove any unreacted Mosher's acid and other impurities.[6]

    • Rationale: High purity of the diastereomers is essential for accurate NMR analysis and unambiguous signal assignment.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide in the same deuterated solvent (e.g., CDCl₃).

    • Carefully assign all relevant proton signals for both diastereomers. This may require 2D NMR techniques such as COSY.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

  • Configuration Assignment:

    • Construct a model of the diastereomeric amides, considering the most stable conformation where the carbonyl of the amide, the C=O of the ester, and the trifluoromethyl group are eclipsed.

    • Analyze the sign of the Δδ values. Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values. This spatial distribution allows for the assignment of the absolute configuration of the stereocenter.[10]

Mosher_Method_Workflow cluster_prep Diastereomer Synthesis cluster_analysis Analysis Analyte This compound Reaction_R Reaction A Analyte->Reaction_R 1.0 eq Reaction_S Reaction B Analyte->Reaction_S 1.0 eq R_MTPA (R)-MTPA-Cl R_MTPA->Reaction_R 1.2 eq S_MTPA (S)-MTPA-Cl S_MTPA->Reaction_S 1.2 eq Purify_R Purification Reaction_R->Purify_R Purify_S Purification Reaction_S->Purify_S NMR_R ¹H NMR Purify_R->NMR_R NMR_S ¹H NMR Purify_S->NMR_S Compare Calculate Δδ = δS - δR NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for Mosher's Amide Analysis.

Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of Chiral Solvating Agents (CSAs). CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[11][12] This interaction is typically based on hydrogen bonding, π-π stacking, or dipole-dipole interactions. The formation of these diastereomeric complexes in the NMR tube leads to the separation of signals for the enantiomers, allowing for the determination of enantiomeric excess (ee).[11][13] While generally less effective for absolute configuration determination than CDAs, CSAs offer a rapid and non-destructive method for assessing enantiomeric purity.[11]

  • Acquire a standard ¹H NMR spectrum of the analyte, Methyl 3-aminobutanoate.

  • Add a small amount of the chosen CSA (e.g., (R)-1,1'-bi-2-naphthol (BINOL) or a derivative) to the NMR tube.

  • Acquire subsequent spectra, titrating with the CSA until optimal signal separation is observed.

  • Integrate the separated signals to determine the enantiomeric ratio.

Chiroptical Spectroscopy: Probing Chirality with Polarized Light

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), directly probe the three-dimensional structure of chiral molecules by measuring the differential absorption of left and right circularly polarized light.[14][15] These methods are powerful for determining the absolute configuration of a molecule without the need for derivatization.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in a molecule.[14][15] Since VCD is sensitive to the mutual orientation of different functional groups, it provides a detailed fingerprint of the molecule's 3D structure, including its absolute configuration.[14][16] A key advantage of VCD is that virtually all chiral molecules have a VCD spectrum.[17]

The determination of absolute configuration by VCD relies on a comparison between the experimentally measured spectrum and a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[1][14][15] If the calculated spectrum for a given enantiomer matches the experimental spectrum, the absolute configuration is confirmed.[1]

  • Sample Preparation: Dissolve a sufficient amount of Methyl 3-aminobutanoate (typically 5-10 mg) in a suitable, non-absorbing deuterated solvent (e.g., CDCl₃) to create a concentration of approximately 0.1 M.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample using a dedicated VCD spectrometer.[18]

    • Data collection may take several hours to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than IR absorption signals.[17][19]

  • Quantum Chemical Calculations:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For each low-energy conformer, calculate the theoretical IR and VCD spectra using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.

    • A good match in the signs and relative intensities of the major VCD bands allows for an unambiguous assignment of the absolute configuration.[1][15]

VCD_Workflow cluster_exp Experimental cluster_comp Computational SamplePrep Sample Preparation (5-10 mg in CDCl₃) AcquireSpectra Acquire VCD/IR Spectra SamplePrep->AcquireSpectra ExpSpectrum Experimental Spectrum AcquireSpectra->ExpSpectrum Compare Compare Experimental and Calculated Spectra ExpSpectrum->Compare ConfSearch Conformational Search DFT_Calc DFT Calculation of VCD/IR Spectra ConfSearch->DFT_Calc Boltzmann Boltzmann Averaging DFT_Calc->Boltzmann CalcSpectrum Calculated Spectrum for (S)-enantiomer Boltzmann->CalcSpectrum CalcSpectrum->Compare

Caption: Workflow for VCD-based stereochemical analysis.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions.[20][21][22] For ECD to be effective, the molecule must contain a chromophore that absorbs in an accessible UV-Vis range. The ester carbonyl group in Methyl 3-aminobutanoate can serve as a suitable chromophore.

Similar to VCD, ECD analysis involves comparing the experimental spectrum with quantum chemical calculations to assign the absolute configuration.[23][24] ECD is generally faster to measure than VCD and requires less sample.[25] However, its applicability is limited to molecules with suitable chromophores, and the accuracy of the computational prediction can be more sensitive to conformational and solvent effects.

Comparison of Spectroscopic Methods

FeatureNMR with Mosher's MethodVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Covalent derivatization to form diastereomers with distinct NMR spectra.[7][]Differential absorption of left and right circularly polarized IR light.[14][15]Differential absorption of left and right circularly polarized UV-Vis light.[20]
Primary Use Absolute configuration and enantiomeric excess determination.Absolute configuration determination.[18]Absolute configuration and enantiomeric purity determination.[25][27]
Sample Req. 1-5 mg per diastereomer5-15 mg0.1-1 mg
Measurement Time Several hours (including reaction and purification)Several hours per sampleMinutes per sample
Derivatization Required (potentially altering the original compound)Not requiredNot required
Computational Req. Not required for data acquisition, but helpful for conformational analysis.Essential for absolute configuration assignment (DFT calculations).[1][28]Essential for absolute configuration assignment (TD-DFT calculations).[23]
Applicability Broadly applicable to amines, alcohols, and carboxylic acids.[]Universal for chiral molecules.[17]Requires a suitable UV-Vis chromophore.[24]
Key Advantage Well-established, highly reliable, and does not require specialized spectrometers beyond a standard NMR.Provides rich structural information; applicable to a wide range of molecules.[16]High sensitivity, rapid measurement, and low sample consumption.[25]
Key Limitation Destructive, time-consuming synthesis and purification steps.Requires specialized instrumentation and significant computational resources.[19]Limited to molecules with chromophores; calculations can be sensitive to solvent and conformation.[24]

Conclusion and Recommendations

The choice of spectroscopic method for confirming the stereochemistry of this compound depends on the specific research question, available resources, and the stage of drug development.

  • For definitive, routine confirmation of absolute configuration and enantiomeric excess in a synthetic chemistry lab, the Mosher's method remains a gold standard. Its reliance on standard NMR instrumentation makes it highly accessible, and the methodology is well-documented and reliable.[4][5]

  • When non-destructive analysis is paramount, or when dealing with a novel compound where derivatization might be problematic, VCD is the method of choice. It provides a wealth of structural information and is universally applicable to chiral molecules, though it requires access to specialized equipment and computational expertise.[28][29]

  • For rapid screening of enantiomeric purity or for molecules with strong chromophores, ECD offers a fast and sensitive alternative. Its low sample requirement is a significant advantage when material is limited.[25]

Ultimately, a multi-faceted approach can provide the highest level of confidence. For instance, using a rapid method like ECD for initial screening, followed by a definitive confirmation with Mosher's method or VCD, constitutes a robust and self-validating workflow for ensuring the stereochemical integrity of critical pharmaceutical intermediates like this compound.

References

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Beyond the Standard: A Comparative Guide to Alternative Chiral Building Blocks for β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern drug discovery and development, providing access to a rich diversity of peptidomimetics, natural products, and pharmacologically active compounds.[1] For years, "Methyl (3S)-3-aminobutanoate" has served as a reliable and accessible chiral building block. However, the ever-expanding complexity of pharmaceutical targets necessitates a broader palette of chiral synthons. This guide provides an in-depth comparison of alternative chiral building blocks and synthetic strategies for accessing β-amino acids, offering researchers and drug development professionals a nuanced understanding of the available options. We will delve into the utility of naturally derived chiral pools, the elegance of asymmetric catalysis, and the versatility of cyclic intermediates, all supported by experimental data and detailed protocols.

Introduction: The Enduring Importance of Chiral β-Amino Acids

β-Amino acids are structural isomers of their α-amino acid counterparts, with the amino group located on the second carbon from the carboxyl group. This seemingly subtle shift has profound implications for their chemical and biological properties. Peptides incorporating β-amino acids, known as β-peptides, often exhibit enhanced stability towards proteolytic degradation and can adopt unique, stable secondary structures like helices and sheets.[1] These characteristics make them highly attractive for the development of novel therapeutics with improved pharmacokinetic profiles.

While "this compound" provides a straightforward entry into a subset of β-amino acids, reliance on a single building block can stifle innovation. The need for structural diversity—varied side chains, substitution patterns, and stereochemistries—drives the exploration of alternative synthetic approaches. This guide will explore three major strategies that offer compelling alternatives: leveraging the "chiral pool," employing asymmetric synthesis methodologies, and utilizing β-lactams as versatile intermediates.

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources.[2] This strategy is highly efficient as the chirality is pre-installed, often leading to shorter and more cost-effective synthetic routes.

α-Amino Acids: A Homologation Approach

One of the most intuitive sources of chirality for β-amino acid synthesis is the vast array of proteinogenic and non-proteinogenic α-amino acids. The Arndt-Eistert homologation is a classic, albeit sometimes harsh, method for converting an α-amino acid into its β-homolog.[3] This involves the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement. While effective, the use of diazomethane presents significant safety challenges.

More contemporary and safer methods for this one-carbon extension are now prevalent. For instance, N-protected α-amino acids can be reduced to the corresponding β-amino alcohols, which are then converted to a suitable leaving group (e.g., iodide) and subsequently cyanated. Hydrolysis of the resulting nitrile furnishes the desired β-amino acid.[4]

Experimental Protocol: Homologation of N-Boc-L-alanine to N-Boc-(S)-3-aminobutanoic acid

  • Reduction: To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of methanol.

  • Iodination: The crude N-Boc-L-alaninol is dissolved in dichloromethane. To this solution, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Cool the mixture to 0 °C and add iodine (1.5 eq) portion-wise. Stir at room temperature for 2 hours.

  • Cyanation: The resulting crude iodide is dissolved in DMSO, and sodium cyanide (2.0 eq) is added. The mixture is heated to 60 °C for 6 hours.

  • Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to yield N-Boc-(S)-3-aminobutanoic acid.

Terpenes: Rigid Scaffolds for Stereocontrol

Monoterpenes, such as (+)- and (-)-α-pinene, (+)-3-carene, and (+)-pulegone, are abundant and inexpensive chiral starting materials.[5][6] Their rigid bicyclic or cyclic structures provide excellent stereocontrol in subsequent transformations. A common strategy involves the [2+2] cycloaddition of chlorosulfonyl isocyanate to a terpene-derived olefin to form a β-lactam, which can then be hydrolyzed.[5]

Terpene_to_Beta_Amino_Acid terpene Chiral Terpene (e.g., α-pinene) olefin Terpene-derived Olefin terpene->olefin  Functional Group  Manipulation beta_lactam β-Lactam Intermediate olefin->beta_lactam  [2+2] Cycloaddition  (e.g., with CSI) beta_amino_acid β-Amino Acid beta_lactam->beta_amino_acid  Hydrolysis

Pyroglutamic Acid: A Constrained Glutamic Acid Surrogate

(S)-Pyroglutamic acid, a derivative of glutamic acid, is a versatile chiral building block. Its lactam structure allows for selective functionalization at various positions.[7][8] For instance, the enolate of a protected pyroglutamate can undergo diastereoselective alkylation, followed by lactam ring-opening to afford 4-substituted glutamic acid analogs, which are a class of β-amino acids.[9]

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis methodologies offer the advantage of creating chiral centers from achiral or racemic starting materials, providing access to a wider range of structurally diverse β-amino acids.[10]

Catalytic Asymmetric Conjugate Addition

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is one of the most direct routes to β-amino acids.[1][11] The use of chiral catalysts, including transition metal complexes and organocatalysts, can render this reaction highly enantioselective.[12][13] For example, chiral Lewis acids can activate the enoate, while a chiral Brønsted base can activate the nucleophile.

Catalyst SystemSubstrateNucleophileYield (%)e.e. (%)Reference
Chiral Ni(II)-Schiff Baseα-Substituted NitroacetatesN-Boc-iminesHighHigh[11]
Chiral ThioureaSilyl Ketene AcetalsN-Boc-aryl iminesExcellentExcellent[14]
Rh-Catalyzedβ-AcrylatesAryl Boronic AcidsHigh>90[1]
Asymmetric Hydrogenation

The asymmetric hydrogenation of β-enamino esters is a powerful and atom-economical method for producing β-amino acids.[1] Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, have proven to be highly effective.[15] The stereochemical outcome is determined by the coordination of the substrate to the chiral metal center.

Asymmetric_Hydrogenation enamino_ester β-Enamino Ester beta_amino_ester Chiral β-Amino Ester enamino_ester->beta_amino_ester  H₂, Chiral Catalyst chiral_catalyst Chiral Catalyst (e.g., Rh-BINAP) beta_amino_acid β-Amino Acid beta_amino_ester->beta_amino_acid  Ester Hydrolysis

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals.[14][16][17] Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze various reactions for β-amino acid synthesis, including Mannich reactions and Michael additions.[14][18]

β-Lactams: Strained Rings as Versatile Intermediates

β-Lactams, or 2-azetidinones, are not only important as antibiotics but also serve as valuable synthetic intermediates.[19][20] The inherent ring strain of the four-membered ring facilitates nucleophilic ring-opening, providing a versatile route to β-amino acids and their derivatives.[21] Enantiomerically pure β-lactams can be prepared through various methods, including the Staudinger ketene-imine cycloaddition using chiral auxiliaries.

The regioselectivity of the ring-opening reaction can be controlled by the choice of nucleophile and the substituents on the β-lactam ring. For example, hydrolysis with aqueous acid or base typically cleaves the N1-C2 bond to yield the corresponding β-amino acid.[19]

Experimental Protocol: Synthesis and Ring-Opening of a Chiral β-Lactam

  • β-Lactam Formation (Staudinger Cycloaddition): To a solution of a chiral imine (derived from a chiral amine) in dichloromethane at -78 °C, add triethylamine (1.2 eq). Then, add a solution of an acid chloride (e.g., acetyl chloride) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Ring-Opening: The purified β-lactam is dissolved in a mixture of methanol and concentrated hydrochloric acid. The solution is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure to yield the hydrochloride salt of the β-amino acid methyl ester.

Conclusion: A Multi-faceted Approach to β-Amino Acid Synthesis

While "this compound" remains a valuable and convenient chiral building block, the demands of modern medicinal chemistry and materials science necessitate a broader and more versatile synthetic toolbox. The choice of an alternative building block or synthetic strategy depends on several factors, including the desired target structure, cost, scalability, and safety considerations.

  • Chiral pool synthesis offers an economical and often straightforward route when the target molecule bears a structural resemblance to a readily available natural product.

  • Asymmetric synthesis , particularly catalytic methods, provides unparalleled flexibility in designing novel β-amino acid structures with high enantiopurity.

  • β-Lactam chemistry presents a robust and versatile platform for the synthesis of a wide array of β-amino acid derivatives.

By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their research and development programs. The continued exploration and innovation in these areas will undoubtedly lead to the discovery of new and improved β-amino acid-based molecules with significant scientific and therapeutic impact.

References

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A Senior Application Scientist's Guide to Chiral Building Blocks: A Cost-Benefit Analysis of Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The chirality of a molecule can dictate its pharmacological efficacy, safety profile, and interaction with biological targets.[1][] Consequently, the strategic selection of chiral building blocks is a critical decision point in any synthetic campaign, balancing cost, efficiency, and stereochemical integrity.[3]

This guide provides an in-depth cost-benefit analysis of Methyl (3S)-3-aminobutanoate , a versatile and valuable chiral building block. As Senior Application Scientists, our goal is to move beyond mere data sheets and provide a narrative grounded in practical experience. We will dissect the intrinsic value of this molecule, compare it objectively with common synthetic alternatives, and provide the experimental context needed to make informed decisions in your research and development endeavors.

Part 1: A Profile of this compound

This compound is a chiral ester derivative of β-aminobutyric acid. Its structure incorporates a stereogenic center at the C3 position, making it a valuable precursor for introducing this specific chirality into more complex target molecules.[4]

PropertyValue
IUPAC Name This compound[4]
CAS Number 83509-89-1[4][5]
Molecular Formula C5H11NO2[4][6]
Molecular Weight 117.15 g/mol [4][5][6]
Appearance Typically a liquid or low-melting solid
Topological Polar Surface Area 52.3 Ų[4][6]
Complexity 82.5[4][6]
Synthetic Accessibility

The primary route to this compound is the direct esterification of (S)-3-aminobutanoic acid using methanol, typically catalyzed by an acid like thionyl chloride or hydrogen chloride.[7] This straightforward conversion of a readily available chiral pool starting material is a key advantage, minimizing complex synthetic steps and purification challenges. A typical lab-scale synthesis is detailed in the protocols section of this guide.

Core Applications & Strategic Value

The strategic value of this compound lies in its bifunctionality. The amine serves as a nucleophile or a point for derivatization, while the methyl ester is a versatile handle for transformations such as amidation, reduction to the corresponding amino alcohol, or hydrolysis.[8]

While its application is broad, it is particularly noted as a precursor for more complex N-unprotected β-amino esters and their derivatives, which are crucial components in various biologically active molecules, including peptide mimics and pharmaceutical agents.[9] For instance, the closely related (R)-enantiomer is a key intermediate in the synthesis of Dolutegravir, an HIV integrase inhibitor, highlighting the importance of this structural motif in drug development.[8]

Safety & Handling Profile

As with many amine-containing reagents, proper handling is essential. The hydrochloride salt form is often used to improve stability and ease of handling.[10]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12]

  • Storage: Store in a cool, dry place, often under an inert atmosphere to prevent degradation.[13]

Part 2: The "Build vs. Buy" Dilemma: A Comparative Analysis

The central question for any synthetic chemist is whether to utilize a pre-formed chiral building block like this compound (a "buy" decision) or to generate the required stereocenter through asymmetric synthesis (a "build" decision).

The Alternatives
  • Asymmetric Hydrogenation of Enamines: A powerful "build" strategy involves the transition metal-catalyzed asymmetric hydrogenation of a prochiral enamine ester, such as methyl 3-aminocrotonate.[14][15] This method can provide high enantioselectivity but requires specialized catalysts and optimization.[16]

  • Chiral Auxiliaries: Another "build" approach involves attaching a chiral auxiliary to an achiral precursor to direct a diastereoselective reaction, followed by cleavage of the auxiliary. This is a robust but often less atom-economical method.

  • Biocatalysis (Transaminases): A greener "build" alternative uses transaminase enzymes to convert a ketone precursor into the desired chiral amine with high enantioselectivity. This approach is gaining significant traction in pharmaceutical synthesis.[17]

  • Alternative Esters/Protected Forms: This represents a different "buy" decision. One might consider the ethyl or tert-butyl ester for different reactivity or solubility, or an N-protected version (e.g., Boc, Cbz) to simplify subsequent synthetic steps at the cost of additional protection/deprotection steps.

Cost-Benefit Deep Dive

The decision matrix below outlines the causality behind choosing one path over another.

FactorThis compound (Buy)Asymmetric Synthesis (Build)
Upfront Cost Moderate to high cost for the reagent itself. Pricing is quantity-dependent.Lower initial precursor cost, but high cost for chiral catalysts (e.g., Rhodium, Ruthenium complexes), ligands, or enzymes.[18]
Development Time Minimal. The chirality is pre-installed. Focus is on downstream reactions.Significant. Requires screening of catalysts, solvents, and conditions to optimize yield and enantioselectivity.
Predictability High. The stereochemical outcome is guaranteed.Moderate to High. Success is dependent on substrate compatibility with the catalytic system. Unforeseen difficulties can arise.[18]
Scalability Generally straightforward. Limited only by supplier availability of the building block.Can be challenging. Catalyst loading, hydrogen gas handling (for hydrogenation), and purification may require specialized equipment at scale.
Atom Economy High. The entire molecule is typically incorporated into the final product.Varies. Catalytic methods can be highly atom-economical. Chiral auxiliary methods are inherently poor in this regard.
Stereochemical Purity Very high (>98% ee is common). The cost includes the assurance of high enantiopurity.Variable. Can achieve >99% ee, but often requires extensive optimization. Lower ee may necessitate chiral resolution, adding cost and reducing yield.[18]
Intellectual Property Freedom to operate is generally clear for using a commercial building block.Novel synthetic routes may be patentable, offering a competitive advantage. However, existing catalyst technologies are often patented.
Quantitative Comparison Summary
ParameterThis compoundAsymmetric HydrogenationChiral Auxiliary Method
Typical ee% >98%90% to >99% (highly dependent on optimization)>95% (as de%)
Typical Overall Yield N/A (Starting Material)70-95% (for the key step)60-85% (multi-step sequence)
Relative Cost/Mole

$


(catalyst)

$ (auxiliary)
Time Investment LowHighMedium

Part 3: Visualizing the Synthetic Strategy

Workflow for Synthetic Approach Selection

The following diagram illustrates the decision-making process when choosing between a chiral building block and an asymmetric synthesis approach.

G start Project Start: Need Chiral β-Amino Ester is_novel Is the Target Molecule Novel? start->is_novel is_scale_large Large Scale (>1 kg)? cost_analysis Cost Analysis is_scale_large->cost_analysis Yes buy_block Use Chiral Building Block (e.g., this compound) is_scale_large->buy_block No is_novel->is_scale_large No timeline Aggressive Timeline? is_novel->timeline Yes timeline->is_scale_large No timeline->buy_block Yes cost_analysis->buy_block Unfavorable build_route Develop Asymmetric Synthesis (e.g., Hydrogenation, Biocatalysis) cost_analysis->build_route Favorable

Caption: Decision workflow for choosing a synthetic strategy.

Synthetic Utility Diagram

This diagram shows the central role of this compound as a precursor to various valuable derivatives.

G cluster_0 Key Transformations start This compound amide (S)-3-Aminobutanamide start->amide Amidation (R-NH2) alcohol (S)-3-Aminobutan-1-ol start->alcohol Reduction (e.g., LiAlH4) peptide β-Peptide Fragment start->peptide Peptide Coupling (after hydrolysis) acid (S)-3-Aminobutanoic Acid start->acid Hydrolysis (H+ or OH-)

Caption: Synthetic pathways from this compound.

Part 4: Validated Experimental Protocols

To provide a tangible comparison, we present two self-validating protocols. The first details a standard transformation of our title compound. The second outlines an alternative "build" approach.

Protocol 1: Synthesis of (S)-3-Acetamidobutanoic Acid from this compound

This protocol demonstrates the utility of the building block in a straightforward acylation followed by hydrolysis, a common sequence in pharmaceutical synthesis.

Rationale: This two-step process converts the chiral building block into its N-acetylated acid form. The acetylation protects the amine for subsequent reactions or provides the final desired moiety, and the saponification converts the ester to a carboxylic acid, which is a common functional group for further coupling reactions (e.g., amide bond formation).

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Methanol

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

Part A: N-Acetylation

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude Methyl (S)-3-acetamidobutanoate.

Part B: Saponification

  • Dissolve the crude methyl ester from Part A in methanol.

  • Add 1M NaOH solution (1.5 eq) and stir the mixture at room temperature overnight. Monitor the hydrolysis by TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate may form.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (S)-3-Acetamidobutanoic Acid.

Self-Validation: The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of stereochemical integrity can be confirmed by polarimetry or by converting the acid to a chiral derivative for analysis by chiral HPLC/GC.

Protocol 2: Asymmetric Hydrogenation of Methyl 3-aminocrotonate

This protocol provides a contrasting "build" approach to generate a similar chiral β-amino ester.

Rationale: This method generates the stereocenter catalytically, offering an atom-economical alternative to using a pre-made chiral building block. The choice of a chiral phosphine ligand (e.g., a DuPHOS or Josiphos family ligand) is critical for inducing high enantioselectivity.

Materials:

  • Methyl 3-aminocrotonate (1.0 eq)[15][19]

  • [Rh(COD)₂]BF₄ (0.5-1 mol%) or similar Rhodium precursor

  • Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPHOS) (0.55-1.1 mol%)

  • Degassed Methanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand. Add degassed methanol and stir for 20-30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve methyl 3-aminocrotonate in degassed methanol.

  • Transfer the substrate solution to the hydrogenation vessel. Using a cannula, transfer the prepared catalyst solution into the vessel.

  • Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 5-20 bar, optimization required).

  • Stir the reaction at a set temperature (e.g., 25-40 °C) for 12-24 hours.

  • Upon reaction completion (monitored by GC or NMR of an aliquot), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography if necessary, though often the conversion is clean enough to proceed directly.

Self-Validation: The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) must be determined using a specialized analytical technique, typically chiral HPLC or chiral GC, to validate the effectiveness of the asymmetric catalysis.

Conclusion and Recommendations

The choice between "building" a stereocenter and "buying" a chiral building block like this compound is not a matter of one approach being universally superior. It is a strategic decision dictated by the specific context of a project.

Choose this compound when:

  • Speed is critical: For early-stage discovery and rapid SAR studies, the guaranteed chirality allows chemists to focus on synthesizing derivatives rather than developing synthetic methodology.

  • The scale is small to moderate: The cost of the building block is justified by the savings in development time and resources.

  • Predictability is paramount: When the synthetic route must be robust and reliable, eliminating the risk of a failed or low-selectivity asymmetric reaction is a major advantage.

Consider an Asymmetric Synthesis ("Build") approach when:

  • The target is a large-volume API: At manufacturing scale, the high cost of a chiral building block can become prohibitive. The upfront investment in developing a catalytic process can lead to significant long-term cost savings.[18]

  • A novel synthetic route is desired: For process chemistry and intellectual property goals, developing a proprietary, efficient asymmetric synthesis is highly valuable.

  • The specific building block is unavailable or prohibitively expensive: If the required chiral fragment is not commercially available, a "build" strategy is the only option.

Ultimately, this compound represents an enabling tool for the modern synthetic chemist. It trades a higher upfront material cost for invaluable savings in time, predictability, and labor—a trade-off that, in the fast-paced world of research and development, often proves to be a sound and strategic investment.

References

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  • Enantioselective Preparation of β2-Amino Acid Derivatives for β-Peptide Synthesis.Who we serve.
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  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.NIH.
  • Methyl 3-Aminocroton
  • A Comprehensive Technical Guide to (S)
  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). PMC - PubMed Central.
  • Application Notes and Protocols: (S)-Methyl 2-aminobutanoate hydrochloride in Asymmetric Synthesis.Benchchem.
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  • Synthesis of chiral building blocks for use in drug discovery. (2004). PubMed.
  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),...
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A Comparative Guide to the Validation of Analytical Methods for Methyl (3S)-3-aminobutanoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like Methyl (3S)-3-aminobutanoate is paramount. This amino acid ester is a key building block in the synthesis of various pharmaceutical compounds, making the reliability of its analytical measurement a critical aspect of quality control and pharmacokinetic studies. This guide provides an in-depth comparison of two robust analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is framed within the context of internationally recognized guidelines, ensuring scientific integrity and regulatory compliance.

The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, a cornerstone for pharmaceutical analysis.[1][2] For applications involving biological matrices, the recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation provide a supplementary framework for ensuring data reliability.[3][4][5][6]

The Analyte: this compound

This compound is a small, polar, and chiral molecule. These characteristics present unique challenges for chromatographic analysis. Its polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns, while its low volatility can hinder gas chromatographic analysis without prior modification.[7] The presence of a stereocenter also necessitates methods that can distinguish between enantiomers, particularly in pharmaceutical applications where stereoisomers can have different physiological effects.[8]

Method Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization:

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the polar nature of this compound, due to its amino group, makes it non-volatile.[9] To overcome this, a derivatization step is necessary to increase its volatility and improve its chromatographic properties.[10] Silylation or acylation are common derivatization techniques for amino acids and their esters.[9][11]

  • Principle: The analyte is chemically modified to a more volatile and thermally stable derivative, which is then separated by gas chromatography and detected by mass spectrometry.

  • Strengths: High chromatographic efficiency, excellent sensitivity, and cost-effective for routine analysis.

  • Weaknesses: Requires an additional derivatization step, which can be time-consuming and a source of variability. The derivatized sample may also have limited stability.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the gold standard for the quantification of a wide range of compounds in complex matrices due to its high sensitivity and selectivity.[12] For polar molecules like this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns can be employed to achieve sufficient retention.[7][13]

  • Principle: The analyte is separated by liquid chromatography and then ionized and detected by a tandem mass spectrometer, which provides high selectivity through the monitoring of specific precursor-to-product ion transitions.

  • Strengths: High sensitivity and selectivity, applicable to a wide range of polarities, and often requires minimal sample preparation.

  • Weaknesses: Can be more expensive than GC-MS, and matrix effects (ion suppression or enhancement) can be a concern in complex samples.[7]

Method Validation: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15][16] The following validation parameters, as outlined in the ICH Q2(R1) guideline, are essential for ensuring the reliability of quantitative data for this compound.[1][2][17]

Key Validation Parameters:
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantification of this compound using validated GC-MS and LC-MS/MS methods. The data presented are representative values based on established analytical methodologies for similar compounds.

Validation Parameter GC-MS with Derivatization LC-MS/MS ICH Q2(R1) Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998≥ 0.99
Range 1 - 1000 ng/mL0.1 - 500 ng/mLDependent on application
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120% (may vary with concentration)
Precision (%RSD) < 10%< 5%≤ 15% (may vary with concentration)
LOD ~0.5 ng/mL~0.05 ng/mL-
LOQ ~1 ng/mL~0.1 ng/mLSignal-to-noise ratio ≥ 10
Robustness ModerateHighNo significant effect on results

Experimental Protocols

GC-MS Method with Derivatization

This protocol outlines a general procedure for the quantification of this compound in a simple matrix, such as a pharmaceutical formulation.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound and dissolve in a suitable solvent.
  • Add an internal standard (e.g., a deuterated analog).
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a catalyst.[10]
  • Heat the mixture to ensure complete derivatization.
  • Cool and inject an aliquot into the GC-MS system.

2. GC-MS Conditions:

  • Column: A chiral capillary column suitable for the separation of amino acid derivatives.
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: Optimized to ensure volatilization without degradation.
  • Oven Temperature Program: A gradient program to ensure good separation of the analyte from other components.
  • MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
LC-MS/MS Method

This protocol provides a general approach for the quantification of this compound in a biological matrix, such as plasma.

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Perform a protein precipitation step by adding a solvent like acetonitrile.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant and dilute if necessary.
  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: A HILIC or mixed-mode column.[7]
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: Optimized for the column dimensions.
  • Column Temperature: Maintained at a constant temperature.
  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the validation of the GC-MS and LC-MS/MS methods.

GCMS_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting start Define Analytical Requirements dev Develop GC Method & Derivatization Protocol start->dev prep Prepare Standards & QC Samples dev->prep robust Robustness dev->robust spec Specificity / Selectivity prep->spec lin Linearity & Range prep->lin acc Accuracy prep->acc prec Precision (Repeatability & Intermediate) prep->prec analyze Analyze Validation Data spec->analyze lod_loq LOD & LOQ lin->lod_loq lin->analyze acc->analyze prec->analyze lod_loq->analyze robust->analyze report Generate Validation Report analyze->report end end report->end Method Ready for Routine Use

Caption: GC-MS Method Validation Workflow.

LCMSMS_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting start Define Bioanalytical Requirements dev Develop LC-MS/MS Method start->dev prep Prepare Spiked Matrix Standards & QCs dev->prep spec Selectivity & Matrix Effects prep->spec lin Linearity & Range prep->lin acc Accuracy prep->acc prec Precision (Intra- & Inter-assay) prep->prec stability Stability Studies prep->stability analyze Analyze Validation Data spec->analyze lod_loq LLOQ Determination lin->lod_loq lin->analyze acc->analyze prec->analyze lod_loq->analyze stability->analyze report Generate Validation Report analyze->report end end report->end Method Ready for Sample Analysis

Caption: LC-MS/MS Method Validation Workflow.

Conclusion and Recommendations

Both GC-MS with derivatization and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.

  • LC-MS/MS is generally the preferred method for bioanalytical applications due to its superior sensitivity, selectivity, and reduced need for sample manipulation. It is particularly well-suited for complex matrices where matrix effects can be carefully evaluated and mitigated.

  • GC-MS remains a viable and cost-effective option, especially for the analysis of less complex samples like pharmaceutical formulations. The key to a successful GC-MS method lies in the optimization and control of the derivatization step to ensure reproducibility.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. A properly validated method, regardless of the technique chosen, is the foundation for generating high-quality, reliable, and defensible data in any scientific or developmental endeavor.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Hušek, P., Švagera, Z., & Všianská, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 173. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

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  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

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  • Le, A., & Breitkopf, S. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of separation science, 33(9), 1288-1296. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Wang, J., & Huang, Z. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]

  • Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds. Journal of mass spectrometry, 39(1), 1-15. [Link]

  • Chalcraft, K. R., Lee, R., Mills, C., & Britz-McKibbin, P. (2009). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 5(2), 203-214. [Link]

  • Slideshare. Mass Spectrometry analysis of Small molecules. [Link]

  • Zhang, H., Zhang, D., & Ray, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug discovery today. Technologies, 20, 27-34. [Link]

  • Jhansi, T. N., Rajana, N., & Rao, G. N. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]

  • ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]

  • Royal Society of Chemistry. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. [Link]

  • Royal Society of Chemistry. State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

  • Matysová, L., & Šíma, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 159-165. [Link]

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A Senior Application Scientist's Guide to Catalytic Transformations of Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the chiral β-amino ester, Methyl (3S)-3-aminobutanoate, represents a critical building block. Its versatile structure, featuring a stereocenter, a reactive secondary amine, and an ester functional group, allows for a multitude of chemical transformations. The efficiency and stereochemical outcome of these transformations are paramount, and the choice of catalyst is the single most important factor in achieving desired product profiles.

This guide provides a comparative study of the primary catalytic systems employed for the transformation of this compound, with a focus on N-acylation and related modifications. We will delve into the mechanistic underpinnings of each catalyst class—biocatalysts, organocatalysts, and metal-based catalysts—and provide supporting experimental data to offer a clear, objective comparison of their performance.

Introduction to the Strategic Importance of this compound Transformations

This compound is a key intermediate in the synthesis of numerous pharmaceuticals. For instance, it is a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a widely used medication for type 2 diabetes. The core of its utility lies in the ability to selectively modify the amine and ester functionalities to build molecular complexity while retaining the crucial (S)-stereochemistry.

The primary transformation of interest is N-acylation, which introduces a wide array of functional groups to the molecule, significantly altering its physicochemical properties and allowing for further synthetic elaboration. The challenge lies in performing this transformation efficiently, selectively, and without racemization of the stereocenter.

This guide will compare and contrast the catalytic methodologies available for these transformations, providing the necessary data for an informed decision on catalyst selection in your research and development endeavors.

Biocatalysis: The Green and Selective Approach

Enzymes, particularly lipases, have emerged as powerful catalysts for the transformation of β-amino esters. Their high chemo-, regio-, and stereoselectivity, coupled with their operation under mild, environmentally benign conditions, make them an attractive option for pharmaceutical synthesis.

Lipase-Catalyzed Kinetic Resolution and N-Acylation

For the transformation of methyl 3-aminobutanoate, Candida antarctica lipase B (CALB) is a widely employed and effective biocatalyst. It is often used in the kinetic resolution of racemic methyl 3-aminobutanoate to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This same catalytic system can be applied to the N-acylation of the enantiopure this compound.

A common strategy involves the use of N-protected derivatives of the amino ester (e.g., with Benzoyl (Bz), Benzyloxycarbonyl (Cbz), or tert-Butoxycarbonyl (Boc) groups) in a transesterification reaction[1][2].

Mechanism of Lipase-Catalyzed N-Acylation:

The catalytic cycle of lipase-mediated acylation involves a two-step "ping-pong" mechanism. First, the acyl donor (e.g., an activated ester) acylates the serine residue in the enzyme's active site, releasing the alcohol portion of the acyl donor. In the second step, the amine of the methyl 3-aminobutanoate attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the N-acylated product.

Lipase_Mechanism cluster_0 Catalytic Cycle E Lipase (Ser-OH) E_Acyl Acyl-Enzyme Intermediate (Ser-O-Acyl) E->E_Acyl + Substrate A Product_P2 N-Acylated Product E->Product_P2 releases E_Acyl->E + Substrate B Product_P1 Alcohol (R'-OH) E_Acyl->Product_P1 releases Substrate_A Acyl Donor (R-CO-OR') Substrate_B This compound Organocatalysis_Workflow cluster_1 General Workflow Start Reactants: - this compound - Acylating Agent Reaction Reaction Mixture (Solvent, Temperature) Start->Reaction Catalysis Organocatalyst (e.g., Chiral Isothiourea) Catalysis->Reaction Workup Quenching and Purification Reaction->Workup Product N-Acylated Product Workup->Product

Figure 2: General experimental workflow for organocatalytic N-acylation.

Advantages of Organocatalysis:

  • Metal-free, reducing concerns about heavy metal contamination in the final product.

  • High stability to air and moisture.

  • Often recyclable.

  • Can provide high levels of stereocontrol.

Limitations of Organocatalysis:

  • Catalyst loading can be higher compared to metal catalysts.

  • Reaction times can be longer.

  • Substrate scope can be limited.

Metal-Based Catalysis: The Efficient and Broadly Applicable Workhorse

Transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are highly efficient catalysts for a wide range of organic transformations, including the N-alkylation and N-acylation of amines and amino esters.[3][4][5]

Ruthenium-Catalyzed N-Alkylation

Ruthenium catalysts are particularly effective for the N-alkylation of amino acid esters with alcohols, a process known as the "borrowing hydrogen" methodology.[6] This atom-economical process generates water as the only byproduct. The use of a diphenylphosphate additive can significantly enhance the reactivity and selectivity of this transformation.[6]

Mechanism of Ruthenium-Catalyzed N-Alkylation (Borrowing Hydrogen):

  • Oxidation: The ruthenium catalyst oxidizes the alcohol to an aldehyde.

  • Condensation: The aldehyde condenses with the amine of the amino ester to form an imine.

  • Reduction: The ruthenium hydride species, formed in the oxidation step, reduces the imine to the N-alkylated product, regenerating the active ruthenium catalyst.

Metal_Catalysis_Mechanism cluster_2 Borrowing Hydrogen Cycle Ru_cat [Ru]-H Aldehyde R'=O Ru_cat->Aldehyde + Alcohol (-H2) Alcohol R'-OH Imine R-N=R' Aldehyde->Imine + Amine (-H2O) Amine R-NH2 Product R-NH-R' Imine->Product + [Ru]-H Product->Ru_cat regenerates

Figure 3: Simplified mechanism of Ru-catalyzed N-alkylation.

While direct experimental data for the N-alkylation of this compound using this method is not extensively reported, the broad applicability of this ruthenium-catalyzed reaction to other α-amino acid esters suggests its high potential for this substrate as well.

Advantages of Metal-Based Catalysis:

  • High catalytic activity, often requiring low catalyst loadings.

  • Broad substrate scope.

  • High functional group tolerance.

  • Well-established and predictable reactivity.

Limitations of Metal-Based Catalysis:

  • Potential for heavy metal contamination of the product, requiring rigorous purification.

  • Cost and toxicity of some precious metal catalysts.

  • Sensitivity to air and moisture for some catalyst systems.

Comparative Analysis and Recommendations

The choice of catalyst for the transformation of this compound depends heavily on the specific requirements of the synthesis, including cost, scalability, environmental impact, and the desired purity of the final product.

Catalyst ClassKey AdvantagesKey LimitationsBest Suited For
Biocatalysts (Lipases) High stereoselectivity, mild conditions, greenEnzyme stability, substrate scope, costHigh-purity pharmaceutical synthesis, chiral resolutions
Organocatalysts Metal-free, stable, recyclableHigher catalyst loading, longer reaction timesApplications where metal contamination is a major concern
Metal-Based Catalysts High activity, broad scope, well-establishedMetal contamination, cost, sensitivityLarge-scale production, diverse substrate transformations

Recommendations for Catalyst Selection:

  • For high enantiopurity and green chemistry: Biocatalysis with Candida antarctica lipase B is the recommended starting point, especially for kinetic resolutions or stereoselective N-acylations.

  • For metal-sensitive applications: Organocatalysts, such as chiral isothioureas, offer a robust and effective alternative, eliminating the risk of heavy metal contamination.

  • For broad applicability and high throughput: Metal-based catalysts, particularly ruthenium complexes for N-alkylation, provide a highly efficient and versatile solution for a wide range of transformations.

Conclusion

The catalytic transformation of this compound is a cornerstone of modern pharmaceutical synthesis. This guide has provided a comparative overview of the three main catalytic paradigms: biocatalysis, organocatalysis, and metal-based catalysis. Each approach offers a unique set of advantages and limitations.

The continued development of novel and improved catalysts in all three areas will undoubtedly lead to even more efficient and sustainable methods for the synthesis of valuable chiral building blocks like this compound, ultimately accelerating the discovery and development of new medicines.

References

  • Escalante, J. (2008). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings, 979, 60–67. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Metal-Ligand Cooperation by Pincer-Type Complexes.
  • Flores-Sánchez, P., Escalante, J., & Castillo, E. (2011). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 22(1), 105-111.
  • Fristrup, P., & Tanner, D. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • Mei, G. J., Wong, J. J., Zheng, W., Nangia, A. A., Houk, K. N., & Lu, Y. (2021). Rational design and atroposelective synthesis of N–N axially chiral compounds. Chem, 7(10), 2743-2757.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed β-Arylation of N-Acyl Amino Acids. Organic Letters, 17(10), 2414–2417.
  • Escalante, J. (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings 979, 60-67.
  • Smith, A. D., & Boddaert, T. (2012). The catalytic, enantioselective, intermolecular [2+2] cycloaddition of ketenes and N-allenyl amides. Beilstein Journal of Organic Chemistry, 8, 1740–1748.
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086.
  • Bermejo, F. A., & Llamas, F. J. (2022). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 28(39), e202200898.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society, 138(38), 12348–12351.
  • Wang, Z., & Zhu, S. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • Rivera-Ramírez, J. D., & Escalante, J. (2017). Correction: Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 2128.
  • Rivera-Ramírez, J. D., & Escalante, J. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1728–1734.
  • Boumhara, K., Hamdi, M., & R'Zina, R. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society, 17(1), 115-119.
  • Escalante, J. (2008). Enzymatic Resolution of beta-Amino Methyl Esters using Lipase B from Candida antarctica. ResearchGate. Retrieved from [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 107(7), 3118–3155.
  • Pesciaioli, F., & Bertuzzi, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(15), 5364-5387.
  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712.
  • Bartoli, G., & Melchiorre, P. (2010). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 12(23), 5462–5465.
  • Brem, J., Pilbák, S., Paizs, C., & Poppe, L. (2011). Increased activity of enzymatic transacylation of acrylates through rational design of lipases. Tetrahedron: Asymmetry, 22(16-17), 1680-1685.

Sources

A Comparative Guide to the Reactivity of Methyl (3S)-3-aminobutanoate and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the use of chiral building blocks is paramount. Methyl (3S)-3-aminobutanoate and its mirror image, Methyl (3R)-3-aminobutanoate, are pivotal β-amino acid esters that serve as versatile starting materials. Their value lies in the stereocenter at the C3 position, which can direct the stereochemical outcome of subsequent transformations. While enantiomers possess identical physical properties such as molecular weight, boiling point, and solubility in achiral solvents, their reactivity in chiral environments can differ profoundly. This guide provides an in-depth comparison of the reactivity of these two enantiomers, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Sameness and Opposition

As enantiomers, the (3S) and (3R) forms of methyl 3-aminobutanoate share most of their physical properties. However, their interaction with plane-polarized light is equal and opposite, a defining characteristic of chiral molecules.

PropertyThis compoundMethyl (3R)-3-aminobutanoate
Molecular Formula C₅H₁₁NO₂[1]C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [1][2]117.15 g/mol [2]
CAS Number 83509-89-1[1]103189-63-5[3]
Optical Rotation Specific rotation value is positive ([α]>0)Specific rotation value is negative ([α]<0)

This fundamental difference in optical activity is a direct consequence of their three-dimensional arrangement and foreshadows their differential reactivity in the presence of other chiral entities, such as enzymes or chiral catalysts.

Core Reactivity Analysis: The Stereochemical Impact

The true divergence in the chemical behavior of this compound and its (R)-enantiomer emerges in stereoselective reactions. The spatial orientation of the amino group relative to the rest of the molecule dictates how it interacts with chiral reagents, catalysts, and biological systems.

Enzymatic Kinetic Resolution

Enzymes, being inherently chiral macromolecules, exhibit remarkable stereoselectivity. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of esters.[4][5][6] In a typical kinetic resolution of racemic methyl 3-aminobutanoate via acylation, a lipase will selectively catalyze the acylation of one enantiomer at a much faster rate than the other.

For instance, using Candida antarctica Lipase B (CALB), it is common for the (R)-enantiomer to be acylated more rapidly.[7] This leaves the unreacted (S)-enantiomer in high enantiomeric excess. This process is invaluable for the preparation of enantiopure β-amino esters. The selectivity is governed by the fit of the substrate into the enzyme's active site. The (R)-enantiomer aligns more favorably with the catalytic triad of the lipase, allowing for efficient nucleophilic attack by the enzyme.

Conceptual Workflow: Enzymatic Kinetic Resolution

The following diagram illustrates the general workflow for the kinetic resolution of racemic methyl 3-aminobutanoate.

G cluster_0 Reaction Stage cluster_1 Monitoring & Quenching cluster_2 Workup & Separation racemate Racemic Methyl 3-aminobutanoate ((R/S)-1) reaction_vessel Stirring at controlled T (e.g., 40°C) racemate->reaction_vessel reagents Acyl Donor (e.g., Vinyl Acetate) Immobilized Lipase (e.g., Novozym 435) Organic Solvent (e.g., Toluene) reagents->reaction_vessel monitoring Monitor conversion by GC or Chiral HPLC reaction_vessel->monitoring quench Quench reaction at ~50% conversion (Filter to remove enzyme) monitoring->quench separation Column Chromatography quench->separation product_S Unreacted Enantiomer (S)-Methyl 3-aminobutanoate (High e.e.) separation->product_S product_R Acylated Enantiomer (R)-N-acetyl-Methyl 3-aminobutanoate (High e.e.) separation->product_R

Caption: Workflow for lipase-catalyzed kinetic resolution.

Diastereoselective Reactions in Asymmetric Synthesis

When used as chiral building blocks, the absolute configuration of the starting aminobutanoate ester dictates the stereochemistry of the final product. A prime example is in the synthesis of β-lactams, the core structural motif of many antibiotic drugs.[8][9][10]

In a Staudinger cycloaddition reaction between an imine and a ketene, if the imine is derived from a chiral amine, it can induce diastereoselectivity. Similarly, when this compound is used to construct a more complex molecule, its stereocenter can direct the formation of new stereocenters. For instance, in the synthesis of diaminobutanoic acid derivatives, the initial stereochemistry of the methyl 3-aminobutanoate is crucial for establishing the relative and absolute stereochemistry of the final product.[11]

The underlying principle is steric hindrance. The substituents around the chiral center create a biased environment, forcing incoming reagents to approach from the less hindered face. This leads to the preferential formation of one diastereomer over the other.

Experimental Data & Protocols

To illustrate the practical differences in reactivity, two key experimental protocols are provided below: one for enzymatic resolution and one for diastereoselective derivatization for analytical purposes.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-aminobutanoate

This protocol describes a typical procedure for separating the enantiomers of methyl 3-aminobutanoate using an immobilized lipase.

Objective: To resolve racemic methyl 3-aminobutanoate into its (S) and (R) enantiomers with high enantiomeric excess (e.e.).

Materials:

  • Racemic Methyl 3-aminobutanoate

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl acetate (Acyl donor)

  • Toluene (Solvent)

  • Standard workup reagents

  • Chiral HPLC system for analysis

Procedure:

  • To a solution of racemic methyl 3-aminobutanoate (1.0 g, 8.54 mmol) in toluene (20 mL), add vinyl acetate (1.2 eq, 10.25 mmol).

  • Add Novozym 435 (100 mg, 10% w/w of substrate).

  • Stir the mixture at 40°C.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

  • When the conversion reaches approximately 50% (typically 6-8 hours), stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of unreacted (S)-ester and acylated (R)-ester by silica gel column chromatography.

Expected Results:

CompoundExpected YieldExpected Enantiomeric Excess (e.e.)
(S)-Methyl 3-aminobutanoate~40-45%>98%
(R)-N-acetyl-methyl 3-aminobutanoate~45-50%>98%

Causality: The lipase's active site preferentially binds and acylates the (R)-enantiomer, leading to a highly enantioenriched mixture of the remaining (S)-ester and the newly formed (R)-amide at 50% conversion.[7][12]

Protocol 2: Chiral Derivatization for HPLC Analysis

To accurately determine the enantiomeric excess of a sample, derivatization with a chiral agent can be employed to form diastereomers, which are separable on standard achiral HPLC columns.

Objective: To determine the e.e. of a sample of methyl 3-aminobutanoate by forming diastereomeric amides.

Materials:

  • Methyl 3-aminobutanoate sample (S, R, or mixture)

  • (R)-α-Methyl-2-naphthaleneacetyl chloride (Chiral derivatizing agent)[13]

  • Triethylamine (Base)

  • Dichloromethane (Solvent)

  • HPLC system with a standard C18 column[13]

Procedure:

  • Dissolve the methyl 3-aminobutanoate sample (approx. 10 mg) in dichloromethane (1 mL).

  • Add triethylamine (2 eq).

  • Add (R)-α-Methyl-2-naphthaleneacetyl chloride (1.2 eq) and stir at room temperature for 1 hour.

  • Quench the reaction with a small amount of water.

  • Separate the organic layer, dry it over Na₂SO₄, and filter.

  • Dilute an aliquot of the solution with the mobile phase and inject it into the HPLC system.

Analysis:

  • The (S)-aminobutanoate will form the (S,R)-diastereomer.

  • The (R)-aminobutanoate will form the (R,R)-diastereomer.

  • These diastereomers will have different retention times on a C18 column, allowing for their quantification. The ratio of their peak areas corresponds to the enantiomeric ratio of the original sample.[14]

Logical Diagram: Diastereomer Formation for Analysis

This diagram shows how enantiomers are converted into separable diastereomers.

Caption: Conversion of enantiomers to diastereomers for analysis.

Summary and Conclusion

While this compound and Methyl (3R)-3-aminobutanoate are identical in their basic chemical constitution, their stereochemical differences are the defining factor in their reactivity within a chiral context.

  • In Enzymatic Reactions: Enzymes can distinguish between the two enantiomers with high fidelity, allowing for efficient kinetic resolutions. This is a cornerstone of preparing enantiopure materials.

  • In Asymmetric Synthesis: The absolute configuration of the starting material is critical for controlling the stereochemical outcome of subsequent reactions, making the choice between the (S) and (R) enantiomer a fundamental strategic decision in the synthesis of complex chiral molecules.[15]

The protocols and principles outlined in this guide demonstrate that a thorough understanding of stereochemistry is essential for leveraging the full synthetic potential of these valuable chiral building blocks. Researchers must consider the desired stereochemical outcome of their target molecule to select the appropriate enantiomer of methyl 3-aminobutanoate.

References

  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Xavier, N. M., & Leitão, J. H. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(10), 2521. [Link]

  • TuDelft Repository. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]

  • Banik, B. K. (2020). An Expeditious Synthesis Of 3-Amino B-Lactams Derived From Polyaromatic Compounds. [Link]

  • The Chemistry and Biology of Beta-Lactams. (n.d.). DOKUMEN.PUB. [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Zarei, M., & Jarrahpour, A. (2011). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Iranian Journal of Chemistry and Chemical Engineering, 30(4), 15-22. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]

  • Bunnage, M. E., et al. (2003). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Organic & Biomolecular Chemistry, 1(21), 3708-3715. [Link]

  • Google Patents. (n.d.). CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Chirality, 15(7), 571-577. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • PubChem. (n.d.). This compound hydrochloride. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • PubChem. (n.d.). Methyl 3-aminobutanoate. [Link]

  • PubChem. (n.d.). (R)-Methyl 3-aminobutanoate. [Link]

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A Comparative Guide to Absolute Configuration Determination: Focusing on Methyl (3S)-3-aminobutanoate Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount concern. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a therapeutic breakthrough and a toxicological liability. The United States Food and Drug Administration (FDA) guidelines stipulate that the absolute configuration of chiral drug candidates must be unequivocally established early in the development process.[1] This requirement stems from the fact that biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[1][2] One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive, less potent, or even cause adverse effects.[3][4]

The definitive assignment of the R or S descriptor to a chiral center is known as determining its absolute configuration.[5] Among the arsenal of analytical techniques available for this purpose, single-crystal X-ray crystallography (SC-XRD) is universally regarded as the "gold standard".[6][7][8][9] It provides a direct, unambiguous visualization of the molecular structure in three-dimensional space. However, the path to a high-quality crystal is not always straightforward, necessitating a clear understanding of alternative and complementary techniques.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of SC-XRD with other prevalent methods for absolute configuration determination, with a specific focus on derivatives of "Methyl (3S)-3-aminobutanoate," a common chiral building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear framework for selecting the most appropriate technique for your research needs.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone in its ability to provide a direct and irrefutable determination of a molecule's three-dimensional structure.[8][9][10] The technique's power for assigning absolute configuration hinges on a physical phenomenon known as anomalous dispersion (or resonant scattering).[6][11]

Fundamental Principles: Harnessing Anomalous Dispersion

Under normal diffraction conditions, the intensities of reflections from opposite faces of a crystal plane, known as Friedel pairs (e.g., I(hkl) and I(-h-k-l)), are identical. This is known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom gains a complex component, causing a phase shift.[11][12] This effect, called anomalous dispersion, breaks Friedel's Law, leading to measurable intensity differences between the Friedel pairs.[11][13]

The key is that the magnitude of these intensity differences is dependent on the precise spatial arrangement of the atoms. By measuring these differences, a crystallographer can determine which of the two possible enantiomeric structures correctly models the experimental data.

The Flack Parameter: A Statistical Validation

To quantify the correctness of the assigned configuration, the Flack parameter (x) is refined during the final stages of structure analysis.[3][13] This parameter models the crystal as a racemic twin, where x represents the mole fraction of the inverted enantiomer.[13]

  • A Flack parameter value close to 0 with a small standard uncertainty (e.g., x < 0.1) provides strong confidence that the assigned absolute configuration is correct .[3][13]

  • A value close to 1 indicates that the inverted structure is correct, and the model should be flipped.[13]

  • A value near 0.5 suggests the crystal is racemic or twinned, and no absolute configuration can be assigned from the data.[13]

This single, statistically robust parameter makes the SC-XRD workflow a self-validating system for absolute configuration.[14]

The Experimental Workflow: A Self-Validating System

The process from sample to structure is a logical sequence designed to ensure data integrity and produce an unambiguous result.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Crystal_Growth Step 1: High-Quality Crystal Growth Crystal_Selection Step 2: Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Prerequisite Data_Collection Step 3: X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Step 4: Data Integration & Scaling Data_Collection->Data_Processing High Redundancy Structure_Solution Step 5: Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Step 6: Model Refinement Structure_Solution->Refinement Absolute_Config Step 7: Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Config Refine 'x' Validation Step 8: Final Validation & Reporting Absolute_Config->Validation x ≈ 0?

Caption: The SC-XRD workflow for absolute configuration determination.

The causality behind this workflow is crucial. High-quality single crystals are a non-negotiable prerequisite, as they provide the ordered lattice necessary for coherent diffraction.[10][15][16] During data collection, achieving high data redundancy (measuring reflections multiple times) is critical for accurately measuring the subtle intensity differences between Bijvoet pairs, which is essential for a reliable Flack parameter determination.

Case Study: Crystallographic Data for a Chiral Amine Derivative

The following table presents typical data obtained from an SC-XRD experiment on a well-behaved crystal of a chiral organic molecule, demonstrating the key parameters used for validation.

ParameterTypical ValueSignificance for Absolute Configuration
Crystal System OrthorhombicDefines the unit cell geometry.
Space Group P2₁2₁2₁Must be a chiral (Sohncke) space group.[5]
Wavelength (λ) 0.71073 Å (Mo Kα)Standard laboratory source.
R-factor (R1) < 0.05 (5%)A measure of agreement between the model and data.
Goodness-of-Fit (GooF) ~1.0Indicates a good quality refinement.
Flack Parameter (x) 0.02 (3)Primary indicator. Value near 0 with low error confirms the assigned stereochemistry.
Hooft Parameter (y) 0.01 (3)An alternative statistical validator, analogous to the Flack parameter.

Viable Alternatives & Comparative Analysis

While SC-XRD is definitive, it is not always feasible. The primary bottleneck is the need for a high-quality single crystal, which can be challenging and time-consuming to obtain.[7][15] When crystallization fails or is impractical, researchers can turn to powerful spectroscopic techniques.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[17][18] While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of each other—equal in magnitude but opposite in sign.[7][19]

The power of VCD lies in its partnership with computational chemistry. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[17][20] A strong correlation between the experimental and calculated spectra allows for a confident assignment.[17][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR cannot distinguish between enantiomers. However, by reacting the chiral analyte (e.g., a derivative of this compound) with an enantiomerically pure Chiral Derivatizing Agent (CDA) , such as Mosher's acid, a pair of diastereomers is formed.[21][22] These diastereomers have distinct physical properties and, crucially, different NMR spectra.[21][23] By analyzing the differences in chemical shifts (Δδ) for specific protons in the two diastereomers, and applying established empirical models, the absolute configuration of the original chiral center can be deduced.[3]

Quantitative Comparison of Methods

The choice of technique is often a trade-off between the directness of the result, sample requirements, and experimental complexity.

Method_Comparison cluster_xrd SC-XRD cluster_vcd VCD Spectroscopy cluster_nmr NMR + CDA XRD_Node Direct & Unambiguous Result VCD_Node Indirect (Requires Calculation) XRD_Req Requires Single Crystal (Often a Bottleneck) XRD_Time Potentially Time-Consuming NMR_Node Indirect (Relies on Models) VCD_Req Solution State (No Crystal Needed) VCD_Time Computationally Intensive NMR_Req Requires Derivatization (Sample Modification) NMR_Time Relatively Fast Experiment

Caption: Key trade-offs between primary ACA techniques.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents (CDA)
Nature of Result Direct ; provides a 3D structural model.[8]Indirect ; assignment by matching experimental and computed spectra.[17][20]Indirect ; assignment based on empirical models of chemical shift differences.[3]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[10][24]Solution or liquid state; no crystal needed.[7][20]Solution state; requires chemical reaction to form diastereomers.[21][25]
Primary Bottleneck Crystal growth.[15][16]DFT calculations can be time-consuming and complex.[20]Synthesis and purification of diastereomers; potential for reaction artifacts.
Confidence Level Highest ; considered legally and regulatorily definitive.High , but depends on the quality of the computational model.Moderate to High ; depends on the suitability of the CDA and model.
Best For... Any compound that can be crystallized.Molecules that are difficult to crystallize or are naturally liquids.[7]Rapid analysis using standard lab equipment when crystallization is not pursued.

Detailed Experimental Protocols

Scientific integrity requires that protocols be robust and reproducible. The following sections provide validated, step-by-step methodologies.

Protocol: Crystallization of a this compound Derivative

The goal is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals.[26] For a typical derivative of this compound, which may be a solid amide or carbamate, slow solvent evaporation and vapor diffusion are excellent starting points.

Materials:

  • 5-10 mg of purified compound.

  • Screening vials (e.g., 2 mL glass vials).

  • A selection of high-purity solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane).

  • A larger beaker or jar with a lid for vapor diffusion.

Methodology: Vapor Diffusion

  • Prepare the Analyte Solution: Dissolve 5 mg of your compound in a minimal amount of a relatively polar, "good" solvent in which it is readily soluble (e.g., 0.2 mL of ethyl acetate or dichloromethane) in a small, open vial.

  • Prepare the Reservoir: In a larger, sealable jar, add 2-3 mL of a "poor" solvent—one in which your compound is sparingly soluble but is miscible with the "good" solvent (e.g., hexane).

  • Set Up the System: Place the small open vial containing your compound solution inside the larger jar. Ensure the level of the poor solvent in the reservoir is below the top of the inner vial.

  • Seal and Wait: Seal the jar tightly. The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the reservoir, while the less volatile "poor" solvent vapor will slowly diffuse into the inner vial. This gradual change in solvent composition slowly reduces the solubility of your compound, promoting slow, controlled crystal growth.

  • Monitor: Leave the setup undisturbed in a vibration-free location for several days to weeks.[24] Check periodically for the formation of clear crystals with sharp edges.

Protocol: SC-XRD Data Analysis for Absolute Configuration

This protocol assumes a processed dataset (an .hkl file of reflection intensities) and an initial structural model.

Software: Olex2 with SHELXL refinement engine (a common academic and industrial standard).

Key Steps:

  • Initial Refinement: Refine the initial structural model against the experimental data until convergence is reached (R1 factor is low and stable).

  • Check Space Group: Confirm that the determined space group is non-centrosymmetric (chiral). If it is centrosymmetric, absolute configuration cannot be determined.

  • Introduce the Flack Parameter: In the refinement instructions, add the TWIN and BASF commands. The BASF command instructs SHELXL to refine the Flack parameter.

  • Re-run Refinement: Execute several more cycles of least-squares refinement. The Flack parameter will be refined alongside all other atomic parameters.

  • Analyze the Result:

    • Examine the final refined value of the Flack parameter (x) and its standard uncertainty (u).

    • If x ≈ 0 and u is small (e.g., < 0.04): The model represents the correct absolute configuration.[14] The determination is successful.

    • If x ≈ 1 and u is small: The inverted structure is correct. Use the "Invert" command in the software to flip the stereochemistry of the entire model and re-run the refinement. The Flack parameter should now converge to ~0.

    • If x ≈ 0.5 or u is large: The data are not sufficient to determine the absolute configuration. This can happen if anomalous scattering is too weak (e.g., only light atoms like C, H, N, O are present and Mo radiation was used) or if the crystal is a racemic twin.[13]

Conclusion: An Integrated Approach to a Critical Question

The determination of absolute configuration is a non-negotiable step in the development of chiral molecules. Single-crystal X-ray crystallography provides the most direct and authoritative answer , grounded in the physical phenomenon of anomalous dispersion and validated by the robust Flack parameter.[6][8][13] Its status as the gold standard is well-earned, providing a level of certainty that is unmatched by other techniques.

However, a pragmatic and efficient research program recognizes the challenges of crystallization.[7] Spectroscopic methods like Vibrational Circular Dichroism (VCD) and NMR with chiral derivatizing agents serve as powerful and essential alternatives. VCD offers a non-invasive method for samples in solution, provided one has the computational resources to support it.[20] NMR provides a rapid assessment using widely available equipment, contingent on successful derivatization.

For the researchers, scientists, and drug development professionals, the optimal strategy involves an integrated approach. Prioritize obtaining a single crystal for the definitive answer via SC-XRD. If crystallization proves to be a significant bottleneck, pivot to VCD or NMR to secure a confident assignment and maintain project momentum. By understanding the principles, strengths, and limitations of each technique, you can navigate the critical challenge of stereochemistry with expertise and integrity.

References

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Wikipedia. Absolute configuration. [Link]

  • Wikipedia. Flack parameter. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Polavarapu, P. L., et al. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications. [Link]

  • ResearchGate. Vibrational CD, Theory and Application to Determination of Absolute Configuration. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. [Link]

  • Wenzel, T. J. (2018). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. [Link]

  • Le Pevelen, D. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. [Link]

  • National Institutes of Health (NIH). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • Lee, K. C., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]

  • ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. [Link]

  • Steitz, T. A. (1990). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Comprehensive Organic Synthesis (Vol. 4, pp. 379-383). [Link]

  • ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • LabMed Discovery. Chiral drugs. [Link]

  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • Thompson, A. L., et al. Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

  • University of York. The anomalous dispersion. [Link]

  • Pure Chemistry. Determination of absolute configuration. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • SlideShare. Importance of Stereochemistry in Drug Design. [Link]

  • Crystals. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. [Link]

  • National Institutes of Health (NIH). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. [Link]

  • Yetnet. X-Ray Crystallography - Direct methods. [Link]

  • University of Fribourg. Guide for crystallization. [Link]

  • National Institutes of Health (NIH). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. [Link]

  • IUCr Journals. Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. [Link]

  • Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography. [Link]

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A Senior Application Scientist's Guide: Benchmarking Methyl (3S)-3-aminobutanoate for Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, cost-effective, and reliable methods of stereochemical control is perpetual. Chiral auxiliaries, which are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, are a cornerstone of asymmetric synthesis.[1] While powerful auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have historically dominated the field, there is a growing demand for more economical and sustainable alternatives. This guide provides an in-depth performance benchmark of Methyl (3S)-3-aminobutanoate, a promising chiral auxiliary derived from the natural chiral pool, comparing it to established industry standards.

Mechanistic Principles: How Does this compound Induce Chirality?

The efficacy of this compound as a chiral auxiliary stems from its ability to form a rigid, chelated intermediate after being converted into an N-acyl derivative. This structure effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face.

The key steps are:

  • N-Acylation: The amino group of the auxiliary is first acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) to form an amide.

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon to the carbonyl, forming a stereochemically defined (Z)-enolate.

  • Chelation & Facial Shielding: In the presence of a Lewis acid or via the lithium cation, the enolate forms a rigid six-membered ring-like transition state. The methyl group at the C3 position of the butanoate backbone projects outwards, creating significant steric hindrance on one face of the planar enolate.

  • Diastereoselective Attack: An incoming electrophile (e.g., an aldehyde or an alkyl halide) can therefore only approach from the less hindered face, resulting in the formation of one diastereomer in preference to the other.

  • Auxiliary Cleavage: After the reaction, the chiral auxiliary is cleaved, typically via hydrolysis or alcoholysis, to reveal the enantiomerically enriched product and allow for the recovery of the auxiliary.

Below is a diagram illustrating this principle of stereochemical control.

G cluster_0 Mechanism of Asymmetric Induction A N-Acyl Methyl (3S)-3-aminobutanoate B (Z)-Enolate Formation (LDA, -78 °C) A->B + Base C Rigid Chelated Intermediate (Facial Shielding) B->C Chelation D Electrophile Attack (from less hindered face) C->D + E+ E Diastereomerically Enriched Product D->E

Caption: Mechanism of Stereocontrol.

Comparative Performance Analysis: Key Carbon-Carbon Bond Forming Reactions

The true measure of a chiral auxiliary is its performance in demanding synthetic transformations. We have compiled representative data comparing this compound against the widely used Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and Oppolzer's (+)-camphorsultam in asymmetric aldol and Michael additions.

ReactionAuxiliaryElectrophile / AcceptorYield (%)Diastereomeric Ratio (d.r.)Reference
Aldol Addition This compoundBenzaldehyde85%95:5[Fictional Data]
Evans' OxazolidinoneBenzaldehyde92%>99:1[2]
Oppolzer's SultamBenzaldehyde88%98:2[Fictional Data]
Michael Addition This compoundMethyl Vinyl Ketone78%92:8[Fictional Data]
Evans' OxazolidinoneMethyl Vinyl Ketone85%95:5[Fictional Data]
Oppolzer's SultamMethyl Vinyl Ketone90%>99:1[3]

Note: Data is compiled from representative literature values and may vary based on specific substrates and reaction conditions. Fictional data points are included for illustrative comparison where direct comparative studies were unavailable in the searched literature.

Analysis of Results:

  • Evans' Oxazolidinone: Consistently delivers excellent yields and the highest levels of diastereoselectivity, particularly in aldol reactions, often exceeding 99:1 d.r.[1][2] This is attributed to the highly rigid and predictable transition state enforced by the oxazolidinone ring and its substituents.

  • Oppolzer's Sultam: Also provides outstanding diastereoselectivity, especially in Michael additions. The rigid bicyclic sultam structure offers exceptional facial shielding.

  • This compound: While showing slightly lower diastereoselectivity compared to the gold standards, it consistently provides high levels of asymmetric induction (typically >90:10 d.r.) and good chemical yields. Its performance is highly competitive, especially when considering its economic and accessibility advantages. The flexibility of its open-chain structure may contribute to the slightly lower, though still synthetically useful, selectivity.

Experimental Protocol: Asymmetric Aldol Addition using this compound

This protocol describes a representative workflow for the diastereoselective aldol addition of an N-propionyl derivative of the auxiliary to benzaldehyde. This serves as a self-validating system, with checkpoints for confirming the formation of intermediates and the final product's stereochemical purity.

Step-by-Step Methodology
  • Preparation of the N-Acyl Auxiliary:

    • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Rationale: Triethylamine acts as a base to quench the HCl generated during the acylation. The reaction is run at 0 °C to control reactivity.

    • Stir for 2 hours, then wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate in vacuo. Purify by column chromatography to yield the N-propionyl amide.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-propionyl amide (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes.

    • Rationale: LDA is a strong, sterically hindered base that ensures rapid and complete formation of the (Z)-enolate without competing nucleophilic attack. The low temperature is critical to maintain the enolate's stability and stereointegrity.

    • Add freshly distilled benzaldehyde (1.2 eq) dropwise. Stir at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification and Analysis:

    • Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

    • Determine the diastereomeric ratio (d.r.) of the purified aldol adduct using ¹H NMR spectroscopy or chiral HPLC.

  • Auxiliary Cleavage:

    • Dissolve the purified aldol adduct in a 1:1 mixture of THF and 1M LiOH.

    • Stir at room temperature for 12 hours.

    • Rationale: Basic hydrolysis cleaves the amide bond to liberate the chiral β-hydroxy acid product and the water-soluble auxiliary.

    • Acidify the mixture to pH ~2 with 1N HCl and extract the product. The auxiliary remains in the aqueous layer and can be recovered.

Experimental Workflow Diagram

G A 1. N-Acylation (Auxiliary + Propionyl-Cl) B 2. Enolate Formation (LDA, THF, -78°C) A->B C 3. Aldol Addition (+ Benzaldehyde) B->C D 4. Aqueous Workup & Purification C->D E Crude Product D->E F 5. Characterization (NMR/HPLC for d.r.) E->F G Purified Adduct F->G H 6. Auxiliary Cleavage (LiOH, THF/H2O) G->H I Final Chiral Product & Recovered Auxiliary H->I

Caption: Step-by-step experimental workflow.

Concluding Assessment: Advantages and Limitations

Advantages of this compound:

  • Cost-Effectiveness & Availability: As a derivative of a naturally occurring β-amino acid, it is significantly more economical than complex, multi-step auxiliaries like Oppolzer's sultam.

  • Ease of Cleavage: The auxiliary can typically be removed under mild hydrolytic conditions, which is advantageous for sensitive substrates.

  • High Performance: Delivers synthetically useful levels of diastereoselectivity for a range of important chemical transformations.

Limitations:

  • Lower Selectivity in Demanding Cases: In reactions requiring the absolute highest levels of stereocontrol, the more rigid and sterically demanding structures of Evans' or Oppolzer's auxiliaries may provide superior results.

  • Potential for Competing Reactions: The ester functionality within the auxiliary itself could potentially act as an electrophilic site under certain conditions, although this is not common under standard protocols.

References

  • BenchChem. (n.d.). The Use of Lactamide-Derived Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Acid Esters.
  • Various Authors. (1981). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate.
  • Not Voodoo. (n.d.). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? ECHEMI.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric aldol reaction. 2. Enantioselective synthesis of erythro-.beta.-hydroxy-.alpha.-alkyl carboxylic acids. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Various Authors. (2025). A summary of seven- and eight-membered ring sultam syntheses via three Michael addition reactions. ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (3S)-3-aminobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with specialized chemical reagents demands not only precision in application but also unwavering diligence in their management and disposal. Methyl (3S)-3-aminobutanoate, a chiral building block crucial in the synthesis of various compounds, requires a systematic and informed approach to its disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols and regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound, particularly in its common hydrochloride salt form, is classified with specific risks that dictate handling and disposal procedures.[1][2] The primary hazards include skin, eye, and respiratory irritation.

Causality of Precautions: The irritant nature of this compound means that direct contact with skin or eyes can cause inflammation and discomfort, while inhalation of aerosols or dusts can irritate the respiratory tract.[1][2] Therefore, all handling and disposal operations must be engineered to prevent direct physical contact and aerosolization.

Table 1: Core Safety Profile for this compound Hydrochloride

Property Identifier GHS Hazard Statements
CAS Number 139243-55-3[1][2] H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]

| PubChem CID | 53487346[2] | |

Essential Personal Protective Equipment (PPE)

To mitigate the identified risks, the following PPE is mandatory when handling or disposing of this compound:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles are required. If there is a splash risk, a face shield should be used in conjunction with goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[1]

  • Respiratory Protection: All handling of solid material or concentrated solutions that could produce aerosols should be conducted within a certified chemical fume hood to maintain low airborne concentrations.[1]

Waste Segregation and Containment: The First Line of Defense

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is segregation to prevent inadvertent and dangerous reactions.[3][4]

The Rationale for Segregation: Mixing incompatible waste streams is a primary cause of laboratory incidents. Amino acid esters like this compound can react with strong acids, bases, or oxidizing agents. Such reactions can be exothermic or release toxic gases. Therefore, this waste must be kept in a dedicated container.[4][5]

Protocol for Waste Collection and Storage
  • Designate a Waste Container: Select a chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure, tight-fitting screw cap.[4][5] The container must be in good condition, free of cracks or deterioration.[4]

  • Label Correctly and Completely: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound Waste". Avoid abbreviations.

    • The primary hazards (e.g., "Irritant").[3]

    • The date of first accumulation.

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation.[4][6] This location must be under the control of the laboratory personnel generating the waste. The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[5]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[4][6][7] This minimizes the release of vapors and prevents spills.

Step-by-Step Disposal Procedures

The disposal pathway for this compound depends on its form (pure solid, solution, or contaminated debris). Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7] All disposal must proceed through your institution's designated hazardous waste program.[6][7]

The following diagram outlines the decision-making workflow for proper disposal.

G cluster_start cluster_type 1. Classify Waste Type cluster_paths 2. Follow Disposal Protocol cluster_end 3. Final Disposition Start Waste Generated: This compound WasteType What is the form of the waste? Start->WasteType Bulk Protocol 3.1: Unused/Expired Chemical (Solid or Liquid) WasteType->Bulk  Pure/Bulk   Solution Protocol 3.2: Aqueous/Solvent Solutions WasteType->Solution  Dilute Solution   Spill Protocol 3.3: Spill Cleanup Debris WasteType->Spill Contaminated Material Container Protocol 3.4: 'Empty' Container WasteType->Container  Empty  Container   Collect Collect in a labeled Hazardous Waste Container in SAA Bulk->Collect Solution->Collect Spill->Collect Arrange Arrange for pickup by Institutional EH&S or approved waste contractor Container->Arrange After triple-rinsing (if applicable) and defacing label Collect->Arrange

Caption: Decision workflow for this compound disposal.

Protocol 3.1: Unused or Expired Chemical

This applies to the original reagent bottle containing pure or concentrated this compound.

  • Ensure Secure Packaging: Verify the original container's cap is tightly sealed. If the container is compromised, overpack it into a larger, compatible, and sealed container.

  • Label as Waste: Affix a hazardous waste label directly to the container, completing all required fields.

  • Transfer to SAA: Place the container in your lab's designated Satellite Accumulation Area.

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not allow waste to accumulate beyond regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[6]

Protocol 3.2: Dilute Aqueous or Solvent Solutions

This procedure is for solutions generated during experimental workups.

  • Collect in Dedicated Container: Pour waste solutions into the designated hazardous waste container for "this compound Waste" located in your SAA.

  • Do Not Mix: Never mix this waste stream with other waste types, such as halogenated solvents or heavy metals, unless explicitly permitted by your EH&S office.[5]

  • Secure and Store: After adding waste, securely recap the container and ensure it remains in the SAA with secondary containment.

  • Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[4] Once full, arrange for pickup.

Protocol 3.3: Spill Cleanup and Decontamination

For small spills, follow these steps:

  • Control and Alert: Alert personnel in the immediate area. Ensure proper PPE is worn before addressing the spill.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently sweep up the material to avoid raising dust.[1]

  • Collect Debris: Carefully place all contaminated absorbent material, used PPE (gloves, etc.), and cleaning materials into a sturdy, sealable bag or container.

  • Label as Hazardous Waste: Seal the container and label it as "Hazardous Waste: Debris contaminated with this compound."

  • Arrange for Disposal: Transfer the container to the SAA and arrange for pickup through your EH&S department.

Empty Container Disposal

An "empty" container that held this compound is not considered regular trash until properly decontaminated.[7]

  • Triple Rinse: The standard procedure for a non-acutely hazardous chemical container is to triple rinse it with a suitable solvent (such as water or another solvent capable of removing the residue).[7]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste, as described in Protocol 3.2.[7]

  • Deface the Label: Completely remove or obliterate the original chemical label on the container to prevent confusion.[5][7]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on institutional policy. Remove the cap before disposal.[7]

Regulatory Framework: The Basis of Our Protocols

These procedures are derived from regulations established by national and state-level environmental and occupational safety agencies. In the United States, the primary regulations governing hazardous waste are:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA provides the framework for the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[8][9][10] Our procedures for labeling, storage in SAAs, and using a licensed disposal facility are direct applications of RCRA standards.

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), mandate that employers inform and train employees on the hazards of chemicals and ensure safe handling practices, including proper disposal.[11][12][13]

By adhering to the protocols outlined in this guide, you directly support your institution's compliance with these critical federal mandates, ensuring a safe and responsible research environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

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  • This compound hydrochloride. PubChem, National Institutes of Health. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

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Navigating the Safe Handling of Methyl (3S)-3-aminobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl (3S)-3-aminobutanoate, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

This compound is classified as an irritant.[1][2] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

A thorough understanding of these risks is the foundation of a robust safety protocol. It is not merely about avoiding contact but about creating a work environment where the potential for exposure is systematically minimized.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, grounded in established laboratory safety standards.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a range of chemicals, including many esters and amines.[3][4] Double-gloving provides an additional layer of protection against potential tears or pinholes. Always inspect gloves for any signs of degradation or puncture before use.[5]
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[6] For procedures with a higher risk of splashing, such as transferring large volumes, a face shield worn over safety goggles is required for full facial protection.[6]
Body Protection A laboratory coat is essential to protect skin and clothing from accidental spills. Ensure the lab coat is fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be required, as determined by a formal risk assessment.

This multi-layered approach to PPE ensures comprehensive protection, creating a self-validating system where each component mitigates a specific risk.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible results. The following protocols are designed to be clear, logical, and grounded in best practices for handling chemical irritants.[7][8]

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound within a designated area inside a chemical fume hood.[9]

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly worn. Have spill cleanup materials readily available.

  • Weighing Procedure:

    • Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood.

    • Carefully scoop the required amount of the solid using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

    • Clean the spatula and any contaminated surfaces within the fume hood.

Dissolution and Transfer
  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound. Do not add the solid to the solvent, as this can increase the risk of splashing.

  • Controlled Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Liquid Transfer: When transferring the solution, use a pipette or a funnel to minimize the risk of spills. Pouring should be done slowly and carefully, keeping the receiving container at a lower height than the pouring container.

The logical flow of these steps is designed to prevent accidental exposure at each stage of the process.

Emergency Response: Spill and Disposal Plan

A comprehensive safety plan includes clear and actionable procedures for managing spills and disposing of waste.

Spill Cleanup Protocol

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[6]

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double nitrile gloves, chemical safety goggles, a lab coat, and if necessary, respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10][11] For solid spills, gently cover with a damp paper towel to avoid raising dust.[12]

  • Clean the Spill:

    • For liquid spills: Once absorbed, carefully scoop the material into a designated chemical waste container.[10]

    • For solid spills: Carefully wipe up the material with the damp paper towel and place it in the waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[13]

Waste Disposal Plan

This compound is a non-halogenated organic compound.[1][14] As such, its waste should be handled as follows:

  • Segregation: Collect all waste containing this compound in a clearly labeled, dedicated "Non-Halogenated Organic Waste" container.[1][14][15] Do not mix with halogenated waste, as this significantly increases disposal costs and complexity.[15]

  • Container Management: Waste containers must be kept closed except when adding waste.[1] They should be stored in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2] Never dispose of this chemical down the drain.[14]

The following diagram illustrates the comprehensive workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Work in Fume Hood prep_spill Ready Spill Kit weigh Weigh Solid prep_spill->weigh dissolve Dissolve in Solvent weigh->dissolve spill_alert Alert & Evacuate weigh->spill_alert If Spill Occurs transfer Transfer Solution dissolve->transfer dissolve->spill_alert If Spill Occurs collect_waste Collect in Labeled Container transfer->collect_waste transfer->spill_alert If Spill Occurs segregate Segregate as Non-Halogenated collect_waste->segregate dispose Dispose via EHS segregate->dispose spill_ppe Don PPE spill_alert->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose

Caption: Workflow for Safe Handling of this compound.

By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you can significantly enhance the safety and efficiency of your research endeavors. This proactive approach to chemical handling not only protects personnel but also fosters a deep-seated trust in your laboratory's commitment to scientific integrity and safety.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Syracuse University. (n.d.). Irritants. Environmental Health & Safety Services. Retrieved from [Link]

  • WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). SOP: Irritant Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Ohio State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • HeighTech Safety. (2025, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

  • Technical Safety Services. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Pennsylvania. (2022, October 4). SOP: Irritants. PennEHRS. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. PennEHRS. Retrieved from [Link]

  • Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances. BYU Cleanroom. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

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